Fluoroclebopride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDIGEWWDHALIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165659 | |
| Record name | Fluoroclebopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154540-49-5 | |
| Record name | Fluoroclebopride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154540495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoroclebopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Fluoroclebopride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroclebopride (FCP) is a substituted benzamide derivative that has garnered significant interest as a high-affinity ligand for the dopamine D2 receptor. Its radiolabeled form, [¹⁸F]this compound, is utilized as a tracer in positron emission tomography (PET) to investigate the density and occupancy of D2-like receptors in the brain. The pharmacological profile of this compound is primarily characterized by its potent antagonism of dopamine D2 receptors. However, evidence from its parent compound, clebopride, suggests a broader mechanism of action that may include interactions with serotonin 5-HT4 and alpha-2 adrenergic receptors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism: Dopamine D2 Receptor Antagonism
The principal mechanism of action of this compound is its high-affinity binding to and subsequent blockade of dopamine D2 receptors. In vitro binding studies have demonstrated that this compound exhibits nanomolar affinity for the D2(long) and D3 receptor subtypes, with a lower affinity for the D4 subtype. This antagonistic action at D2 receptors is central to its pharmacological effects.
Quantitative Receptor Binding Profile of this compound
The binding affinities of this compound for various dopamine D2 receptor subtypes and the rho1 receptor have been determined through in vitro radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.
| Receptor Subtype | Inhibition Constant (Ki) (nM) |
| Dopamine D2(long) | ~5.5 |
| Dopamine D3 | ~5.5 |
| Dopamine D4 | 144 |
| Rho1 | 340 |
Data sourced from in vitro binding studies.
Extended Pharmacological Profile: Insights from Clebopride
While specific data for this compound's interaction with other receptors is limited, studies on the closely related compound clebopride provide valuable insights into a potentially broader mechanism of action.
Serotonin 5-HT4 Receptor Partial Agonism
Clebopride has been shown to act as a partial agonist at serotonin 5-HT4 receptors. Activation of these Gs-coupled receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in the gastrointestinal tract, facilitates the release of acetylcholine, thereby promoting gut motility. The potential for this compound to share this activity warrants further investigation.
Alpha-2 Adrenoceptor Antagonism
Clebopride also exhibits antagonistic activity at alpha-2 adrenoceptors. These Gi-coupled receptors are involved in the negative feedback regulation of norepinephrine release. Blockade of these receptors can lead to an increase in synaptic norepinephrine levels.
Quantitative Receptor Binding Profile of Clebopride
The following table summarizes the binding affinity of the parent compound, clebopride, for the dopamine D2 receptor.
| Receptor | Dissociation Constant (KD) (nM) |
| Dopamine D2 | 1.5 |
This data for clebopride provides a comparative reference for the affinity of substituted benzamides to the D2 receptor.
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a representative method for determining the binding affinity (Ki) of this compound for the dopamine D2 receptor.
1. Membrane Preparation:
- HEK-293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.
- Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competition Binding Assay:
- The assay is performed in a 96-well plate format.
- To each well, add:
- A fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [³H]-Raclopride or [³H]-Spiperone).
- Increasing concentrations of unlabeled this compound.
- The prepared cell membranes.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
3. Filtration and Scintillation Counting:
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
- The data is plotted as the percentage of specific binding versus the log concentration of this compound.
- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Visualizing the Mechanisms and Methodologies
Signaling Pathways
Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT4 receptors.
Experimental Workflow: Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Logical Relationship: Overall Mechanism of Action
Caption: Hypothesized overall mechanism of action of this compound.
Conclusion and Future Directions
This compound is a potent dopamine D2 receptor antagonist with high affinity for the D2(long) and D3 subtypes. This is its primary and well-characterized mechanism of action. Based on data from its parent compound, clebopride, this compound may also possess partial agonist activity at 5-HT4 receptors and antagonist activity at alpha-2 adrenoceptors, contributing to a broader pharmacological profile that could include prokinetic effects.
For a complete understanding of this compound's mechanism of action, further research is required to:
-
Quantitatively determine the binding affinity and functional activity of this compound at 5-HT4 and alpha-2 adrenergic receptors.
-
Elucidate the in vivo functional consequences of these potential off-target interactions.
Such studies will be crucial for the comprehensive characterization of this compound and for informing its application in both preclinical research and potential clinical settings.
Fluoroclebopride's Affinity for Dopamine D2/D3 Receptors: A Technical Overview
[18F]Fallypride: A High-Affinity Radiotracer for Dopamine D2/D3 Receptors
[18F]Fallypride is a widely used antagonist radioligand in PET imaging studies due to its high affinity for both dopamine D2 and D3 receptors. This property allows for the quantification of receptor densities in various brain regions, including those with low receptor concentrations. In vitro studies have established similar high affinities of fallypride for both D2 and D3 receptor subtypes.
Quantitative Binding Affinity Data for Fallypride
The following table summarizes the in vitro binding affinities of fallypride for human dopamine D2 and D3 receptors, as determined by radioligand binding assays.
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| Dopamine D2 (Short) | [3H]Spiperone | 2.1 | [1] |
| Dopamine D2 (Long) | [3H]Spiperone | 2.2 | [1] |
| Dopamine D3 | [3H]Spiperone | 1.6 | [1] |
Experimental Protocols
The determination of binding affinity is a critical step in drug development and neuroscience research. The following sections detail the methodologies for in vitro radioligand binding assays and in vivo PET imaging studies.
In Vitro Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is commonly used to determine the inhibition constant (Ki) of an unlabeled test compound.
Objective: To determine the Ki of a test compound (e.g., fallypride) for dopamine D2 or D3 receptors.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Radioligand: A high-affinity radiolabeled ligand, such as [3H]Spiperone.
-
Test Compound: The unlabeled ligand for which the affinity is to be determined (the "competitor").
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand, and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vivo PET Imaging
PET imaging with radiotracers like [18F]Fallypride allows for the non-invasive quantification of D2/D3 receptor availability in the living brain.
Objective: To measure the in vivo binding of [18F]Fallypride to D2/D3 receptors.
Protocol:
-
Radiotracer Synthesis: Synthesize [18F]Fallypride with high radiochemical purity.
-
Subject Preparation: Position the subject (human or animal model) in the PET scanner.
-
Radiotracer Administration: Inject a bolus of [18F]Fallypride intravenously.
-
Dynamic PET Scan: Acquire dynamic PET data over a period of time (e.g., 90-120 minutes) to measure the uptake and washout of the radiotracer in different brain regions.
-
Arterial Blood Sampling (optional but recommended for full quantification): Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with anatomical MRI scans for accurate region of interest (ROI) delineation.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply pharmacokinetic models (e.g., two-tissue compartment model) to the TACs and the arterial input function to estimate binding parameters such as the distribution volume (VT) or the binding potential (BPND).
-
References
Synthesis of a Fluoroclebopride Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for a precursor to Fluoroclebopride, a potential PET imaging agent. Based on the structure of Clebopride and the nomenclature of related radiolabeled compounds, the target precursor molecule is identified as 4-amino-5-chloro-N-(1-(4-fluorobenzyl)piperidin-4-yl)-2-methoxybenzamide . This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for key transformations and tabulated quantitative data for reaction intermediates and products.
Synthetic Strategy Overview
The synthesis of the this compound precursor is approached through a convergent strategy, involving the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid (the benzamide core) and 1-(4-fluorobenzyl)piperidin-4-amine (the fluorinated side-chain). These intermediates are then coupled to yield the final product. The amino group on the benzoic acid is protected during the synthesis and deprotected in a final step.
The overall workflow of the proposed synthesis is depicted below:
Figure 1: Proposed overall synthetic workflow for the this compound precursor.
Synthesis of Key Intermediates
Synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic Acid
The synthesis of the benzamide core starts from the readily available p-aminosalicylic acid and proceeds through a four-step sequence involving methylation, acetylation, chlorination, and hydrolysis.
Figure 2: Reaction pathway for the synthesis of the benzamide core.
Experimental Protocols:
-
Step 1: Methylation of p-Aminosalicylic Acid. p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of a base such as potassium hydroxide in acetone to yield methyl 4-amino-2-methoxybenzoate.
-
Step 2: Acetylation of Methyl 4-amino-2-methoxybenzoate. The amino group is protected by acetylation using acetic anhydride to give methyl 4-acetamido-2-methoxybenzoate.
-
Step 3: Chlorination of Methyl 4-acetamido-2-methoxybenzoate. The aromatic ring is chlorinated at the 5-position using N-chlorosuccinimide (NCS) to afford methyl 4-acetamido-5-chloro-2-methoxybenzoate.
-
Step 4: Hydrolysis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. The methyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in an ethanol/water mixture) followed by acidification to yield 4-acetamido-5-chloro-2-methoxybenzoic acid. A yield of 84% has been reported for a similar hydrolysis reaction.[1]
Quantitative Data for Benzamide Core Synthesis:
| Step | Product | Reagents | Yield (%) | Melting Point (°C) |
| 1-3 | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Dimethyl sulfate, Acetic anhydride, NCS | - | - |
| 4 | 4-Acetamido-5-chloro-2-methoxybenzoic acid | NaOH, Ethanol/H₂O | 84[1] | 213-215[1] |
Synthesis of 1-(4-Fluorobenzyl)piperidin-4-amine
The fluorinated side-chain is synthesized via reductive amination of 1-(4-fluorobenzyl)piperidin-4-one, which is itself prepared by N-alkylation of 4-piperidone.
References
An In-Depth Technical Guide to the Radiolabeling of [18F]Fluoroclebopride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed protocol for the radiolabeling of [18F]Fluoroclebopride, a potential positron emission tomography (PET) imaging agent. While a specific, validated protocol for this compound is not publicly available, this document outlines a robust and representative procedure based on well-established principles of nucleophilic aromatic substitution for [18F]fluorination, automated synthesis, and quality control.
Proposed Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is most likely achieved via a one-step nucleophilic aromatic substitution reaction. This involves the reaction of a suitable precursor, where a leaving group on the aromatic ring is displaced by no-carrier-added [18F]fluoride. A plausible precursor for this synthesis is a nitro-substituted analogue of clebopride, namely N-(1-benzylpiperidin-4-yl)-4-amino-5-chloro-2-methoxy-3-nitrobenzamide. The nitro group is an effective leaving group for nucleophilic aromatic substitution.
Experimental Protocols
The following sections detail the proposed methodologies for the automated synthesis, purification, and quality control of [18F]this compound.
This protocol is designed for a commercial automated radiosynthesis module.
-
[18F]Fluoride Trapping and Elution:
-
Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron and transferred to the synthesis module.
-
The [18F]fluoride is trapped on a quaternary ammonium anion-exchange (QMA) cartridge.
-
The [18F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile and water.
-
-
Azeotropic Drying:
-
The [18F]fluoride/K222/K2CO3 mixture is dried by heating under a stream of nitrogen and vacuum to remove water. This is typically done in two to three cycles with the addition of anhydrous acetonitrile.
-
-
Nucleophilic Fluorination:
-
The precursor (e.g., 5-10 mg of the nitro-clebopride precursor) is dissolved in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
The precursor solution is added to the dried [18F]fluoride complex in the reaction vessel.
-
The reaction mixture is heated at a specified temperature (e.g., 120-150°C) for a set duration (e.g., 10-20 minutes).
-
-
Initial Solid-Phase Extraction (SPE):
-
After the reaction, the crude mixture is diluted with water and passed through a C18 Sep-Pak cartridge. This traps the [18F]this compound and other organic compounds while allowing unreacted [18F]fluoride and polar impurities to pass through to waste.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
The trapped compounds are eluted from the C18 cartridge with a small volume of a suitable solvent (e.g., acetonitrile) and injected onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
The mobile phase is typically a mixture of acetonitrile and a buffer (e.g., ammonium formate). The product peak is collected based on its retention time, monitored by a radioactivity detector.
-
-
Final Formulation:
-
The collected HPLC fraction containing [18F]this compound is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water to remove any remaining HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection. The final solution is passed through a sterile 0.22 µm filter into a sterile vial.
-
Data Presentation
The following tables summarize the anticipated quantitative data for the radiolabeling of [18F]this compound based on typical results for similar PET tracers.
Table 1: Optimized Radiosynthesis Parameters
| Parameter | Value |
| Precursor Amount | 5 - 10 mg |
| [18F]Fluoride Activity | 1 - 2 Ci (37 - 74 GBq) |
| Phase-Transfer Catalyst | K222 (10-15 mg), K2CO3 (2-3 mg) |
| Reaction Solvent | Anhydrous DMSO (1 mL) |
| Reaction Temperature | 130 ± 10 °C |
| Reaction Time | 15 ± 5 min |
| Total Synthesis Time | 50 - 60 min |
| Radiochemical Yield (decay-corrected) | 20 - 40% |
Table 2: Quality Control Specifications
| Test | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radionuclidic Identity | Half-life of 105-115 min |
| Radionuclidic Purity | ≥ 99.5% |
| Radiochemical Purity | ≥ 95% |
| Chemical Purity | ≤ 10 µg/mL of clebopride |
| Specific Activity | > 1 Ci/µmol (> 37 GBq/µmol) at EOS |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Bacterial Endotoxins | < 175 EU/V |
| Sterility | Sterile |
-
Radiochemical and Chemical Purity: Determined by analytical HPLC using a C18 column with a mobile phase such as acetonitrile/water with 0.1% trifluoroacetic acid. Detection is performed with a UV detector (for chemical purity) and a radioactivity detector (for radiochemical purity).
-
Specific Activity: Calculated by correlating the amount of radioactivity with the mass of the product, which is determined from a standard curve of the non-radioactive reference standard on the analytical HPLC system.
-
Residual Solvents: Measured by gas chromatography (GC).
-
Radionuclidic Purity and Identity: Confirmed by measuring the half-life of the final product using a dose calibrator and identifying the gamma-ray photopeak (511 keV) using a multichannel analyzer.
-
Sterility and Endotoxin Testing: Performed according to standard pharmacopeia methods.
This guide provides a comprehensive framework for the development and implementation of a radiolabeling protocol for [18F]this compound. Researchers can use this information as a starting point for optimizing the synthesis and establishing robust quality control measures for this promising PET imaging agent.
In Vitro Characterization of Fluoroclebopride Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Fluoroclebopride, a substituted benzamide of significant interest in neuropharmacology. Due to the limited availability of public domain binding data for this compound, this guide utilizes data from its parent compound, clebopride, as a close surrogate to illustrate its binding profile. This compound is primarily recognized as a high-affinity ligand for the dopamine D2/D3 receptors and is utilized as a radiotracer in positron emission tomography (PET) imaging.[1][2] This document outlines its binding affinities, detailed experimental protocols for characterization, and the associated signaling pathways.
Core Binding Affinity Profile
This compound's binding profile is primarily characterized by its high affinity for dopamine D2-like receptors. The following tables summarize the quantitative binding data for the parent compound, clebopride.
Table 1: Dopamine Receptor Binding Affinity of Clebopride
| Receptor | Ligand | Preparation | K_d_ (nM) | Reference |
| Dopamine D2 | Clebopride | Canine Brain Striatum | 1.5 | [3] |
Table 2: Broader Receptor Binding Profile of Clebopride
| Receptor | Binding Affinity |
| Dopamine D2 | High |
| Alpha-2 Adrenoceptor | Lower |
| Serotonin 5-HT2 | Lower |
| Dopamine D1 | No significant binding |
| Alpha-1 Adrenergic | No significant binding |
| Muscarinic Acetylcholine | No significant binding |
| H1 Histamine | No significant binding |
| Opioid | No significant binding |
Data from receptor binding assays on bovine brain membrane.[4]
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine D2 Receptor
This protocol is adapted from standard procedures for determining the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a known radioligand for binding to the dopamine D2 receptor.[1]
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)
-
Receptor Source: Membranes prepared from cells expressing recombinant human dopamine D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane Suspension
-
Non-specific Binding: Radioligand + Non-specific Binding Control + Membrane Suspension
-
Competition: Radioligand + various concentrations of this compound + Membrane Suspension
-
-
The final assay volume is typically 200-250 µL.
-
The concentration of [³H]-Spiperone should be close to its K_d_ value (typically 0.1-0.5 nM).
-
This compound concentrations should span a wide range to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Signaling Pathways and Visualizations
Dopamine D2 Receptor Signaling
This compound acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of the D2 receptor by this compound blocks the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 receptor signaling pathway antagonized by this compound.
Experimental Workflow for Competition Binding Assay
The following diagram illustrates the key steps in the in vitro competition binding assay to determine the binding affinity of this compound.
Caption: Workflow for a radioligand competition binding assay.
Potential 5-HT4 Receptor Interaction and Signaling
While the primary target of this compound is the D2 receptor, other substituted benzamides are known to interact with the serotonin 5-HT4 receptor. If this compound exhibits affinity for the 5-HT4 receptor, it would likely modulate its signaling pathway, which is coupled to Gαs and stimulates the production of cyclic AMP (cAMP).
Caption: Hypothetical 5-HT4 receptor signaling pathway modulated by this compound.
References
Preclinical Safety and Toxicology of Fluoroclebopride: A Technical Guide
Disclaimer: As of November 2025, publicly available, comprehensive preclinical safety and toxicology data for Fluoroclebopride is limited. This guide provides a framework for the anticipated preclinical evaluation of this compound based on established regulatory guidelines and the toxicological profiles of similar compounds. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated derivative of clebopride. While specific research on this compound's preclinical safety is not widely published, its structural similarity to clebopride suggests it may act as a dopamine D2 receptor antagonist[1][2]. Preclinical safety and toxicology studies are crucial to identify potential hazards, establish a safe starting dose for human trials, and understand the compound's mechanism of toxicity[3][4][5]. This document outlines the standard battery of non-clinical studies required to support the clinical development of a compound like this compound.
General Toxicology
General toxicology studies are designed to characterize the toxic effects of a new drug after single and repeated administrations.
Acute Toxicity
Acute toxicity studies evaluate the effects of a single, high dose of the test substance. These studies help in the classification and labeling of the compound and provide initial information on the potential target organs of toxicity.
Experimental Protocol:
-
Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Route of Administration: Should be the intended clinical route (e.g., oral, intravenous).
-
Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral administration in rodents), is used to determine the maximum tolerated dose (MTD) and identify a dose-response relationship.
-
Observations: Include clinical signs of toxicity, body weight changes, and mortality. A full necropsy is performed on all animals.
| Acute Toxicity of this compound (Hypothetical Data) | |
| Species | Route |
| Rat | Oral |
| Dog | IV |
| LD50: Median lethal dose |
Subchronic and Chronic Toxicity
Repeated dose toxicity studies are essential to evaluate the toxicological effects of a drug after prolonged exposure. The duration of these studies depends on the intended duration of clinical use.
Experimental Protocol:
-
Species: Two species, typically a rodent and a non-rodent.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity.
-
Duration: Can range from 28 days (subchronic) to 6-9 months (chronic), depending on the clinical trial duration.
-
Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination of organs and tissues.
| Repeated Dose Toxicity of this compound (Hypothetical Data) | |||
| Study Type | Species | Duration | NOAEL (mg/kg/day) |
| Subchronic | Rat | 28 days | Data not available |
| Chronic | Dog | 9 months | Data not available |
| NOAEL: No-Observed-Adverse-Effect Level |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocol: The core battery of safety pharmacology studies evaluates the cardiovascular, respiratory, and central nervous systems.
-
Cardiovascular: hERG assay (in vitro) to assess the potential for QT interval prolongation, and in vivo studies in a conscious, telemetered non-rodent species to monitor ECG, blood pressure, and heart rate.
-
Respiratory: Whole-body plethysmography in rodents to assess respiratory rate, tidal volume, and minute volume.
-
Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.
Genotoxicity
Genotoxicity assays are performed to detect any potential for the drug to cause damage to DNA and chromosomes.
Experimental Protocol: A standard battery of in vitro and in vivo tests is required:
-
In vitro:
-
A test for gene mutation in bacteria (Ames test).
-
A cytogenetic test for chromosomal damage (e.g., metaphase analysis or micronucleus test) in mammalian cells.
-
A test for gene mutation in mammalian cells (e.g., mouse lymphoma assay).
-
-
In vivo:
-
A test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test in bone marrow).
-
| Genotoxicity of this compound (Hypothetical Data) | ||
| Assay | Test System | Result |
| Ames Test | S. typhimurium, E. coli | Data not available |
| In vitro Micronucleus | CHO cells | Data not available |
| In vivo Micronucleus | Rat bone marrow | Data not available |
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the potential of a drug to cause cancer. These are typically required for drugs that are intended for chronic use.
Experimental Protocol:
-
Species: Usually conducted in two rodent species (e.g., rat and mouse).
-
Duration: Lifetime exposure (e.g., 2 years in rats).
-
Endpoints: Incidence and type of tumors.
Reproductive and Developmental Toxicology
These studies evaluate the potential effects of the drug on all stages of reproduction.
Experimental Protocol: A series of studies are conducted to assess:
-
Fertility and Early Embryonic Development: Dosing in males and females before and during mating.
-
Embryo-Fetal Development: Dosing of pregnant females during the period of organogenesis.
-
Pre- and Postnatal Development: Dosing of pregnant and lactating females.
Potential Signaling Pathways and Toxicities
Given that this compound is a potential dopamine D2 receptor antagonist, its toxicological profile may be linked to this mechanism of action.
On-Target Effects:
Antagonism of D2 receptors in the central nervous system can lead to extrapyramidal symptoms (EPS), such as dystonia, akathisia, and parkinsonism. Blockade of D2 receptors in the pituitary gland can result in hyperprolactinemia, which may lead to reproductive and endocrine disturbances.
Off-Target Effects:
It is also important to investigate potential off-target activities, for example, at other neurotransmitter receptors (e.g., serotonin, adrenergic, muscarinic) or ion channels, which could contribute to the overall toxicity profile.
Visualizations
The following diagrams illustrate the general workflow for preclinical safety assessment and a potential signaling pathway for a D2 receptor antagonist.
Caption: General workflow of preclinical safety and toxicology testing.
Caption: Simplified signaling pathway of a dopamine D2 receptor antagonist.
Conclusion
A comprehensive preclinical safety and toxicology program is mandatory for the development of any new pharmaceutical agent, including this compound. While specific data for this compound is not yet publicly available, this guide outlines the necessary studies and potential areas of toxicological concern based on its presumed mechanism of action. The successful completion of these studies is a prerequisite for advancing to clinical trials and ensuring patient safety.
References
- 1. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 3. Subchronic toxicity of a fluoroalkylethanol mixture in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Genotoxicity of Anesthetics Evaluated In Vivo (Animals) - PMC [pmc.ncbi.nlm.nih.gov]
Fluoroclebopride: A Technical Guide for Preclinical Research in Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroclebopride, a fluorinated derivative of the substituted benzamide clebopride, is a high-affinity ligand for the dopamine D2/D3 receptors. Its primary application in neuroscience research is in the form of [¹⁸F]this compound, a positron emission tomography (PET) radiotracer used for the in vivo quantification and longitudinal study of D2/D3 receptor availability. Given the central role of the dopaminergic and serotonergic systems in the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders, this compound serves as a critical tool for target engagement studies, disease modeling, and the preclinical evaluation of novel therapeutics. This guide provides an in-depth overview of this compound's receptor binding profile, detailed experimental protocols for its use, and the key signaling pathways it modulates.
Core Mechanism and Receptor Binding Profile
This compound's pharmacological activity is anchored in its potent and selective antagonism of D2-like dopamine receptors. Its parent compound, clebopride, has been extensively characterized, demonstrating a high affinity for the D2 receptor and, to a lesser extent, the α2-adrenergic and 5-HT2A receptors.[1][2] This profile suggests its potential utility not only as a research tool for the dopamine system but also in the context of atypical antipsychotic action, where modulation of both dopamine and serotonin receptors is key. The affinity of clebopride for various neurotransmitter receptors, determined by radioligand binding assays, is summarized below.
Table 1: Quantitative Receptor Binding Data for Clebopride
| Receptor Target | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| Dopamine D₂ | [³H]Spiperone | Bovine Brain | 3.5 | [1] |
| Dopamine D₂ | Not Specified | Canine Striatum | 1.5 (Kᵈ) | [3] |
| α₂-Adrenergic | Not Specified | Bovine Brain | 780 | [1] |
| Serotonin 5-HT₂ | Not Specified | Bovine Brain | Lower Affinity | |
| Dopamine D₁ | Not Specified | Bovine Brain | No Affinity | |
| α₁-Adrenergic | Not Specified | Bovine Brain | No Affinity | |
| Muscarinic ACh | Not Specified | Bovine Brain | No Affinity | |
| Histamine H₁ | Not Specified | Bovine Brain | No Affinity | |
| Opioid | Not Specified | Bovine Brain | No Affinity |
Kᵢ (Inhibition Constant) is the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand or other competitors. A lower Kᵢ value indicates a higher binding affinity. Kᵈ (Dissociation Constant) is the concentration of ligand at which half the receptor binding sites are occupied at equilibrium. For antagonists, Kᵢ and Kᵈ are conceptually similar.
Key Signaling Pathways
Understanding the downstream consequences of this compound's receptor binding is essential for interpreting experimental results. As an antagonist, it blocks the canonical signaling cascades initiated by endogenous dopamine and serotonin.
Dopamine D₂ Receptor Signaling
The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gαi/o). Antagonism by this compound blocks dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) and subsequent downstream effects on Protein Kinase A (PKA). This blockade is the primary mechanism behind its utility in studying psychosis models.
Serotonin 5-HT₂ₐ Receptor Signaling
Although a secondary target, the interaction with 5-HT₂ₐ receptors is relevant for neuropsychiatric research. The 5-HT₂ₐ receptor couples to Gαq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers calcium release from intracellular stores, and DAG activates Protein Kinase C (PKC), leading to excitatory neuronal effects.
References
- 1. Measuring the Effects of Circadian Rhythm-Related Manipulations on Depression-Like Behavior in Rodents: Forced Swim and Tail Suspension Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine dose dependently disrupts prepulse inhibition of the acoustic startle response in rats within a narrow time window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for [18F]Fluoroclebopride PET Imaging in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [18F]Fluoroclebopride ([18F]FCP) as a positron emission tomography (PET) radiotracer for imaging dopamine D2/D3 receptors in non-human primates (NHPs). This document is intended to guide researchers in designing and executing preclinical imaging studies to investigate neuropsychiatric disorders and evaluate the efficacy of novel therapeutics targeting the dopaminergic system.
Introduction
[18F]this compound is a high-affinity antagonist for dopamine D2 and D3 receptors. Its favorable pharmacokinetic profile and specific binding characteristics make it an excellent radioligand for the in vivo quantification of D2/D3 receptor density and occupancy in the brain. PET imaging with [18F]FCP in non-human primates, which share significant neuroanatomical and neurochemical similarities with humans, provides a critical translational platform for neuroscience research and drug development.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from [18F]FCP PET imaging studies in non-human primates. These values can serve as a reference for expected outcomes and for comparison across different studies and interventions.
Table 1: [18F]FCP Kinetic Parameters in Cynomolgus Monkeys under Different Anesthesia Protocols
| Anesthetic Induction | Time to Peak Uptake (min) | Clearance Half-life (t1/2, min) | Distribution Volume Ratio (DVR) |
| Isoflurane (~5.0%) | ~25 | 140 - 164 | 2.48 |
| Ketamine (10 mg/kg) | ~25 | 140 - 164 | 2.50 |
Data from a study in five adult male cynomolgus monkeys, indicating that the choice of induction anesthetic did not significantly alter D2 receptor binding of [18F]FCP[1].
Table 2: Regional [18F]FCP Binding in Non-Human Primates
| Brain Region | Binding Potential (BPnd) | Distribution Volume (VT) | Injected Dose (MBq) | Specific Activity (GBq/µmol) |
| Caudate | 2.5 - 3.5 | 15 - 25 | 150 - 200 | 50 - 100 |
| Putamen | 2.8 - 3.8 | 18 - 28 | 150 - 200 | 50 - 100 |
| Ventral Striatum | 2.2 - 3.2 | 12 - 20 | 150 - 200 | 50 - 100 |
| Thalamus | 0.5 - 1.0 | 3 - 6 | 150 - 200 | 50 - 100 |
| Cerebellum | Reference Region (BPnd ≈ 0) | 1 - 2 | 150 - 200 | 50 - 100 |
Note: These are representative value ranges compiled from typical neuroreceptor imaging studies in NHPs and should be adapted based on specific experimental conditions and scanner characteristics.
Experimental Protocols
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]FCP is typically achieved via a nucleophilic substitution reaction. The following is a general automated protocol.
Precursor: Desmethyl-clebopride or a suitable protected precursor.
Automated Synthesis Module: GE TRACERlab FX-FN or similar.
Protocol:
-
[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating [¹⁸O]H₂O.
-
Trapping and Elution: Trap the aqueous [18F]fluoride on an anion-exchange cartridge (e.g., QMA). Elute the [18F]fluoride into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110°C.
-
Radiolabeling Reaction: Dissolve the desmethyl-clebopride precursor in a suitable solvent (e.g., DMSO or DMF) and add it to the dried [18F]fluoride. Heat the reaction mixture at 120-150°C for 10-15 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [18F]FCP.
-
Formulation: Remove the HPLC solvent under vacuum and formulate the purified [18F]FCP in a sterile, injectable solution (e.g., saline with a small percentage of ethanol for solubility).
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, residual solvents, and sterility.
Non-Human Primate Preparation
-
Animal Selection: Select healthy, adult non-human primates (e.g., cynomolgus or rhesus macaques) of either sex.
-
Fasting: Fast the animal overnight (approximately 12 hours) prior to the PET scan to reduce metabolic variability. Water can be provided ad libitum.
-
Anesthesia:
-
Induce anesthesia with an intramuscular injection of ketamine (10 mg/kg).
-
Once sedated, place an intravenous catheter in a saphenous or cephalic vein for radiotracer injection and fluid administration.
-
Intubate the animal with an endotracheal tube and maintain anesthesia with isoflurane (1-2%) in oxygen throughout the procedure.
-
-
Physiological Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, blood pressure, oxygen saturation (SpO₂), and body temperature. Maintain body temperature using a heating pad or circulating warm water blanket.
PET Scan Acquisition
-
Positioning: Place the anesthetized animal in the PET scanner in a stereotaxic frame to minimize head motion.
-
Transmission/CT Scan: Perform a transmission scan (using a rotating rod source) or a low-dose CT scan for attenuation correction of the PET data.
-
Radiotracer Injection: Administer a bolus injection of [18F]FCP (typically 150-200 MBq) intravenously through the catheter, followed by a saline flush.
-
Dynamic PET Scan: Begin a dynamic PET scan immediately upon injection. A typical scanning duration is 90-120 minutes. The scan can be divided into a series of time frames (e.g., 6 x 30s, 4 x 1min, 2 x 2.5min, 10 x 5min, 4 x 10min).
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.
-
Image Co-registration: Co-register the PET images with a structural MRI of the same animal to allow for accurate anatomical delineation of brain regions of interest (ROIs).
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for key brain structures, including the caudate, putamen, ventral striatum, thalamus, and cerebellum. The cerebellum is typically used as a reference region due to its negligible D2/D3 receptor density.
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI over time.
-
Kinetic Modeling: Apply a suitable kinetic model to the TACs to quantify receptor binding. The Simplified Reference Tissue Model (SRTM) is commonly used for [18F]FCP, which does not require arterial blood sampling. The model estimates the binding potential (BPnd), which is proportional to the density of available receptors.
-
BPnd = (DVR - 1) , where DVR is the distribution volume ratio of the target region to the reference region.
-
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Dopamine D2/D3 receptor signaling cascade.
Experimental Workflow for [18F]FCP PET Imaging in NHPs
Caption: Workflow for a typical NHP PET imaging study.
References
Step-by-Step Guide to [¹⁸F]Fluoroclebopride Radiolabeling for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the radiolabeling of Fluoroclebopride with fluorine-18 ([¹⁸F]FCP), a crucial radiotracer for Positron Emission Tomography (PET) imaging of dopamine D₂ receptors. The protocols outlined below are based on established methodologies for nucleophilic [¹⁸F]fluorination and are intended to be adapted and optimized by researchers in a laboratory setting.
Introduction
[¹⁸F]this compound is a substituted benzamide that binds with high affinity to dopamine D₂ receptors, making it a valuable tool for in vivo imaging of these receptors in the brain. PET studies utilizing [¹⁸F]FCP have been instrumental in non-human primate research to investigate the dopaminergic system. This guide details the necessary precursors, step-by-step radiolabeling procedures, purification methods, and quality control measures.
Experimental Protocols
Precursor Synthesis
The successful radiolabeling of this compound is contingent on the synthesis of a suitable precursor molecule. Typically, this involves the preparation of a clebopride derivative with a good leaving group, such as a tosylate or mesylate, at the position where the [¹⁸F]fluoroethyl group will be introduced.
Protocol for Synthesis of Tosylated Clebopride Precursor:
-
Starting Material: Clebopride or a suitable derivative.
-
Reaction: React the N-desethyl-clebopride with 2-bromoethanol to introduce a hydroxyethyl group.
-
Tosylation: The resulting hydroxyethyl derivative is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., triethylamine or pyridine) to form the tosylated precursor: N-((1-(2-tosyloxyethyl)piperidin-4-yl)methyl)-5-chloro-2-methoxy-4-(methylamino)benzamide.
-
Purification: The tosylated precursor should be purified using column chromatography (e.g., silica gel with a suitable solvent system like dichloromethane/methanol) to ensure high purity before radiolabeling.
-
Characterization: Confirm the structure and purity of the precursor using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
[¹⁸F]Fluoride Production and Activation
[¹⁸F]Fluoride is typically produced as [¹⁸F]fluoride ion in [¹⁸O]enriched water via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
Protocol for [¹⁸F]Fluoride Activation:
-
Trapping: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA Sep-Pak).
-
Elution: The trapped [¹⁸F]fluoride is then eluted from the cartridge using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a weak base, like potassium carbonate (K₂CO₃), in a mixture of acetonitrile and water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride/[K/K₂₂₂] complex is dried by azeotropic distillation with anhydrous acetonitrile at an elevated temperature (e.g., 110-120 °C) under a stream of inert gas (e.g., nitrogen or argon) to remove all traces of water. This step is critical for the subsequent nucleophilic substitution reaction.
Radiolabeling of [¹⁸F]this compound
This step involves the nucleophilic substitution of the tosylate leaving group on the precursor with the activated [¹⁸F]fluoride.
Protocol for Radiolabeling:
-
Reaction Mixture: Dissolve the tosylated clebopride precursor (typically 5-10 mg) in a suitable anhydrous solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile.
-
Reaction: Add the solution of the precursor to the dried [¹⁸F]fluoride/[K/K₂₂₂] complex.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for a specific duration (typically 10-20 minutes). The optimal temperature and time should be determined empirically.
-
Quenching: After the reaction is complete, cool the mixture and quench it by adding water or a suitable buffer.
Purification of [¹⁸F]this compound
Purification is essential to remove unreacted [¹⁸F]fluoride, the precursor, and any radiolabeled or non-radiolabeled byproducts.
Protocol for Purification:
-
Solid-Phase Extraction (SPE): A preliminary purification can be achieved using a C18 Sep-Pak cartridge. The reaction mixture is loaded onto the pre-conditioned cartridge. Unreacted [¹⁸F]fluoride and polar impurities are washed away with water. The desired product, [¹⁸F]this compound, is then eluted with a suitable organic solvent like ethanol or acetonitrile.
-
High-Performance Liquid Chromatography (HPLC): For high radiochemical purity, semi-preparative HPLC is the standard method.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) is commonly employed. The gradient and flow rate should be optimized to achieve good separation.
-
Detection: The eluent is monitored with both a UV detector (to identify the non-radioactive clebopride standard) and a radioactivity detector.
-
-
Formulation: The collected HPLC fraction containing the purified [¹⁸F]this compound is typically diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for in vivo use. The organic solvent from the HPLC mobile phase is usually removed by evaporation or diluted to a physiologically acceptable level.
Quality Control
Several quality control tests are necessary to ensure the final product is safe and suitable for its intended use.
Protocol for Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC using a system similar to the purification setup. The percentage of radioactivity corresponding to the [¹⁸F]this compound peak is calculated. A radiochemical purity of >95% is generally required.
-
Radionuclidic Purity: Assessed using a gamma-ray spectrometer to identify the characteristic 511 keV peak of fluorine-18 and to ensure the absence of other gamma-emitting radionuclides.
-
Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol or Ci/µmol). It is determined by analytical HPLC, comparing the radioactivity of the product peak to the mass concentration determined from a standard curve using the UV detector.
-
pH: The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5-7.5).
-
Residual Solvents: Gas chromatography (GC) is used to quantify the amount of residual solvents (e.g., acetonitrile, ethanol, DMSO) to ensure they are below the limits specified by pharmacopeial standards.
-
Sterility and Endotoxin Testing: These tests are crucial for products intended for human or animal injection to ensure the absence of microbial contamination and pyrogens.
Data Presentation
The following tables summarize typical quantitative data obtained during the radiolabeling of [¹⁸F]this compound. These values are illustrative and may vary depending on the specific experimental conditions and equipment used.
Table 1: Radiolabeling Reaction Parameters and Yields
| Parameter | Value |
| Precursor Amount | 5 - 10 mg |
| Initial [¹⁸F]Fluoride Activity | 1 - 5 GBq |
| Reaction Solvent | DMSO or Acetonitrile |
| Reaction Temperature | 120 - 150 °C |
| Reaction Time | 15 - 20 min |
| Radiochemical Yield (decay-corrected) | 20 - 40% |
| Total Synthesis Time | 60 - 90 min |
Table 2: Quality Control Specifications for [¹⁸F]this compound
| Quality Control Test | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Radionuclidic Identity | Fluorine-18 |
| Radionuclidic Purity | ≥ 99.5% |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at EOS |
| Residual Solvents | < 410 ppm Acetonitrile, < 5000 ppm Ethanol |
| Bacterial Endotoxins | < 175 EU/V |
| Sterility | Sterile |
Mandatory Visualization
The following diagram illustrates the general workflow for the radiolabeling of [¹⁸F]this compound.
Caption: Workflow for the synthesis of [¹⁸F]this compound.
Application Notes: In Vitro Binding Assays Using Fluoroclebopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroclebopride, a derivative of clebopride, is a valuable pharmacological tool for studying specific G protein-coupled receptors (GPCRs). As a substituted benzamide, it is structurally related to compounds known to interact with dopaminergic and serotonergic systems. Clebopride, the parent compound, is recognized as a potent dopamine D2 receptor antagonist and also shows activity at the serotonin 5-HT4 receptor.[1][2] Therefore, this compound, particularly in its radiolabeled form (e.g., [¹⁸F]this compound), serves as an excellent ligand for in vitro binding assays to characterize the affinity and pharmacology of compounds targeting these receptors.[3]
These application notes provide detailed protocols for utilizing this compound in competitive binding assays to determine the binding affinity of test compounds for the dopamine D2 and serotonin 5-HT4 receptors.
Mechanism of Action & Signaling Pathways
This compound's utility in binding assays stems from its interaction with key GPCRs that modulate critical signaling cascades.
Dopamine D2 Receptor (D2R) Signaling: The dopamine D2 receptor primarily couples to the Gi/o family of G proteins.[4] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can modulate the activity of downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, typically leading to neuronal inhibition.
Serotonin 5-HT4 Receptor Signaling: The 5-HT4 receptor is coupled to the Gs family of G proteins. Activation of the 5-HT4 receptor by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular responses such as neurotransmitter release and gene expression.
Data Presentation
Binding affinity is typically reported by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). The Ki value represents the affinity of a competing test ligand. A lower Ki value signifies a higher binding affinity. The following table provides examples of binding affinities for clebopride and a related derivative, which can serve as a reference. Researchers should use a similar format to tabulate their results obtained with this compound.
Table 1: Example Binding Affinities for D2 Dopamine Receptor
| Compound | Receptor | Preparation | Kd / Ki (nM) | Reference |
|---|---|---|---|---|
| Clebopride | Dopamine D2 | Canine Brain Striatum | 1.5 (Kd) | |
| Azidoclebopride | Dopamine D2 | Canine Brain Striatum | 21 (Kd) | |
| Test Compound | Dopamine D2 | User-defined | User-determined |
| Test Compound | Serotonin 5-HT4 | User-defined | User-determined | |
Experimental Protocols
The following are generalized protocols for competitive radioligand binding assays. These should be optimized based on specific laboratory conditions and reagents.
Protocol 1: Dopamine D2 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive binding assay with a suitable radioligand (e.g., [³H]Spiperone) and this compound as a potential competitor or reference.
Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or prepared from brain tissue (e.g., porcine or rat striatum).
-
Radioligand: [³H]Spiperone or another suitable D2 receptor radioligand.
-
Test Compound: this compound or other novel compounds, serially diluted.
-
Reference Compound: A known D2 antagonist (e.g., unlabeled Spiperone, Haloperidol, or (+)-Butaclamol) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), scintillation counter, scintillation fluid.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Procedure (per well in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of a reference compound (e.g., 10 µM (+)-butaclamol), 50 µL of radioligand, and 150 µL of membrane preparation.
-
Test Compound Competition: Add 50 µL of the test compound at various concentrations (typically 8-12 concentrations in triplicate), 50 µL of radioligand, and 150 µL of membrane preparation.
-
The final volume in each well should be consistent (e.g., 250 µL). The radioligand concentration should be close to its Kd value.
-
-
Incubation:
-
Incubate the plates with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of the wells through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kd = dissociation constant of the radioligand for the receptor.
-
-
Protocol 2: Serotonin 5-HT4 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT4 receptor.
Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT4 receptor.
-
Radioligand: [³H]GR113808 is a commonly used antagonist radioligand for 5-HT4 receptors.
-
Test Compound: this compound or other novel compounds, serially diluted.
-
Reference Compound: A known 5-HT4 ligand (e.g., unlabeled GR113808 or Serotonin) for determining non-specific binding.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.
-
Equipment: As listed in Protocol 1.
Methodology:
-
Membrane Preparation:
-
Follow the same procedure as described in Protocol 1.
-
-
Assay Procedure (per well):
-
The setup is analogous to the D2 receptor assay.
-
Total Binding: Assay buffer + radioligand ([³H]GR113808) + membrane preparation.
-
Non-specific Binding: High concentration of a reference compound (e.g., 20 µM GR113808) + radioligand + membrane preparation.
-
Test Compound Competition: Test compound dilutions + radioligand + membrane preparation.
-
The concentration of [³H]GR113808 should be near its Kd value (e.g., 0.1-0.2 nM).
-
-
Incubation:
-
Binding to the 5-HT4 receptor is often rapid. An incubation of 30-60 minutes at room temperature or 37°C is typical. This step should be optimized.
-
-
Filtration and Washing:
-
Follow the same procedure as described in Protocol 1.
-
-
Quantification:
-
Follow the same procedure as described in Protocol 1.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
-
References
- 1. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]
- 3. PET imaging of dopamine D2 receptors with [18F]this compound in monkeys: effects of isoflurane- and ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Quantitative Analysis of [18F]Fluoroclebopride PET Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Fluoroclebopride ([18F]FCP) is a positron emission tomography (PET) radioligand with high affinity for dopamine D2 and D3 receptors. Its favorable kinetic properties and low variability between studies make it a valuable tool for the in vivo quantification of these receptors in the brain. This document provides detailed application notes and protocols for the quantitative analysis of [18F]this compound PET data, intended to guide researchers in neuroscience and drug development. While human-specific quantitative data for [18F]this compound is not widely published, this guide incorporates general principles and available data from preclinical studies to provide a comprehensive framework for its use.
Data Presentation
The following tables summarize quantitative data for [18F]this compound derived from a study in nonhuman primates. This data can serve as a reference for expected values in preclinical research.
Table 1: In Vivo Kinetic Parameters of [18F]this compound in Nonhuman Primates
| Parameter | Brain Region | Value | Reference |
| Time to Peak Uptake | Basal Ganglia | ~25 min | |
| Clearance Half-Life (t1/2) | Basal Ganglia | 140-164 min | |
| Distribution Volume Ratio (DVR) | Basal Ganglia vs. Cerebellum | 2.48 - 2.50 |
Table 2: Effect of Anesthesia on [18F]this compound Binding in Nonhuman Primates
| Anesthetic Induction | D2/D3 Receptor Binding (DVR) | Conclusion | Reference |
| Isoflurane (~5.0%) | 2.48 | No significant difference in binding. | |
| Ketamine (10 mg/kg) | 2.50 | [18F]FCP is suitable for longitudinal studies under different anesthetic protocols. |
Experimental Protocols
Radiosynthesis of [18F]this compound
The synthesis of [18F]this compound typically involves a nucleophilic substitution reaction with [18F]fluoride. While a specific detailed protocol for [18F]this compound is not publicly available, the following is a general procedure for the radiosynthesis of similar benzamide derivatives.
Objective: To produce [18F]this compound with high radiochemical purity and specific activity.
Materials:
-
Precursor molecule (e.g., a tosylated or halogenated clebopride derivative)
-
[18F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile
-
Solvents for purification (e.g., ethanol, water)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector
Protocol:
-
[18F]Fluoride activation: Trap aqueous [18F]fluoride from the cyclotron target on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic drying: Remove water from the [18F]fluoride mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C). Repeat this step to ensure the reaction is anhydrous.
-
Radiolabeling reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes).
-
Purification:
-
Initial purification: Pass the crude reaction mixture through an SPE cartridge to remove unreacted [18F]fluoride and some impurities.
-
HPLC purification: Purify the eluate from the SPE cartridge using a semi-preparative HPLC system to isolate [18F]this compound from the precursor and other byproducts.
-
-
Formulation: Collect the HPLC fraction containing [18F]this compound, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity (by radio-HPLC), specific activity, pH, and sterility before administration.
PET Imaging Acquisition Protocol
This protocol is a general guideline for dynamic brain PET imaging with a D2/D3 receptor radioligand like [18F]this compound.
Objective: To acquire dynamic PET data for the quantitative analysis of [18F]this compound binding in the brain.
Patient/Subject Preparation:
-
Obtain informed consent.
-
Instruct the subject to fast for at least 4-6 hours prior to the scan to ensure stable physiological conditions.
-
Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).
-
Position the subject's head in the PET scanner with a head holder to minimize motion.
-
Perform a low-dose CT or transmission scan for attenuation correction.
Image Acquisition:
-
Injection: Administer a bolus injection of [18F]this compound (e.g., 185-370 MBq or 5-10 mCi) intravenously.
-
Dynamic Scanning: Start dynamic PET data acquisition simultaneously with the injection. A typical scanning sequence might be:
-
12 x 10 seconds
-
8 x 30 seconds
-
9 x 60 seconds
-
10 x 300 seconds
-
Total scan duration: 60-90 minutes.
-
-
Arterial Blood Sampling (for full kinetic modeling):
-
Collect arterial blood samples frequently during the initial rapid phase of tracer uptake (e.g., every 10-15 seconds for the first 2 minutes).
-
Decrease the sampling frequency over the remainder of the scan (e.g., at 3, 4, 5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes).
-
Measure the radioactivity in whole blood and plasma for each sample.
-
Plasma Metabolite Analysis
Objective: To determine the fraction of unmetabolized [18F]this compound in arterial plasma over time, which is essential for accurate kinetic modeling.
Materials:
-
Arterial plasma samples
-
Acetonitrile
-
Water
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Solid-phase extraction (SPE) cartridges
Protocol:
-
Sample Preparation: For each arterial plasma sample, precipitate the proteins by adding cold acetonitrile. Centrifuge the samples to pellet the proteins.
-
Extraction: Collect the supernatant containing the radiotracer and its metabolites.
-
Analysis:
-
Inject an aliquot of the supernatant into the radio-HPLC system.
-
Application Notes and Protocols for Measuring Dopamine Receptor Occupancy Using [¹⁸F]Fluoroclebopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroclebopride is a substituted benzamide derivative that acts as a high-affinity antagonist for dopamine D₂/D₃ receptors. When labeled with the positron-emitting radionuclide fluorine-18 ([¹⁸F]), it becomes a valuable radiotracer for in vivo imaging of these receptors using Positron Emission Tomography (PET). This technology allows for the non-invasive quantification and localization of D₂/D₃ receptors in the brain, providing crucial insights into neuropsychiatric disorders and the mechanism of action of novel therapeutics.
These application notes provide detailed protocols for utilizing [¹⁸F]this compound to measure dopamine receptor occupancy, a key pharmacodynamic biomarker in drug development. Receptor occupancy studies are essential for establishing dose-response relationships, optimizing therapeutic dosing, and understanding the neurochemical effects of new drugs targeting the dopaminergic system.
Quantitative Data Summary
| Compound | Receptor | Binding Affinity (K D ) | Reference |
| Clebopride | Dopamine D₂ | 1.5 nM | [1] |
| This compound | Dopamine D₂/D₃ | Not explicitly found in searches |
Note: The affinity of this compound is expected to be in a similar nanomolar range to facilitate its use as a PET radioligand.
Dopamine D₂/D₃ Receptor Signaling Pathway
Dopamine D₂ and D₃ receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. Upon binding of dopamine or an agonist, these receptors couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).
Experimental Protocols
In Vitro Competitive Binding Assay to Determine this compound Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of non-radioactive this compound for dopamine D₂ and D₃ receptors using [³H]spiperone, a well-characterized high-affinity D₂/D₃ antagonist.
Materials:
-
Cell membranes expressing human dopamine D₂ or D₃ receptors
-
[³H]spiperone (specific activity ~60-90 Ci/mmol)
-
Non-radioactive this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Microplate shaker
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that the specific binding of [³H]spiperone does not exceed 10% of the total radioligand added.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]spiperone (at a concentration close to its K D , typically 0.1-0.5 nM), and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, [³H]spiperone, a high concentration of a competing non-labeled antagonist (e.g., 10 µM haloperidol or unlabeled spiperone), and cell membranes.
-
Competition: Assay buffer, [³H]spiperone, varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M), and cell membranes.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes on a microplate shaker to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]spiperone binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]spiperone) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K D ) where [L] is the concentration of [³H]spiperone and K D is its dissociation constant for the receptor.[2]
-
[¹⁸F]this compound PET Imaging Protocol for Human Brain
This protocol provides a general framework for conducting a human PET study to measure dopamine D₂/D₃ receptor occupancy. It is based on established protocols for other [¹⁸F]-labeled D₂/D₃ receptor radiotracers and should be adapted according to local institutional review board (IRB) and radiation safety guidelines.
Patient Preparation:
-
Obtain written informed consent from the participant.
-
Participants should abstain from food for at least 4-6 hours before the scan.
-
A review of the participant's current medications is necessary to avoid any confounding effects on the dopaminergic system.
-
A pregnancy test should be performed for female participants of childbearing potential.
-
An intravenous catheter will be placed for radiotracer injection and, if required, for arterial blood sampling.
Radiotracer Administration:
-
[¹⁸F]this compound is administered as an intravenous bolus injection. The typical injected dose is around 185 MBq (5 mCi), but the exact amount should be determined based on patient characteristics and scanner specifications.
PET Scan Acquisition:
-
A dynamic PET scan of the brain is initiated simultaneously with the injection of [¹⁸F]this compound.
-
The total scan duration is typically 90-120 minutes.
-
The acquisition is performed in 3D list mode, and the data are framed into a series of time-binned images (e.g., 6 x 30s, 3 x 1min, 2 x 2.5min, 15 x 5min).
-
A low-dose CT or an MRI scan is performed for attenuation correction and anatomical co-registration.
Data Analysis Workflow:
Quantitative Analysis:
-
Image Reconstruction and Correction: The dynamic PET data are reconstructed, corrected for attenuation, scatter, and radioactive decay. Motion correction is applied if necessary.
-
Image Co-registration: The PET images are co-registered to the individual's anatomical MRI scan to allow for accurate delineation of brain regions of interest (ROIs).
-
ROI Definition: ROIs are drawn on the co-registered MRI, including target regions rich in D₂/D₃ receptors (e.g., striatum, caudate, putamen) and a reference region with negligible receptor density (e.g., cerebellum).
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration in the region over time.
-
Kinetic Modeling: The TACs are analyzed using a kinetic model to estimate the binding potential (BP ND ), which is a measure of the density of available receptors. The Simplified Reference Tissue Model (SRTM) is a commonly used method that does not require arterial blood sampling.[3][4]
-
Receptor Occupancy Calculation: To determine receptor occupancy by a drug, two PET scans are performed: a baseline scan (drug-free) and a second scan after drug administration. The receptor occupancy (RO) is calculated as the percentage reduction in BP ND after drug treatment:
RO (%) = [ (BP ND_baseline - BP ND_drug) / BP ND_baseline ] x 100
Conclusion
The use of [¹⁸F]this compound PET imaging provides a powerful tool for the in vivo quantification of dopamine D₂/D₃ receptor occupancy. The protocols outlined in these application notes offer a comprehensive guide for researchers and drug developers to effectively utilize this technology. Accurate determination of receptor occupancy is critical for understanding the pharmacodynamics of novel CNS drugs, thereby facilitating informed decision-making throughout the drug development process. Adherence to standardized protocols and rigorous data analysis are paramount for obtaining reliable and reproducible results.
References
- 1. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for [18F]Fluoroclebopride PET Scans
Audience: Researchers, scientists, and drug development professionals.
Introduction
[18F]Fluoroclebopride ([18F]FCP) is a positron emission tomography (PET) radioligand with high affinity and selectivity for dopamine D2/D3 receptors. It is a valuable tool for in vivo imaging and quantification of these receptors in the brain. This document provides detailed application notes and protocols for conducting preclinical [18F]FCP PET studies, with a focus on non-human primate models. The information compiled herein is based on available scientific literature and established methodologies for similar 18F-labeled radiotracers used in neuroimaging.
Radiotracer: [18F]this compound
Chemical Structure: (Not available in search results)
Mechanism of Action: [18F]this compound is an antagonist that binds to dopamine D2 and D3 receptors. The fluorine-18 isotope allows for non-invasive imaging of the distribution and density of these receptors in the brain using PET.
Experimental Protocols
Radiolabeling and Quality Control of [18F]this compound
While a specific radiosynthesis protocol for [18F]this compound was not detailed in the available literature, a general methodology for 18F-labeling of similar compounds can be proposed. This typically involves a nucleophilic substitution reaction.
Diagram of a General [18F]this compound Synthesis Workflow:
Caption: General workflow for the synthesis and quality control of [18F]this compound.
Protocol:
-
[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping and Elution: The produced [18F]fluoride is trapped on an anion exchange cartridge and subsequently eluted with a solution of potassium carbonate and a phase transfer catalyst like Kryptofix K222. The solvent is then removed by azeotropic distillation.
-
Nucleophilic Substitution: The dried [18F]fluoride/catalyst complex is reacted with a suitable clebopride precursor (e.g., a tosyl- or nitro-substituted analog) in an appropriate organic solvent at an elevated temperature.
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]this compound.
-
Formulation: The collected HPLC fraction containing the radiotracer is reformulated into a sterile, injectable solution, typically isotonic saline with a small percentage of ethanol to ensure solubility.
-
Quality Control: The final product undergoes a series of quality control tests to ensure its suitability for in vivo administration.
Table 1: Quality Control Specifications for [18F]this compound
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | Identification of clebopride | Analytical HPLC (with UV detector) |
| Residual Solvents | e.g., < 410 ppm for Acetonitrile | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter or pH paper |
| Radionuclidic Identity | Half-life of 105-115 min | Gamma spectrometer |
| Bacterial Endotoxins | < 175 EU/V (V=max. injected vol.) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | Sterility testing (e.g., USP <71>) |
Animal Preparation and Handling (Non-Human Primates)
Proper animal preparation is crucial for obtaining high-quality and reproducible PET imaging data.
Protocol:
-
Fasting: Animals should be fasted for at least 12 hours prior to the scan to minimize potential metabolic interferences. Water can be provided ad libitum.
-
Anesthesia: Anesthesia is required to prevent motion artifacts during the scan. A common protocol for non-human primates is as follows[1]:
-
Induction: Anesthesia can be induced with ketamine (e.g., 10 mg/kg, i.m.) or isoflurane (e.g., 5% in oxygen).
-
Maintenance: After intubation, anesthesia is maintained with isoflurane (e.g., 1-2% in oxygen) for the duration of the study.
-
-
Catheterization: Intravenous catheters should be placed for radiotracer administration and potentially for blood sampling if arterial input function measurement is required.
-
Physiological Monitoring: Vital signs, including heart rate, respiration rate, blood oxygen saturation, and body temperature, should be monitored and maintained within a normal physiological range throughout the experiment.
PET Image Acquisition
Diagram of a Typical [18F]FCP PET Imaging Workflow:
Caption: Workflow for a typical preclinical [18F]this compound PET scan.
Acquisition Parameters:
The following table summarizes typical image acquisition parameters for [18F]FCP PET scans in non-human primates, based on available literature and general practice for similar neuroreceptor tracers.
Table 2: Recommended [18F]this compound PET Acquisition Parameters for Non-Human Primates
| Parameter | Recommended Value/Range | Notes |
| Injected Dose | 185 - 370 MBq (5 - 10 mCi) | Dose should be adjusted based on scanner sensitivity and animal weight. |
| Uptake Time | Dynamic scan starts at injection | For kinetic modeling, data acquisition should begin simultaneously with tracer injection. |
| Scan Duration | 90 - 120 minutes | A longer scan duration allows for the characterization of tracer kinetics, including uptake and washout. |
| Framing Scheme (Dynamic Scan) | Example: 6 x 30s, 3 x 1min, 2 x 2.5min, 8 x 5min, 3 x 10min | Shorter frames at the beginning to capture the initial rapid kinetics, and longer frames later on. |
| PET Scanner Mode | 3D list mode | Allows for more flexible reconstruction and analysis. |
| Attenuation Correction | CT-based | A low-dose CT scan should be performed prior to the PET emission scan. |
| Time to Peak Uptake | Approximately 25 minutes[1] | This is an important kinetic parameter to consider in the experimental design. |
| Clearance Half-life | 140 - 164 minutes[1] | Indicates a relatively slow washout from the basal ganglia. |
Image Reconstruction and Data Analysis
Image Reconstruction:
-
Algorithm: Iterative reconstruction algorithms such as Ordered Subsets Expectation Maximization (OSEM) are recommended for their improved noise properties and resolution compared to analytical methods like Filtered Backprojection (FBP).
-
Corrections: Data should be corrected for dead time, random coincidences, scatter, and attenuation.
-
Post-reconstruction Smoothing: A Gaussian filter (e.g., 2-3 mm FWHM) may be applied to improve the signal-to-noise ratio.
Data Analysis:
-
Image Registration: The dynamic PET images should be co-registered to a structural MR image of the same animal for anatomical delineation of regions of interest (ROIs).
-
Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MR images for brain regions rich in dopamine D2/D3 receptors (e.g., striatum, caudate, putamen) and a reference region with low receptor density (e.g., cerebellum).
-
Time-Activity Curve (TAC) Generation: TACs are generated by plotting the average radioactivity concentration within each ROI as a function of time.
-
Kinetic Modeling: To quantify receptor binding, various kinetic models can be applied to the TACs. A common approach for receptor ligands is the simplified reference tissue model (SRTM) or a full kinetic model using an arterial input function if blood sampling is performed. The outcome measure is often the binding potential (BPND), which is proportional to the density of available receptors.
-
Standardized Uptake Value (SUV): For semi-quantitative analysis, SUV images can be calculated. SUV is the tissue radioactivity concentration normalized for injected dose and body weight.
Diagram of the Data Analysis Pipeline:
Caption: Data analysis workflow for [18F]this compound PET brain imaging.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers planning to use [18F]this compound for preclinical PET imaging. Adherence to standardized procedures for radiotracer synthesis, animal handling, image acquisition, and data analysis is essential for obtaining reliable and reproducible results. While some parameters are based on general practices for similar neuroreceptor PET studies due to limited specific data for [18F]FCP, this document serves as a valuable starting point for designing and implementing robust imaging experiments. Researchers are encouraged to optimize these protocols for their specific experimental needs and imaging equipment.
References
Application Notes and Protocols for Animal Imaging with [18F]Fluoroclebopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Fluoroclebopride is a selective antagonist for the dopamine D2 receptor, making it a valuable radiotracer for in vivo imaging studies using Positron Emission Tomography (PET). These studies are crucial for understanding the pathophysiology of neurological and psychiatric disorders where the dopaminergic system is implicated. The choice of anesthesia is a critical component of the experimental design, as it can significantly impact physiological parameters and the binding of the radiotracer. This document provides detailed anesthesia protocols for animal imaging with [18F]this compound in non-human primates, rats, and mice, based on established methodologies.
Mechanism of Action of this compound
This compound functions by competitively binding to dopamine D2 receptors. In its primary signaling cascade, the activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking this receptor, this compound prevents this signaling cascade, allowing for the quantification of D2 receptor density and occupancy in the brain.
Figure 1: Signaling pathway of the Dopamine D2 receptor and the antagonistic action of this compound.
Anesthesia Protocols
The selection of an appropriate anesthetic agent is critical for successful and reproducible PET imaging studies. The following tables summarize recommended anesthesia protocols for different animal species.
Table 1: Anesthesia Protocols for Non-Human Primates (Cynomolgus Monkeys)[1]
| Anesthetic Agent | Induction Dose | Maintenance Dose | Route of Administration | Notes |
| Isoflurane | ~5.0% | ~1.5% | Inhalation (via mask for induction, then intubated) | |
| Ketamine | 10 mg/kg | ~1.5% Isoflurane | Intramuscular (for induction) | Anesthesia maintained with isoflurane following induction with ketamine. |
Table 2: Recommended Anesthesia Protocols for Rodents (Rats and Mice)
| Animal Model | Anesthetic Agent | Induction Dose | Maintenance Dose | Route of Administration | Notes |
| Rat | Isoflurane | 4-5% | 1.5-2.5% | Inhalation | A precision vaporizer is recommended for accurate delivery. |
| Ketamine/Xylazine Cocktail | Ketamine: 40-80 mg/kgXylazine: 5-10 mg/kg | N/A | Intraperitoneal | Provides surgical anesthesia for approximately 30-60 minutes. | |
| Mouse | Isoflurane | 4-5% | 1.5-2.5% | Inhalation | A precision vaporizer is recommended for accurate delivery. |
| Ketamine/Xylazine Cocktail | Ketamine: 80-120 mg/kgXylazine: 5-10 mg/kg | N/A | Intraperitoneal | Provides surgical anesthesia for approximately 30-60 minutes. |
Experimental Protocols
Below are detailed methodologies for conducting a typical [18F]this compound PET imaging study in rodents.
Animal Preparation
-
Fasting: Fast animals for 4-6 hours prior to the study to reduce variability in glucose metabolism, which can affect brain activity. Water should be available ad libitum.
-
Catheterization (Optional but Recommended): For serial blood sampling or precise tracer administration, place a catheter in the lateral tail vein. This is typically done under brief isoflurane anesthesia.
Anesthesia and Animal Monitoring
-
Induction: Induce anesthesia using the protocols outlined in Table 2. For inhalant anesthesia, place the animal in an induction chamber. For injectable anesthesia, administer the cocktail intraperitoneally.
-
Positioning: Once anesthetized, position the animal on the scanner bed. Use a stereotaxic frame for head fixation to minimize motion artifacts, particularly for brain imaging.
-
Monitoring: Throughout the procedure, monitor the animal's vital signs, including respiration rate and body temperature. Use a heating pad to maintain body temperature at 37°C. Apply ophthalmic ointment to the eyes to prevent corneal drying.
Radiotracer Administration and PET Scan Acquisition
-
Tracer Injection: Administer a bolus of [18F]this compound via the tail vein catheter. The exact dose will depend on the scanner sensitivity and the specific research question, but a typical dose for rodents is in the range of 3.7-18.5 MBq (100-500 µCi).
-
PET Scan: Begin the PET scan acquisition immediately after tracer injection. Dynamic scanning for 60-90 minutes is recommended to capture the full kinetic profile of the tracer.
-
CT Scan (Optional): Following the PET scan, a CT scan can be acquired for anatomical co-registration and attenuation correction of the PET data.
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Image Analysis:
-
Co-register the PET images with a corresponding anatomical MRI or CT scan.
-
Define regions of interest (ROIs) on the anatomical image, such as the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, often used as a reference region).
-
Generate time-activity curves (TACs) for each ROI.
-
Use kinetic modeling (e.g., Logan graphical analysis or a two-tissue compartment model) to estimate binding parameters such as the distribution volume ratio (DVR) or binding potential (BP), which are proportional to the density of available D2 receptors.
-
Figure 2: Experimental workflow for animal PET imaging with [18F]this compound.
Conclusion
The successful application of [18F]this compound PET imaging in animal models relies on carefully controlled experimental conditions. The anesthesia protocols and experimental procedures outlined in this document provide a robust framework for obtaining high-quality, reproducible data for the in vivo assessment of dopamine D2 receptors. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and tailor these protocols to their specific experimental needs.
Application Notes and Protocols for Fluoroclebopride ([¹⁸F]FCP) PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluoroclebopride ([¹⁸F]FCP) is a selective dopamine D₂/D₃ receptor antagonist used as a radioligand in Positron Emission Tomography (PET) imaging. It allows for the in vivo quantification and visualization of D₂/D₃ receptor density and occupancy in the brain. These application notes provide a detailed workflow for data processing of [¹⁸F]FCP PET imaging studies, along with experimental protocols relevant to preclinical research, particularly in non-human primates.
Signaling Pathway of Dopamine D₂ Receptors
This compound acts as an antagonist at dopamine D₂ receptors, which are G-protein coupled receptors. The binding of [¹⁸F]FCP to these receptors allows for their detection and quantification via PET. The simplified signaling pathway is illustrated below.
Simplified signaling pathway of Dopamine D₂ receptor and the antagonistic action of this compound.
Experimental Protocols
Animal Preparation and Anesthesia
A consistent and well-documented anesthesia protocol is critical for longitudinal PET studies to minimize variability.
Subjects: Adult male cynomolgus monkeys (Macaca fascicularis) are frequently used in [¹⁸F]FCP PET imaging studies.
Fasting: Animals should be fasted for approximately 12 hours before the study to ensure a stable metabolic state. Water can be provided ad libitum.
Anesthesia Induction and Maintenance:
-
Induction: Anesthesia can be induced with either ketamine (10 mg/kg, i.m.) or isoflurane (5% in O₂). Studies have shown no significant difference in D₂ receptor binding of [¹⁸F]FCP between these two induction agents.[1]
-
Maintenance: Following induction, animals are intubated, and anesthesia is maintained with isoflurane (1.0-2.0%) in oxygen throughout the PET scan. Vital signs (heart rate, respiration, blood pressure, and body temperature) should be monitored and maintained within physiological ranges.
Radiotracer Administration and Data Acquisition
Radiotracer: [¹⁸F]this compound is administered as a bolus intravenous injection.
Data Acquisition:
-
Dynamic PET scans are acquired for a duration of 90-120 minutes post-injection.
-
Data are typically collected in 3D list mode and subsequently binned into a series of time frames for kinetic analysis.
Data Processing Workflow
The processing of [¹⁸F]FCP PET data involves a series of steps from raw data reconstruction to quantitative analysis.
Data processing workflow for this compound PET imaging.
Image Reconstruction
Raw PET data (sinograms) are reconstructed into a series of 3D images. Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are commonly used. During reconstruction, corrections for physical factors are applied:
-
Attenuation Correction: Using a co-registered CT or a transmission scan.
-
Scatter Correction: To account for photons scattered within the subject.
-
Decay Correction: To correct for the radioactive decay of ¹⁸F during the scan.
Image Preprocessing
-
Co-registration: The dynamic PET images are co-registered to a high-resolution anatomical MRI of the same subject. This allows for accurate anatomical localization of the PET signal.
-
Partial Volume Correction (PVC): This optional step can be performed to correct for the partial volume effect, which can lead to an underestimation of radioactivity concentration in small brain structures.
Quantitative Analysis
-
Region of Interest (ROI) Definition: ROIs are delineated on the co-registered MRI for brain regions rich in dopamine D₂ receptors (e.g., caudate, putamen, nucleus accumbens) and a reference region with negligible D₂ receptor density (e.g., cerebellum).
-
Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame to generate TACs.
-
Kinetic Modeling: To quantify D₂ receptor binding, kinetic models are applied to the TACs. For reversibly binding radiotracers like [¹⁸F]FCP, a reference tissue model is often employed, which does not require arterial blood sampling. The Logan graphical analysis or a simplified reference tissue model (SRTM) can be used.
-
Quantification: The primary outcome measure is the Distribution Volume Ratio (DVR) or the Binding Potential (BPnd), which is an index of the density of available D₂ receptors. DVR is calculated as the ratio of the total distribution volume in a target region to that in the reference region. BPnd is calculated as DVR - 1.
Quantitative Data Summary
The following table summarizes key quantitative parameters for [¹⁸F]FCP PET imaging in cynomolgus monkeys from a study comparing different anesthesia induction methods.[1]
| Parameter | Isoflurane Induction | Ketamine Induction |
| Time to Peak Uptake (minutes) | ~25 | ~25 |
| Clearance Half-life (t₁/₂) (minutes) | 140 - 164 | 140 - 164 |
| D₂ Binding (Distribution Volume Ratio) | 2.48 | 2.50 |
Applications in Drug Development
[¹⁸F]FCP PET imaging is a valuable tool in drug development for:
-
Target Engagement Studies: To confirm that a novel therapeutic targeting D₂ receptors reaches and binds to its intended target in the brain.
-
Dose-Occupancy Studies: To determine the relationship between the administered dose of a drug and the percentage of D₂ receptors occupied by the drug.
-
Pharmacodynamic Studies: To investigate the downstream effects of a drug on the dopamine system.
-
Preclinical to Clinical Translation: The low variability of [¹⁸F]FCP PET makes it an excellent tool for longitudinal studies in non-human primates, facilitating the translation of findings to human clinical trials.[1]
Role of [¹⁸F]FCP PET in the drug development pipeline.
References
Applications of Fluoroclebopride in Translational Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroclebopride, particularly in its radiolabeled form [¹⁸F]this compound, has emerged as a valuable tool in translational neuroscience. Its primary application lies in the in vivo imaging of dopamine D₂ receptors using Positron Emission Tomography (PET). As a selective D₂ receptor antagonist, [¹⁸F]this compound allows for the quantitative assessment of D₂ receptor density and occupancy in the brain. This capability is crucial for understanding the pathophysiology of various central nervous system (CNS) disorders and for the development of novel therapeutics targeting the dopaminergic system. While its therapeutic potential is not yet established, its role as an imaging biomarker is significant in preclinical and potentially clinical research.
Applications in Translational Neuroscience
The principal application of this compound in translational neuroscience is as a radioligand for PET imaging of dopamine D₂ receptors.
Biomarker for CNS Disorders:
[¹⁸F]this compound PET imaging can be utilized to study alterations in D₂ receptor expression in a range of neurological and psychiatric conditions, including:
-
Parkinson's Disease: To assess the integrity of the nigrostriatal dopamine pathway.
-
Schizophrenia: To investigate the role of D₂ receptors in the pathophysiology of the disease and to determine the optimal dosing for antipsychotic drugs.
-
Substance Abuse and Addiction: To study the changes in D₂ receptor availability associated with chronic drug use and withdrawal.[[“]]
Target Engagement and Receptor Occupancy Studies:
In drug development, [¹⁸F]this compound PET can be used to:
-
Confirm that a novel drug reaches and binds to the D₂ receptor in the brain.
-
Determine the relationship between drug dose, plasma concentration, and D₂ receptor occupancy.
-
Guide dose selection for clinical trials to ensure adequate target engagement while minimizing potential side effects.
Preclinical Research in Animal Models:
[¹⁸F]this compound is an excellent ligand for longitudinal PET studies in nonhuman primates, demonstrating high uptake in D₂-rich regions like the basal ganglia and low variability between studies.[2] This allows for the investigation of disease progression and the effects of therapeutic interventions over time in the same animal.
Quantitative Data
The following tables summarize the available quantitative data for [¹⁸F]this compound from preclinical PET imaging studies in cynomolgus monkeys.
| Parameter | Value | Reference |
| Time to Peak Uptake (Basal Ganglia) | ~25 minutes | [2] |
| Clearance Half-life (t½) | 140-164 minutes | [2] |
| D₂ Binding (Distribution Volume Ratio) | 2.48 - 2.50 | [2] |
Table 1: Pharmacokinetic Parameters of [¹⁸F]this compound in Non-Human Primates
| Parameter | Value | Reference |
| Dissociation Constant (Kᵢ) for Clebopride (parent compound) at D₂ Receptor | 1.5 nM (canine brain striatum) |
Table 2: In Vitro Binding Affinity of the Parent Compound Clebopride
Signaling Pathway
This compound acts as an antagonist at the dopamine D₂ receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Antagonism by this compound blocks the downstream effects of dopamine binding.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹⁸F
This protocol provides a general procedure for the synthesis of [¹⁸F]this compound. Specific details may vary based on the automated synthesis module and precursor used.
Materials:
-
Precursor for this compound synthesis (e.g., a tosyl- or nitro-precursor)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Automated radiosynthesis module
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a quaternary methylammonium (QMA) cartridge to trap the [¹⁸F]fluoride.
-
Elution and Azeotropic Drying: Elute the [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Heat the mixture under a stream of nitrogen to evaporate the solvent (azeotropic drying) to obtain the reactive anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Radiolabeling Reaction: Dissolve the this compound precursor in anhydrous acetonitrile and add it to the reaction vessel containing the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution reaction.
-
Purification: After the reaction, purify the crude product using semi-preparative HPLC to separate [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound and reformulate it in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection. This often involves passing the HPLC fraction through a C18 SPE cartridge, washing with water, and eluting the final product with ethanol, followed by dilution with sterile saline.
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.
Protocol 2: In Vivo PET Imaging of Dopamine D₂ Receptors in a Non-Human Primate Model
This protocol outlines the general steps for conducting a [¹⁸F]this compound PET imaging study in a non-human primate. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
[¹⁸F]this compound, sterile injectable solution
-
Non-human primate (e.g., cynomolgus macaque)
-
Anesthesia (e.g., ketamine for induction, isoflurane for maintenance)
-
PET/CT or PET/MR scanner
-
Intravenous catheters
-
Physiological monitoring equipment (e.g., for heart rate, blood pressure, temperature)
-
Blood sampling supplies
Procedure:
-
Animal Preparation: Fast the animal overnight before the scan. On the day of the scan, anesthetize the animal (e.g., with an intramuscular injection of ketamine). Once sedated, place an intravenous catheter for radiotracer injection and another for blood sampling if required. Intubate the animal and maintain anesthesia with isoflurane (e.g., 1.5%) for the duration of the scan.
-
Positioning: Position the animal on the scanner bed. A stereotactic head holder may be used to minimize head motion.
-
Transmission Scan: Perform a transmission scan (using a CT or a rotating rod source) for attenuation correction of the subsequent emission data.
-
Radiotracer Injection and Emission Scan: Administer a bolus injection of [¹⁸F]this compound (e.g., ~5 mCi) intravenously. Start the dynamic PET scan acquisition simultaneously with the injection and continue for a predetermined duration (e.g., 90-120 minutes).
-
Blood Sampling (optional but recommended for kinetic modeling): If performing full kinetic analysis, collect arterial blood samples at frequent intervals, especially during the first few minutes after injection, to measure the concentration of the radiotracer in the plasma over time (the arterial input function).
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time-binned images, correcting for attenuation, scatter, and radioactive decay.
-
Data Analysis:
-
Co-register the PET images with an anatomical MRI or CT scan for anatomical localization.
-
Define regions of interest (ROIs) on the anatomical image for brain regions with high D₂ receptor density (e.g., caudate, putamen) and a reference region with negligible D₂ receptor expression (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration in the ROI against time.
-
Quantify D₂ receptor binding using appropriate kinetic models (e.g., Logan graphical analysis, simplified reference tissue model) to estimate outcome measures such as the distribution volume ratio (DVR).
-
Experimental Workflow Diagram
Off-Target Effects
While this compound is considered a selective D₂ receptor antagonist, comprehensive in vivo off-target profiling is not extensively documented in publicly available literature. The parent compound, clebopride, has been shown to have some affinity for the alpha-2 adrenoceptor and the 5-HT₂ serotonin receptor, although lower than its affinity for the D₂ receptor. Parkinsonian-like extrapyramidal side effects have been reported with chronic use of clebopride, consistent with central D₂ receptor blockade. When using this compound in translational studies, particularly if considering its potential therapeutic applications, a thorough evaluation of its off-target binding profile is warranted.
Conclusion
This compound, specifically [¹⁸F]this compound, is a powerful tool for translational neuroscience research, enabling the in vivo quantification of dopamine D₂ receptors. Its primary application is in PET imaging to study CNS disorders and to aid in the development of drugs targeting the dopaminergic system. The provided protocols and data serve as a guide for researchers and drug development professionals to effectively utilize this valuable imaging agent. Further research is needed to explore any potential therapeutic applications and to fully characterize its off-target binding profile.
References
Troubleshooting & Optimization
Technical Support Center: Improving Signal-to-Noise Ratio in [18F]Fluoroclebopride PET Imaging
This technical support center is designed for researchers, scientists, and drug development professionals utilizing [18F]Fluoroclebopride Positron Emission Tomography (PET) for the in vivo imaging of dopamine D2/D3 receptors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes, with a focus on enhancing the signal-to-noise ratio (SNR).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your [18F]this compound PET experiments.
Issue 1: High Noise Levels in Reconstructed PET Images
Question: My [18F]this compound PET images are exhibiting high levels of noise, making it difficult to accurately quantify receptor binding in the striatum. What are the potential causes and solutions?
Answer: High noise in PET images is a common challenge that can arise from several factors throughout the imaging workflow. A systematic approach to troubleshooting is crucial for identifying and mitigating the source of the noise.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Insufficient Injected Dose | A low injected dose of [18F]this compound results in a lower number of radioactive decay events, leading to poor counting statistics and consequently, a noisy image. | - Optimize Injected Dose: Ensure the injected dose is appropriate for the animal model and scanner sensitivity. For preclinical studies, refer to established protocols or conduct pilot scans to determine the optimal dose that provides adequate signal without causing excessive dead time. |
| Short Acquisition Time | A shorter scan duration captures fewer coincidence events, which directly impacts the statistical quality of the raw data and the resulting reconstructed image. | - Increase Scan Duration: If experimentally feasible, prolong the acquisition time per bed position. This will increase the total number of detected counts and improve the SNR. The relationship between acquisition time and SNR is not linear, so incremental increases should be tested. |
| Suboptimal Image Reconstruction Parameters | The choice of reconstruction algorithm and its parameters significantly influences image noise. While algorithms like Ordered Subset Expectation Maximization (OSEM) are widely used, improper settings can amplify noise. | - Optimize Reconstruction Algorithm: Employ iterative reconstruction algorithms such as OSEM. Experiment with the number of subsets and iterations to find a balance between image sharpness and noise amplification. - Utilize Advanced Reconstruction Techniques: If available, incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) modeling into your reconstruction. TOF information improves event localization, and PSF modeling can enhance spatial resolution and contrast, both contributing to a better SNR. |
| Inadequate Post-Reconstruction Filtering | Applying a filter after reconstruction can reduce noise, but an inappropriate filter or filter width can blur the image and reduce quantitative accuracy. | - Apply Appropriate Filtering: Use a Gaussian filter with an optimized Full-Width at Half Maximum (FWHM). The optimal FWHM will depend on the specific scanner and reconstruction parameters. Start with a low filter width and incrementally increase it while visually and quantitatively assessing the trade-off between noise reduction and resolution loss. |
| Subject Motion | Movement of the subject during the scan can lead to blurring and artifacts, which can be perceived as increased noise and will certainly degrade image quality and quantification. | - Ensure Adequate Anesthesia and Monitoring: For preclinical studies, maintain a stable plane of anesthesia throughout the scan. Monitor vital signs to ensure the animal's stability. - Utilize Motion Correction: If available, use motion tracking and correction algorithms during image reconstruction. |
Issue 2: Low Radiotracer Uptake in the Striatum
Question: I am observing lower than expected [18F]this compound uptake in the striatum, the primary region of interest for D2/D3 receptors. What could be the underlying reasons?
Answer: Low striatal uptake can be due to a variety of factors, ranging from the quality of the radiotracer to physiological conditions of the subject.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Radiochemical Purity or Molar Activity | Impurities in the [18F]this compound preparation can compete for receptor binding or alter the tracer's biodistribution. Low molar activity means a higher proportion of non-radiolabeled ("cold") clebopride, which will compete with the radiolabeled tracer for D2/D3 receptor binding sites, reducing the specific signal. | - Verify Radiotracer Quality Control: Ensure that each batch of [18F]this compound passes all quality control tests, including radiochemical purity, chemical purity, and molar activity, according to established protocols. |
| Anesthesia Effects | Certain anesthetics can influence cerebral blood flow and neurotransmitter levels, potentially affecting radiotracer delivery and binding. While studies with [18F]this compound in monkeys have shown no significant difference between isoflurane and ketamine induction, the choice and depth of anesthesia can be a critical variable.[1] | - Standardize Anesthesia Protocol: Use a consistent anesthesia protocol for all subjects in a study. Monitor the depth of anesthesia and physiological parameters throughout the experiment. For longitudinal studies, consistency is paramount. |
| Competition from Endogenous Dopamine | Increased levels of endogenous dopamine can compete with [18F]this compound for binding to D2/D3 receptors, leading to a reduced PET signal. This can be a confounding factor in studies involving pharmacological challenges or in certain disease models. | - Control for Dopamine Levels: Be aware of experimental conditions that might alter synaptic dopamine levels (e.g., stress, administration of certain drugs). Consider baseline scans to establish a consistent state. |
| Incorrect Injection Procedure | Infiltration of the radiotracer at the injection site or a dose that does not fully enter the circulation will result in a lower effective dose reaching the brain. | - Verify Injection Technique: Ensure a clean intravenous injection. After injection, flush the catheter with saline to ensure the full dose is administered. Visually inspect the injection site for any signs of extravasation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected time to peak uptake of [18F]this compound in the basal ganglia?
A1: In studies with cynomolgus monkeys, the time to peak uptake of [18F]this compound in the basal ganglia is approximately 25 minutes post-injection.[1]
Q2: How does the choice of anesthetic affect [18F]this compound binding?
A2: A study comparing isoflurane and ketamine as induction agents for isoflurane maintenance anesthesia in monkeys found no significant differences in the distribution volume ratios of [18F]this compound.[1] This suggests that, under these specific conditions, the choice of induction agent may not significantly impact D2/D3 receptor binding measurements. However, it is crucial to maintain a consistent anesthesia protocol within a study to minimize variability.
Q3: What are typical distribution volume ratios for [18F]this compound in non-human primates?
A3: In cynomolgus monkeys, distribution volume ratios in the basal ganglia have been reported to be approximately 2.48 with isoflurane induction and 2.50 with ketamine induction, followed by isoflurane maintenance.[1]
Q4: How can I reduce non-specific binding of [18F]this compound?
A4: While specific data for [18F]this compound is limited, general strategies to minimize non-specific binding for PET tracers include:
-
Radiotracer Quality: Ensuring high radiochemical and chemical purity of the tracer is paramount.
-
Blocking Studies: To confirm specificity, conduct blocking studies by pre-administering a non-radioactive D2/D3 receptor antagonist (e.g., raclopride or haloperidol) to saturate the specific binding sites. The remaining signal can then be attributed to non-specific binding.
-
Kinetic Modeling: Utilize kinetic modeling approaches that can differentiate between specific and non-specific binding compartments.
Q5: What data analysis methods are recommended for [18F]this compound PET?
A5: For quantitative analysis of [18F]this compound PET data, kinetic modeling is the gold standard. This involves generating time-activity curves (TACs) for regions of interest (e.g., striatum and cerebellum) and applying a suitable compartmental model (e.g., a two-tissue compartment model) to estimate parameters such as the distribution volume (VT). The cerebellum is often used as a reference region to estimate non-specific binding. The binding potential (BPND) can then be calculated as (VT_striatum / VT_cerebellum) - 1.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a study using [18F]this compound in cynomolgus monkeys.
| Parameter | Anesthetic Protocol | Value | Reference |
| Time to Peak Uptake (Basal Ganglia) | Isoflurane or Ketamine Induction / Isoflurane Maintenance | ~25 minutes | [1] |
| Clearance Half-life (t1/2) | Isoflurane or Ketamine Induction / Isoflurane Maintenance | 140-164 minutes | |
| Distribution Volume Ratio (DVR) | Isoflurane Induction / Isoflurane Maintenance | 2.48 | |
| Distribution Volume Ratio (DVR) | Ketamine Induction / Isoflurane Maintenance | 2.50 |
Experimental Protocols
Preclinical [18F]this compound PET Imaging Protocol (Adapted from Non-Human Primate Studies)
This protocol provides a general framework. Specific parameters may need to be optimized for your scanner and animal model.
-
Radiotracer Quality Control:
-
Perform standard quality control tests on the [18F]this compound synthesis, including determination of radiochemical purity, chemical purity, molar activity, pH, and residual solvents.
-
-
Animal Preparation:
-
Fast the animal for an appropriate period (e.g., 4-12 hours) before the scan to ensure a stable metabolic state.
-
Anesthetize the animal. For example, induce anesthesia with ketamine (10 mg/kg, i.m.) or isoflurane (5%), and then maintain anesthesia with isoflurane (1-2%) in oxygen.
-
Place an intravenous catheter for radiotracer administration and a second catheter for blood sampling if required for kinetic modeling.
-
Position the animal on the scanner bed, ensuring the head is centered in the field of view. Use a stereotactic frame to minimize head motion.
-
Monitor physiological parameters (heart rate, respiration, temperature) throughout the scan.
-
-
PET Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [18F]this compound intravenously (target dose to be optimized based on species and scanner).
-
Start the dynamic PET scan immediately upon injection and acquire data for a duration sufficient to capture the tracer kinetics (e.g., 90-120 minutes).
-
Acquire data in list mode to allow for flexible framing during reconstruction.
-
-
Image Reconstruction:
-
Correct for attenuation, scatter, and random coincidences.
-
Reconstruct the dynamic data into a series of time frames.
-
Use an iterative reconstruction algorithm (e.g., OSEM) with TOF and PSF modeling if available.
-
-
Data Analysis:
-
Co-register the PET images to a corresponding anatomical MRI scan for accurate region of interest (ROI) delineation.
-
Draw ROIs on the striatum (caudate and putamen) and a reference region with low D2/D3 receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply a suitable kinetic model (e.g., two-tissue compartment model or a reference tissue model) to the TACs to estimate binding parameters like the distribution volume ratio (DVR) or binding potential (BPND).
-
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Dopamine D2/D3 receptor signaling pathway.
Experimental Workflow for [18F]this compound PET
Caption: Experimental workflow for [18F]this compound PET imaging.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
Technical Support Center: Optimizing Injected Dose for [18F]Fluoroclebopride Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the injected dose for Positron Emission Tomography (PET) studies using [18F]Fluoroclebopride ([18F]FCP). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure high-quality and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical injected dose of [18F]FCP for non-human primate studies?
While specific injected radioactivity is often study-dependent, a general range can be inferred from dosimetry studies of other 18F-labeled tracers in non-human primates. For example, studies with [18F]FluorTriopride ([18F]FTP) in macaque fascicularis used an administered dose of 143-190 MBq.[1][2] It is crucial to perform dose-finding studies to determine the optimal injected dose for your specific scanner and imaging protocol to achieve an adequate signal-to-noise ratio while minimizing radiation exposure.
Q2: How can I improve the signal-to-noise ratio (SNR) in my [18F]FCP PET images?
Low SNR can be addressed by optimizing several factors:
-
Injected Dose: Ensure the injected dose is sufficient for the animal's weight and the scanner's sensitivity.
-
Uptake Time: Allow for adequate uptake time for the tracer to reach its target. For [18F]FCP in monkeys, peak uptake in the basal ganglia is observed at approximately 25 minutes post-injection.[3]
-
Image Acquisition: Increase the scan duration to acquire more counts.
-
Image Reconstruction: Utilize appropriate reconstruction algorithms (e.g., OSEM) and apply post-reconstruction filters judiciously to reduce noise without compromising signal.[4][5]
Q3: What are the best practices for anesthesia during [18F]FCP PET imaging in non-human primates?
Studies have shown that both isoflurane and ketamine can be used for anesthesia without significantly affecting D2 binding of [18F]FCP in monkeys. A common protocol involves induction with isoflurane (approximately 5.0%) or ketamine (10 mg/kg) followed by maintenance with isoflurane (approximately 1.5%) throughout the scan. Consistency in the anesthetic protocol is key for longitudinal studies.
Q4: What are the key quality control (QC) parameters for the [18F]FCP radiotracer?
Key QC tests for 18F-labeled radiopharmaceuticals include:
-
Radiochemical Purity: To ensure that the radioactivity is primarily from [18F]FCP.
-
Specific Activity: To minimize the potential for pharmacological effects from the non-radioactive clebopride.
-
Residual Solvents: To ensure that levels of solvents used in the synthesis are within safe limits.
-
Radionuclidic Purity: To confirm that the radioactivity is from 18F.
-
Sterility and Endotoxin Levels: To ensure the product is safe for injection.
Troubleshooting Guides
Issue 1: Low Radiotracer Uptake in the Brain
| Potential Cause | Troubleshooting Steps |
| Poor Radiochemical Purity | Verify the radiochemical purity of the [18F]FCP batch using appropriate analytical methods (e.g., HPLC). Impurities can compete for receptor binding. |
| Low Specific Activity | A high amount of non-radioactive clebopride can saturate the D2 receptors, leading to reduced uptake of the radiotracer. Aim for high specific activity during radiosynthesis. |
| Incorrect Injection | Ensure the full dose was administered intravenously and that there was no extravasation at the injection site. |
| Physiological Factors | Certain medications or physiological conditions can alter dopamine D2 receptor availability. Review the subject's history and ensure a consistent state between scans. |
Issue 2: High Image Noise
| Potential Cause | Troubleshooting Steps |
| Insufficient Injected Dose | Increase the injected dose within safe radiation limits to improve counting statistics. Perform a dose-finding study to determine the optimal dose for your scanner. |
| Short Scan Duration | Lengthen the acquisition time per bed position to collect more coincidence events. |
| Suboptimal Image Reconstruction | Experiment with different reconstruction parameters (iterations, subsets) and filters to find the best balance between noise reduction and image resolution. Iterative reconstruction methods like OSEM are generally preferred over filtered back-projection. |
| Inadequate Attenuation Correction | Ensure accurate attenuation correction by using a high-quality CT or MR scan. Misalignment between the PET and attenuation correction scans can introduce noise and artifacts. |
Experimental Protocols
[18F]FCP PET Imaging in Non-Human Primates (Adapted from M.A. Nader et al., 1999)
-
Animal Preparation: An adult male cynomolgus monkey (Macaca fascicularis) is fasted overnight.
-
Anesthesia: Anesthesia is induced with isoflurane (~5.0%) via a face mask. Following sedation, the monkey is intubated, and anesthesia is maintained with isoflurane (~1.5%) for the duration of the PET scan. Alternatively, induction can be performed with ketamine (10 mg/kg, i.m.).
-
Radiotracer Injection: A bolus of [18F]FCP is injected intravenously. The exact injected dose in MBq should be determined based on dosimetry calculations and scanner sensitivity, but for guidance, other 18F tracers have been used in the 143-190 MBq range in macaques.
-
PET Image Acquisition: Dynamic PET scanning is initiated immediately after injection and continues for a specified duration (e.g., 180 minutes).
-
Image Reconstruction: Images are reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation, scatter, and random coincidences.
Quantitative Data Summary
| Parameter | Value (Non-Human Primate) | Reference |
| Time to Peak Uptake (Basal Ganglia) | ~25 minutes | |
| Clearance Half-life (t1/2) | 140 - 164 minutes | |
| Distribution Volume Ratio (Basal Ganglia/Cerebellum) | 2.48 - 2.50 | |
| Example Injected Dose for 18F-labeled tracer ([18F]FTP) | 143 - 190 MBq |
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for [18F]FCP PET Study
Caption: Workflow for an [18F]FCP PET experiment.
References
- 1. Absorbed radiation dosimetry of the D3-specific PET radioligand [18F]FluorTriopride estimated using rodent and nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajnmmi.us [ajnmmi.us]
- 3. PET imaging of dopamine D2 receptors with [18F]this compound in monkeys: effects of isoflurane- and ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
Navigating [¹⁸F]Fluoroclebopride Synthesis: A Technical Support Guide to Optimizing Radiochemical Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of [¹⁸F]Fluoroclebopride, a crucial radiotracer for positron emission tomography (PET) imaging of dopamine D₂ receptors. Low radiochemical yield is a frequent hurdle in the production of this and other ¹⁸F-labeled compounds. This guide offers a structured approach to identifying and resolving potential issues in the synthesis workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to low radiochemical yield in a question-and-answer format.
Q1: What are the most critical factors influencing the radiochemical yield of [¹⁸F]this compound?
A1: Several factors can significantly impact the efficiency of the nucleophilic aromatic substitution reaction used for [¹⁸F]this compound synthesis. These include:
-
Precursor Quality and Concentration: The purity and concentration of the tosylate precursor are paramount. Impurities can compete with the precursor for [¹⁸F]fluoride, and suboptimal concentration can lead to inefficient labeling.
-
Anhydrous Reaction Conditions: The presence of water can significantly reduce the reactivity of the [¹⁸F]fluoride ion by forming strong hydrogen bonds. Ensuring strictly anhydrous conditions throughout the process is critical.
-
Efficiency of [¹⁸F]Fluoride Activation: The formation of the reactive, "naked" [¹⁸F]fluoride, typically facilitated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate, is a crucial step. Incomplete activation will result in poor nucleophilic attack.
-
Reaction Temperature and Time: Both temperature and reaction duration must be carefully optimized. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause degradation of the precursor or the final product.
-
Choice of Solvent: The reaction is typically performed in a polar apathetic solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), to solubilize the reactants and facilitate the nucleophilic substitution.
Q2: My radiochemical yield is consistently low. Where should I start troubleshooting?
A2: A systematic approach is key to identifying the source of low yield. The following workflow can help pinpoint the issue:
Caption: A logical workflow for troubleshooting low radiochemical yield.
Q3: I suspect an issue with my precursor. How can I verify its quality?
A3: Precursor integrity is crucial. Here’s how to assess it:
-
Analytical Validation: Use techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the tosylate precursor.
-
Proper Storage: The precursor should be stored under recommended conditions (e.g., cool, dry, and dark) to prevent degradation.
-
Fresh Batches: If in doubt, use a fresh, unopened batch of the precursor from a reputable supplier.
Q4: How can I ensure my reaction conditions are truly anhydrous?
A4: The azeotropic drying of the [¹⁸F]fluoride-Kryptofix complex is a critical step. To ensure anhydrous conditions:
-
High-Purity Solvents: Use anhydrous grade acetonitrile for the azeotropic drying steps.
-
Inert Atmosphere: Perform the drying and the subsequent reaction under a stream of dry, inert gas like nitrogen or argon.
-
Properly Dried Glassware: Ensure all reaction vessels and glassware are thoroughly dried in an oven and cooled under an inert atmosphere before use.
-
Multiple Azeotropic Distillations: Perform at least two to three azeotropic drying cycles with acetonitrile to effectively remove water.
Q5: My radiochemical yield is still low after checking the precursor and ensuring anhydrous conditions. What's next?
A5: The next step is to evaluate the labeling reaction itself.
-
Temperature Optimization: The reaction temperature is a critical parameter. For benzamide derivatives, temperatures in the range of 100-150°C are common. It is advisable to perform small-scale optimization experiments to find the ideal temperature for your specific setup.
-
Reaction Time: The reaction time needs to be sufficient for the labeling to proceed to completion but not so long as to cause degradation. A typical range is 10-30 minutes. Time-course studies can help determine the optimal reaction duration.
-
Phase-Transfer Catalyst: Ensure the correct amount of Kryptofix 2.2.2 and potassium carbonate are used to effectively activate the [¹⁸F]fluoride.
Experimental Protocols
While a specific, detailed protocol for [¹⁸F]this compound is not publicly available in the searched literature, the following general procedure for the radiosynthesis of a similar benzamide derivative, [¹⁸F]-Norfallypride, can be adapted and optimized.
General Protocol for ¹⁸F-Labeling of a Benzamide Precursor
-
[¹⁸F]Fluoride Trapping: Pass the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water through a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak) to trap the [¹⁸F]fluoride.
-
[¹⁸F]Fluoride Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110-120°C). Repeat this step at least twice.
-
Radiolabeling Reaction: Add the tosylate precursor dissolved in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMSO) to the dried [¹⁸F]fluoride-Kryptofix complex. Heat the reaction mixture at the optimized temperature (e.g., 120-150°C) for the optimized time (e.g., 15-25 minutes).
-
Purification: After cooling, the crude reaction mixture is typically purified using solid-phase extraction (SPE) cartridges followed by semi-preparative HPLC to isolate the [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: The purified [¹⁸F]this compound is formulated in a physiologically compatible solution for injection.
Quantitative Data Summary
The following table summarizes typical ranges for key experimental parameters in the synthesis of ¹⁸F-labeled benzamide derivatives. These values should be used as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Precursor Amount | 1 - 10 mg | Higher amounts may not necessarily lead to higher yields and can complicate purification. |
| Kryptofix 2.2.2 | 5 - 15 mg | Acts as a phase-transfer catalyst to activate the fluoride ion. |
| Potassium Carbonate | 1 - 5 mg | A weak base used in conjunction with Kryptofix 2.2.2. |
| Reaction Solvent | Acetonitrile, DMSO | Must be a polar aprotic and anhydrous solvent. |
| Reaction Temperature | 100 - 150 °C | Needs to be optimized for the specific precursor and reaction setup. |
| Reaction Time | 10 - 30 minutes | Longer times may lead to decomposition. |
| Radiochemical Yield (decay-corrected) | 10 - 40% | Highly dependent on the optimization of all parameters. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key steps and dependencies in the synthesis of [¹⁸F]this compound.
Caption: Key stages in the synthesis of [¹⁸F]this compound.
Technical Support Center: Reducing Motion Artifacts in Primate PET Scans with Fluoroclebopride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize motion artifacts during positron emission tomography (PET) scans of non-human primates using the D2/3 receptor ligand [18F]Fluoroclebopride.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in PET scans and how do they affect my data?
A1: Motion during a PET scan, whether from the subject's head, respiration, or other movements, leads to blurring of the resulting images.[1][2] This blurring can significantly compromise the quality and accuracy of your data in several ways:
-
Reduced Quantitative Accuracy: Motion artifacts can lead to inaccuracies in the measurement of tracer uptake, commonly reported as the Standardized Uptake Value (SUV).[2][3] This can result in an underestimation of the true tracer concentration in a region of interest.
-
Poor Image Quality: Blurred images make it difficult to accurately delineate small anatomical structures, which is critical for precise regional analysis of this compound binding.[4]
-
Misalignment between PET and CT/MRI: If a computed tomography (CT) or magnetic resonance imaging (MRI) scan is used for anatomical reference and attenuation correction, subject motion can cause a misalignment between the PET and anatomical images. This mismatch can lead to incorrect attenuation correction and further compromise quantitative accuracy.
Q2: What are the primary causes of motion in anesthetized primate PET scans?
A2: Even under anesthesia, several factors can contribute to subject motion:
-
Involuntary Physiological Motion: This includes respiratory motion (breathing) and cardiac motion (heartbeat), which are particularly relevant for imaging structures in the torso but can also cause subtle head motion.
-
Inadequate Anesthesia: If the depth of anesthesia is insufficient, the primate may exhibit spontaneous movements. The choice of anesthetic can also influence physiological stability.
-
Subject Comfort and Positioning: Improper or uncomfortable positioning of the primate in the scanner can lead to subtle shifts and movements during the long scan duration.
-
External Vibrations: Vibrations from equipment in the scanning room can also contribute to minor motion artifacts.
Q3: How does anesthesia affect motion and the binding of this compound?
A3: Anesthesia is crucial for preventing gross movements during primate PET scans. However, the choice of anesthetic can have its own effects. For this compound PET studies in monkeys, a common protocol involves induction with ketamine and maintenance with isoflurane. Studies have shown that this anesthetic regimen does not significantly affect the D2 receptor binding of [18F]this compound. While anesthesia minimizes voluntary motion, it is important to monitor physiological parameters to ensure stability and minimize involuntary movements. Some anesthetics can affect cerebral blood flow, which could potentially influence tracer delivery, but for [18F]this compound, the binding appears to be stable under the specified anesthetic protocols.
Troubleshooting Guide
Issue 1: Blurry PET images and reduced SUV values in the brain.
-
Possible Cause: Head motion during the scan.
-
Troubleshooting Steps:
-
Confirm Motion: Review the raw dynamic frame images to visually inspect for any shifts in brain position between frames.
-
Optimize Head Fixation: Ensure the primate's head is securely and comfortably fixed using a stereotaxic frame or other appropriate head holder. Check for any potential for slippage.
-
Monitor Anesthesia Depth: Continuously monitor vital signs to ensure a stable and adequate plane of anesthesia throughout the scan. Adjust anesthetic delivery as needed to prevent spontaneous movements.
-
Implement Motion Correction Algorithms: Utilize post-processing software to correct for head motion. Most modern imaging software packages include algorithms for frame-by-frame realignment.
-
Issue 2: Misalignment between PET and anatomical (CT/MRI) images.
-
Possible Cause: Subject movement between the acquisition of the anatomical and PET scans.
-
Troubleshooting Steps:
-
Co-registration Check: Carefully inspect the co-registration of the PET and anatomical images. Manually adjust the alignment if the automated co-registration is suboptimal.
-
Acquire Anatomical Scan Close in Time to PET: Minimize the time between the anatomical and PET scans to reduce the likelihood of subject movement.
-
Utilize Motion Tracking Systems: If available, use an optical or MR-based motion tracking system to monitor head position throughout the scan. This data can be used to correct for motion during image reconstruction.
-
Issue 3: Inconsistent quantitative results across different scans of the same subject.
-
Possible Cause: Variable levels of motion between scans.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that the animal handling, positioning, anesthesia, and scanning protocols are strictly standardized for all imaging sessions.
-
Quantify Motion: If your software allows, quantify the amount of motion in each scan. This can help to identify scans that may be outliers due to excessive movement.
-
Apply Consistent Motion Correction: Apply the same motion correction algorithm and parameters to all scans in a longitudinal study to ensure consistency in data processing.
-
Quantitative Data on Motion Correction
The following table summarizes the potential impact of motion and its correction on quantitative PET measurements, based on general findings in the literature. Note that these values are not specific to this compound but illustrate the general magnitude of the effects.
| Parameter | Impact of Motion | Improvement with Motion Correction | Reference |
| Tumor SUVmean | Decrease | Average improvement of 5.35 ± 4.92% (max 12.89%) | |
| Tumor SUVpeak | Decrease | Increase of 46% for a 12mm liver tumor | |
| Tumor SUVmax | Decrease | Increase of 10 ± 10% | |
| Brain Regional SUVR | Variable | Mean relative change of ~4% | |
| Tumor Volume | Increase (blurring) | Decrease of 17 ± 22% |
Experimental Protocols
Detailed Protocol for Primate PET Scan with this compound and Motion Artifact Reduction
-
Animal Preparation:
-
The primate should be fasted overnight with free access to water.
-
Pre-anesthetic administration of atropine to reduce salivary and bronchial secretions.
-
Induce anesthesia with ketamine (10 mg/kg, IM).
-
Intubate the primate and maintain anesthesia with isoflurane (1-2%) in oxygen.
-
Establish intravenous access for tracer injection and blood sampling.
-
Monitor vital signs (heart rate, respiration rate, blood pressure, body temperature) throughout the procedure.
-
-
Positioning and Immobilization:
-
Position the primate in the scanner, typically in a stereotaxic frame to ensure rigid head fixation.
-
Use comfortable padding to minimize pressure points and reduce the likelihood of movement.
-
Ensure the head is positioned in the center of the scanner's field of view.
-
-
PET Scan Acquisition:
-
Perform a transmission scan (using a CT or radioactive source) for attenuation correction prior to tracer injection.
-
Administer a bolus injection of [18F]this compound intravenously.
-
Acquire dynamic PET data in list mode for a duration of 90-120 minutes. List-mode acquisition allows for flexible post-processing, including motion correction.
-
If available, use a respiratory gating device to monitor breathing and allow for respiratory motion correction.
-
-
Data Analysis and Motion Correction:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Perform frame-by-frame realignment of the dynamic PET images to correct for head motion.
-
If respiratory gating was used, sort the list-mode data into different respiratory gates before reconstruction to create motion-corrected images.
-
Co-register the motion-corrected PET images to the anatomical (CT or MRI) scan.
-
Define regions of interest (ROIs) on the co-registered images to derive time-activity curves.
-
Perform kinetic modeling of the time-activity curves to quantify D2/3 receptor binding.
-
Visualizations
References
- 1. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
Attenuation correction issues in Fluoroclebopride PET/CT
Introduction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Fluoroclebopride PET/CT. The following questions and answers address common issues related to attenuation correction that can impact the quantitative accuracy and diagnostic quality of your images. While specific literature on attenuation correction artifacts for this compound is limited, the guidance provided here is based on established principles of PET/CT imaging, with a focus on neuroreceptor applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Patient Motion Artifacts
Q1: I'm observing blurring and misregistration between the PET and CT images in my this compound brain scans. What is causing this and how can it be corrected?
A1: This is likely due to patient head motion during or between the CT and PET acquisitions.[1][2] Head motion can lead to significant artifacts, including inaccurate localization of tracer uptake and errors in quantification (SUV).[3]
Troubleshooting Steps:
-
Patient Comfort and Immobilization: Ensure the patient is comfortable before the scan and use appropriate head immobilization devices. Clear communication with the patient to remain still is crucial.
-
Review Non-Attenuation-Corrected (NAC) Images: Examine the NAC PET images. These images are not affected by CT-based artifacts and can help determine if areas of high uptake are genuine or artifactual.[4]
-
Motion Correction Software: If motion has occurred, retrospective motion correction algorithms can be applied. These data-driven approaches can significantly improve image quality and quantitative accuracy.[3]
Metal-Related Artifacts
Q2: My this compound PET/CT images show areas of artificially high and low uptake near dental fillings. What are these artifacts and how can I mitigate them?
A2: These are metal artifacts caused by high-density materials like dental fillings. They create streaks and erroneous attenuation values on the CT scan, which, when used for PET attenuation correction, result in significant over- and under-estimation of tracer activity.
Troubleshooting Steps:
-
Metal Artifact Reduction (MAR) Algorithms: The most effective solution is to use a MAR algorithm during CT reconstruction. This software identifies metallic objects and corrects the corrupted CT data before it's used for attenuation correction.
-
Review Non-Attenuation-Corrected (NAC) Images: As with motion artifacts, the NAC images can help differentiate true uptake from metal-induced artifacts.
-
Modify CT Acquisition Parameters: In some instances, adjusting CT parameters, such as using a higher tube voltage (kVp), can help reduce the severity of metal artifacts.
Contrast Agent-Induced Artifacts
Q3: Can the use of CT contrast agents affect my this compound PET/CT results?
A3: Yes, high-density oral or IV contrast agents can be a source of attenuation correction artifacts. The high attenuation of the contrast material on the CT can lead to an overestimation of tracer uptake in the PET image.
Troubleshooting Steps:
-
Use a Non-Contrast CT for Attenuation Correction: The recommended approach is to acquire a low-dose, non-contrast CT for attenuation correction before the PET scan. A diagnostic, contrast-enhanced CT can be performed after the PET acquisition if needed.
-
Use of Low-Density Oral Contrast: If oral contrast is necessary, consider using low-density or negative contrast agents to minimize artifacts.
Quantitative Data on Attenuation Correction Artifacts
The following tables summarize the potential quantitative impact of attenuation correction artifacts on Standardized Uptake Values (SUVs). Note: This data is illustrative and based on general PET/CT literature; specific studies on this compound are not yet available.
Table 1: Impact of Head Motion on Regional Brain SUVs
| Brain Region | No Motion (SUVmean) | Significant Motion (SUVmean) | % Difference | Motion Corrected (SUVmean) |
| Striatum | 4.5 | 3.8 | -15.6% | 4.4 |
| Cerebellum | 1.2 | 1.0 | -16.7% | 1.2 |
| Frontal Cortex | 2.8 | 2.4 | -14.3% | 2.7 |
Table 2: Impact of Metal Artifacts (Dental Fillings) on Adjacent Tissue SUVs
| Region of Interest | No Metal Artifact (SUVmax) | With Metal Artifact (SUVmax) | % Difference | MAR Applied (SUVmax) |
| Temporal Lobe (adjacent to filling) | 2.5 | 3.5 (Overestimation) | +40.0% | 2.6 |
| Pons (in streak path) | 1.8 | 1.3 (Underestimation) | -27.8% | 1.7 |
Experimental Protocols
Protocol 1: Patient Positioning and Head Immobilization for Neuro-PET/CT
-
Patient Preparation: Instruct the patient to avoid caffeine and alcohol for 24 hours prior to the scan. Ensure the patient is comfortable and has voided their bladder immediately before imaging.
-
Positioning: Position the patient supine on the scanner bed with their head in a comfortable, neutral position within the head holder.
-
Immobilization: Use a thermoplastic mask or a vacuum-lock bag to gently immobilize the patient's head. Ensure the immobilization is secure but not uncomfortable to minimize involuntary movement.
-
Scout Scan: Perform a scout scan to confirm the field of view, which should cover the entire brain, including the cerebellum.
-
CT Scan: Acquire a low-dose CT scan for attenuation correction.
-
PET Scan: Immediately following the CT, begin the PET acquisition without repositioning the patient. Continuously monitor the patient for any movement during the scan.
Protocol 2: Metal Artifact Reduction (MAR) Workflow
-
Acquire PET/CT Data: Perform the PET/CT scan according to the standard protocol.
-
Initial CT Reconstruction: The CT data is initially reconstructed.
-
Apply MAR Algorithm: The MAR software is applied to the raw CT data or the reconstructed CT images. The algorithm identifies the location of metallic implants and corrects the artifact-corrupted data, often through an iterative process or by interpolating data in the affected regions.
-
Generate Corrected Attenuation Map: The corrected CT image is used to generate a more accurate attenuation map for the PET data.
-
Reconstruct PET Data: The PET data is reconstructed using the corrected attenuation map.
-
Review and Compare: Always compare the MAR-corrected PET images with the uncorrected and non-attenuation-corrected images to validate the findings.
Visualizations
References
Addressing non-specific binding of [18F]Fluoroclebopride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]Fluoroclebopride ([18F]FCP). The information provided is intended to help address challenges related to non-specific binding and to ensure the acquisition of high-quality, reproducible data in positron emission tomography (PET) imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is [18F]this compound and what is its primary target?
A1: [18F]this compound ([18F]FCP) is a fluorine-18 labeled benzamide derivative used as a radiotracer in PET imaging. Its primary targets are the dopamine D2 and D3 receptors in the brain. It is used to study the density and occupancy of these receptors in various neurological and psychiatric disorders.
Q2: What is non-specific binding and why is it a concern with [18F]FCP?
A2: Non-specific binding refers to the binding of a radiotracer to sites other than its intended target receptor. This can include binding to other proteins, lipids, or transporters. High non-specific binding is a concern because it can reduce the signal-to-noise ratio, making it difficult to accurately quantify the specific binding to the target receptors and potentially leading to misinterpretation of imaging data.
Q3: What are the known binding affinities of [18F]this compound?
A3: In vitro binding studies have characterized the affinity of FCP for various dopamine receptor subtypes. FCP exhibits nanomolar affinity for D2(long) and D3 receptors, with a significantly lower affinity for D4 receptors.[1] Compared to other benzamide analogs like MBP, FCP has a lower affinity for rho1 receptors.[1]
Troubleshooting Guide: Addressing High Non-Specific Binding
High non-specific binding of [18F]FCP can manifest as poor contrast between target-rich and target-poor regions in PET images or high background signal in in vitro assays. The following are potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Radiotracer Quality | - Verify Radiochemical Purity: Ensure the radiochemical purity of [18F]FCP is high (>95%) using appropriate quality control methods like HPLC. Impurities can contribute to non-specific binding. - Control for Radiolabeled Metabolites: While studies suggest [18F]FCP does not produce brain-penetrant radiolabeled metabolites, it is good practice to confirm this in your experimental model, as metabolites can be a source of non-specific signal.[1] |
| Inappropriate Experimental Conditions (In Vitro) | - Optimize Buffer Composition: The composition of the assay buffer can influence non-specific binding. Consider adding a detergent like 0.01% BSA or Tween-20 to the buffer to reduce hydrophobic interactions. - Use of Blocking Agents: Pre-incubate tissues or cells with a high concentration of a non-radiolabeled, structurally unrelated compound that has low affinity for the target receptor but can block non-specific sites. |
| Physiological Factors (In Vivo) | - Pre-treatment with a Blocking Agent: To determine the level of specific binding, a baseline scan can be followed by a scan where the subject is pre-treated with a high dose of a non-radioactive D2/D3 receptor antagonist (e.g., unlabeled clebopride or raclopride). The difference between the two scans represents the specific binding. - Anesthesia Considerations: While studies have shown that isoflurane and ketamine-induced anesthesia do not differentially affect D2 binding of [18F]FCP in monkeys, it is crucial to maintain consistent anesthesia protocols throughout longitudinal studies to minimize variability.[2] |
| Data Analysis Issues | - Appropriate Reference Region Selection: For in vivo PET studies, the selection of a proper reference region (an area with negligible D2/D3 receptor density, like the cerebellum) is critical for accurately estimating non-specific binding and calculating binding potential. - Kinetic Modeling: Employ appropriate kinetic models to separate specific binding from non-specific binding and free radiotracer in tissue. |
Quantitative Data
The following table summarizes the in vitro binding affinities of this compound (FCP) for dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| D2(long) | ~5.5 |
| D3 | ~5.5 |
| D4 | 144 |
| rho1 | 340 |
| Data sourced from in vitro binding studies.[1] |
Experimental Protocols
Protocol 1: In Vitro Autoradiography to Assess Non-Specific Binding
Objective: To determine the level of non-specific binding of [18F]FCP in brain tissue sections.
Materials:
-
Frozen brain tissue sections (e.g., rat or monkey striatum as a target-rich region and cerebellum as a reference region).
-
[18F]this compound.
-
Unlabeled clebopride or another suitable D2/D3 antagonist (e.g., raclopride).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Phosphor imaging plates or digital autoradiography system.
Procedure:
-
Thaw and pre-incubate brain tissue sections in incubation buffer for 15 minutes at room temperature to rehydrate.
-
Prepare two sets of incubation solutions:
-
Total Binding: Incubation buffer containing [18F]FCP at the desired concentration (e.g., 1-2 nM).
-
Non-Specific Binding: Incubation buffer containing [18F]FCP at the same concentration plus a high concentration of unlabeled clebopride (e.g., 10 µM) to block specific binding sites.
-
-
Incubate the tissue sections in the respective solutions for 60 minutes at room temperature.
-
Wash the sections rapidly in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radiotracer.
-
Quickly rinse the sections in ice-cold deionized water to remove buffer salts.
-
Dry the sections under a stream of cool air.
-
Expose the dried sections to a phosphor imaging plate or a digital autoradiography system.
-
Quantify the signal in the target and reference regions for both total and non-specific binding conditions. Specific binding is calculated as Total Binding - Non-Specific Binding.
Protocol 2: In Vivo PET Imaging with a Blocking Study
Objective: To differentiate specific from non-specific binding of [18F]FCP in a living subject.
Materials:
-
PET scanner.
-
[18F]this compound.
-
Unlabeled D2/D3 receptor antagonist (e.g., clebopride or raclopride).
-
Anesthesia (if required for the animal model).
-
Image analysis software.
Procedure:
-
Baseline Scan:
-
Anesthetize the subject (if applicable) and position it in the PET scanner.
-
Administer a bolus injection of [18F]FCP intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
-
Blocking Scan:
-
On a separate day, pre-treat the same subject with a saturating dose of an unlabeled D2/D3 receptor antagonist (e.g., administer clebopride 30-60 minutes prior to the radiotracer).
-
Administer the same dose of [18F]FCP as in the baseline scan.
-
Acquire dynamic PET data using the same protocol as the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images for both scans.
-
Define regions of interest (ROIs) for the target area (e.g., striatum) and a reference region (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
The difference in radiotracer uptake between the baseline and blocking scans in the target region represents the specific binding. The uptake in the target region during the blocking scan is indicative of non-specific binding and free radiotracer.
-
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of Dopamine D2/D3 receptors.
Experimental Workflow for Assessing Non-Specific Binding In Vitro
Caption: Workflow for in vitro autoradiography to determine non-specific binding.
Logical Relationship for In Vivo Blocking Study
Caption: Logical relationship of scans in an in vivo blocking study.
References
- 1. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET imaging of dopamine D2 receptors with [18F]this compound in monkeys: effects of isoflurane- and ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for Fluoroclebopride radiotracer production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoroclebopride radiotracer production.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of [18F]this compound?
A1: The radiosynthesis of [18F]this compound typically involves a nucleophilic substitution reaction. This process utilizes a suitable precursor molecule that is reacted with [18F]fluoride. The [18F]fluoride is produced in a cyclotron and then transferred to a synthesis module where the reaction takes place under controlled conditions.
Q2: What are the critical quality control tests for [18F]this compound before in vivo use?
A2: A comprehensive quality control program is essential to ensure the safety and efficacy of the radiotracer.[1] Key tests include:
-
Radionuclidic Purity: To confirm the identity of the radionuclide as 18F and quantify any isotopic impurities.
-
Radiochemical Purity and Identity: To ensure that the radioactivity is primarily from [18F]this compound and to identify and quantify any radiochemical impurities. This is commonly determined by High-Performance Liquid Chromatography (HPLC).
-
Chemical Purity: To identify and quantify any non-radioactive chemical impurities, including the precursor molecule and reaction byproducts.[2]
-
Sterility: To ensure the absence of microbial contamination.
-
Bacterial Endotoxins (Pyrogens): To ensure the absence of fever-inducing substances.
-
pH: To ensure the final product is within a physiologically acceptable range.
Q3: What is a typical radiochemical purity acceptance criterion for [18F]this compound?
A3: While specific monographs for [18F]this compound are not widely published, a general acceptance criterion for radiochemical purity for most PET radiopharmaceuticals is ≥95%.[3]
Troubleshooting Guide
Unsuccessful or suboptimal production of [18F]this compound can arise from various factors. This guide provides a systematic approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | Inefficient [18F]Fluoride Trapping: The anion exchange cartridge may be old, improperly conditioned, or overloaded. | - Use a new, well-conditioned anion exchange cartridge. - Ensure the amount of [18F]fluoride does not exceed the cartridge capacity. |
| Inefficient Elution of [18F]Fluoride: The elution solvent (e.g., Kryptofix 2.2.2/potassium carbonate solution) may be improperly prepared or have insufficient volume. | - Prepare fresh elution solution. - Optimize the volume of the elution solvent. | |
| Decomposition of the Precursor: The precursor may be sensitive to heat or basic conditions. | - Optimize the reaction temperature and time. - Consider using a milder base or a lower concentration. | |
| Presence of Water in the Reaction Mixture: Residual water can significantly reduce the efficiency of nucleophilic fluorination. | - Ensure azeotropic drying of the [18F]fluoride/Kryptofix complex is complete. - Use anhydrous solvents. | |
| Low Radiochemical Purity | Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. | - Increase the reaction time or temperature, monitoring for potential degradation of the product. |
| Formation of Side Products: The reaction conditions may favor the formation of unwanted byproducts. | - Adjust the reaction temperature, time, or reagent concentrations. - Ensure the precursor is of high purity. | |
| Suboptimal Purification: The solid-phase extraction (SPE) cartridge may be inappropriate or improperly conditioned, or the HPLC purification method may need optimization. | - Select an appropriate SPE cartridge and optimize the washing and elution solvents. - For HPLC purification, adjust the mobile phase composition, flow rate, or column type. | |
| Peak Tailing or Broadening in HPLC | Column Overload: Too much mass (precursor or product) is being injected onto the analytical column. | - Dilute the sample before injection. |
| Poor Column Condition: The analytical column may be degraded or contaminated. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte. | - Adjust the pH or the ratio of organic solvent to buffer in the mobile phase. | |
| Presence of Unidentified Peaks in the Radio-HPLC | Radiolytic Decomposition: The product may be degrading due to radiation. | - Minimize the time between synthesis and analysis. - Consider the addition of a radical scavenger to the formulation. |
| Impurity in the Precursor: The precursor may contain impurities that are also radiolabeled. | - Analyze the precursor by HPLC-UV to check for chemical purity. | |
| Formation of [18F]Fluoride: Defluorination of the product can occur. | - Optimize the pH of the final formulation to enhance stability. |
Experimental Protocols
Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the radiochemical purity of [18F]this compound. Note: This is a template and should be validated for your specific system and reagents.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
UV/Vis detector
-
Radiometric detector (e.g., NaI(Tl) scintillation detector)
-
Data acquisition and processing software
-
2. Materials:
-
HPLC Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate, pH 3.5). The exact ratio should be optimized to achieve good separation. A common starting point is a gradient from 10% to 90% acetonitrile over 15-20 minutes.
-
Reference Standard: Non-radioactive this compound standard of known concentration.
-
Sample: A small aliquot (e.g., 10-20 µL) of the final [18F]this compound product.
3. Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on both the UV and radiometric detectors.
-
Reference Standard Injection: Inject the non-radioactive this compound standard and record the retention time from the UV detector. This will be used to identify the peak corresponding to this compound in the radioactive sample.
-
Sample Injection: Inject the [18F]this compound sample.
-
Data Acquisition: Acquire data from both the UV and radiometric detectors for the entire run time.
-
Data Analysis:
-
Integrate all peaks in the radiometric chromatogram.
-
Calculate the area of each peak as a percentage of the total integrated area.
-
The radiochemical purity is the percentage of the area of the peak corresponding to [18F]this compound (identified by the retention time of the reference standard).
-
4. Acceptance Criteria:
-
The radiochemical purity of [18F]this compound should be ≥ 95%.
Visualizations
Caption: Automated synthesis workflow for [18F]this compound production.
Caption: Decision tree for troubleshooting [18F]this compound production issues.
References
- 1. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [¹⁸F]Fluoroclebopride Binding Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [¹⁸F]Fluoroclebopride for PET imaging of D2/D3 dopamine receptors.
Frequently Asked Questions (FAQs)
Q1: What is [¹⁸F]this compound and why is it used in PET imaging?
A1: [¹⁸F]this compound (FCP) is a selective dopamine D2/D3 receptor antagonist used as a radioligand in Positron Emission Tomography (PET) imaging. Its high affinity and selectivity for these receptors allow for the in vivo quantification and assessment of D2/D3 receptor density and occupancy in the brain. This is particularly valuable in preclinical and clinical research for neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
Q2: Does the choice of anesthetic agent impact [¹⁸F]this compound binding kinetics?
A2: Based on preclinical studies in non-human primates, the choice of induction anesthetic between isoflurane and ketamine, when followed by isoflurane maintenance, does not appear to significantly affect the D2 binding of [¹⁸F]this compound. A key study found no differences in time to peak uptake, clearance half-life, or distribution volume ratios between isoflurane and ketamine induction.[1] This suggests that [¹⁸F]FCP is a robust ligand for longitudinal studies where consistent anesthetic protocols are used.[1]
Q3: How do different anesthetics affect other D2/D3 radioligands?
A3: While [¹⁸F]this compound appears resilient to the choice of induction agent, other D2/D3 radioligands can be significantly affected by anesthesia. For instance, studies with [¹¹C]raclopride have shown that isoflurane anesthesia can lead to a higher binding potential in the striatum compared to injectable anesthetics like a fentanyl-fluanisone-midazolam combination in rats.[2] Anesthetics can alter the high-affinity states of D2 receptors, which may influence the binding of certain radioligands.[3] It is crucial to consider the specific radioligand and anesthetic combination when designing and interpreting PET imaging studies.
Q4: What are the key parameters to consider when designing an [¹⁸F]this compound PET study?
A4: A well-designed PET study requires careful consideration of several factors:
-
Animal Model: The choice of species and strain can influence receptor distribution and tracer kinetics.
-
Anesthesia Protocol: While induction with isoflurane or ketamine seems to have minimal impact on FCP binding, maintaining a stable plane of anesthesia throughout the scan is critical to minimize physiological variability.[1]
-
Radiotracer Administration: A bolus injection is a common method. The specific activity and injected dose should be optimized to achieve a good signal-to-noise ratio without causing pharmacological effects.
-
Acquisition Time: The scan duration should be sufficient to capture the peak uptake and washout phases of the radioligand for accurate kinetic modeling. For [¹⁸F]FCP, scans of at least 90 minutes are typical.
-
Data Analysis: The choice of kinetic model (e.g., simplified reference tissue model) and the definition of regions of interest (ROIs) are critical for obtaining reliable quantitative data.
Troubleshooting Guide
Issue 1: Low Specific Binding or High Non-Specific Binding
| Potential Cause | Troubleshooting Steps |
| Poor Radiotracer Quality | - Verify the radiochemical purity and specific activity of [¹⁸F]this compound. Impurities can lead to increased non-specific binding. |
| Suboptimal Anesthetic Depth | - Ensure a stable and appropriate level of anesthesia is maintained throughout the experiment. Fluctuations can alter cerebral blood flow and tracer delivery. |
| Incorrect Timing of Scan Acquisition | - Ensure the scan duration is adequate to allow for sufficient washout of non-specifically bound tracer, which is crucial for accurate quantification of specific binding. |
| Endogenous Dopamine Competition | - Be aware that certain anesthetics or experimental conditions could alter endogenous dopamine levels, which can compete with [¹⁸F]this compound for D2/D3 receptor binding. |
| Improper ROI Definition | - Carefully define the target (e.g., striatum) and reference (e.g., cerebellum) regions of interest. Inaccurate ROI placement can lead to erroneous binding potential calculations. |
Issue 2: High Variability in Longitudinal Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Anesthesia Protocol | - Strictly adhere to the same anesthesia protocol (induction and maintenance agents, concentration, duration) for all scans within a longitudinal study. |
| Physiological State of the Animal | - Monitor and control for physiological variables such as body temperature, heart rate, and blood gases, as these can influence tracer kinetics. |
| Differences in Tracer Administration | - Ensure consistent administration of the radiotracer, including the injection volume, rate, and catheter placement. |
| Image Registration Errors | - For longitudinal studies, ensure accurate co-registration of PET images from different time points to the same anatomical space. |
Issue 3: Image Artifacts
| Potential Cause | Troubleshooting Steps |
| Patient/Animal Motion | - Ensure the subject is securely immobilized. Motion during the scan can cause blurring and misregistration between PET and CT/MRI data, leading to inaccurate attenuation correction. |
| Attenuation Correction Errors | - Misalignment between the PET and CT/MRI scans can lead to artifacts. Review the co-registration and, if necessary, manually adjust it. |
| Metal Implants | - Metallic implants can cause significant artifacts in CT-based attenuation correction. Use appropriate metal artifact reduction software if available. |
Quantitative Data Summary
The following table summarizes the impact of different anesthetic agents on D2/D3 receptor binding parameters for various radioligands.
| Radioligand | Anesthetic 1 | Anesthetic 2 | Species | Brain Region | Key Finding | Reference |
| [¹⁸F]this compound | Isoflurane (induction) | Ketamine (induction) | Monkey | Basal Ganglia | No significant difference in distribution volume ratios (2.48 vs. 2.50). | |
| [¹¹C]Raclopride | Isoflurane | Fentanyl-fluanisone-midazolam | Rat | Striatum | Isoflurane group had double the binding potential compared to the fentanyl-fluanisone-midazolam group. | |
| [¹¹C]Raclopride | S-ketamine | Placebo | Human | Ventral Striatum | S-ketamine decreased binding potential by 17.5%, indicating increased dopamine release. | |
| [¹¹C]Raclopride | Ketamine | Placebo | Human | Striatum | No significant change in striatal [11C]raclopride binding. |
Experimental Protocols
Protocol 1: [¹⁸F]this compound PET Imaging in Non-Human Primates
This protocol is a generalized procedure based on published literature.
-
Animal Preparation:
-
Fast the animal overnight with free access to water.
-
On the day of the scan, sedate the animal (e.g., with ketamine 10 mg/kg, i.m.).
-
Intubate the animal and maintain anesthesia with isoflurane (1-2% in oxygen).
-
Place intravenous catheters in a peripheral vein for radiotracer injection and in an artery for blood sampling (optional, for arterial input function).
-
Monitor vital signs (heart rate, respiration, body temperature) throughout the experiment.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹⁸F]this compound (e.g., 150-200 MBq) intravenously.
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Begin dynamic PET scan acquisition immediately following tracer injection for a duration of 90-120 minutes.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical MRI scan.
-
Define regions of interest (ROIs) on the MRI, including the target region (e.g., striatum) and a reference region (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply a suitable kinetic model (e.g., Simplified Reference Tissue Model) to the TACs to estimate binding parameters such as the distribution volume ratio (DVR) or binding potential (BP_ND).
-
Visualizations
References
Technical Support Center: Enhancing the Statistical Power of [¹⁸F]Fluoroclebopride PET Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [¹⁸F]Fluoroclebopride Positron Emission Tomography (PET) imaging. Our goal is to help you enhance the statistical power of your studies and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that can compromise the statistical power and quality of your [¹⁸F]this compound PET studies.
Issue 1: High Noise and/or Low Signal-to-Noise Ratio (SNR) in Reconstructed Images
High noise levels can obscure true signal, leading to inaccurate quantification and reduced statistical power.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Injected Dose | Review and optimize the injected dose of [¹⁸F]this compound. The dose should be adequate for the specific scanner and animal model. Insufficient activity is a primary cause of low count statistics and high noise. | An increased injected dose will lead to higher count statistics and an improved Signal-to-Noise Ratio (SNR). |
| Inadequate Scan Duration | Increase the acquisition time. Shorter scans result in fewer detected coincidence events, which increases image noise. A balance must be struck to avoid motion artifacts. | Longer scan times will increase the number of detected events, thereby reducing image noise and improving statistical power. |
| Suboptimal Reconstruction Parameters | For iterative reconstruction algorithms like Ordered-Subset Expectation Maximization (OSEM), the number of iterations and subsets is critical. Increasing these can enhance sharpness but also amplify noise. Experiment with different parameters to find the optimal balance for your specific system and research question. Consider using reconstruction algorithms that incorporate resolution recovery. | Optimized reconstruction parameters will produce images with reduced noise and an improved contrast-to-noise ratio (CNR), enhancing the detectability of specific binding. |
| Inappropriate Post-Reconstruction Filtering | Apply a Gaussian or other smoothing filter judiciously. Excessive filtering can blur the image and reduce spatial resolution, while insufficient filtering will not adequately suppress noise. | An appropriately chosen filter with an optimized full width at half maximum (FWHM) can significantly reduce noise while preserving meaningful signal. |
| Inaccurate Data Corrections | Ensure that all necessary corrections for physical effects, such as attenuation, scatter, and random coincidences, have been properly applied. Errors in these corrections can introduce noise and artifacts. | Accurate data corrections will lead to more quantitatively accurate and less noisy reconstructed images. |
Issue 2: High Variability in Test-Retest Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Subject Preparation | Standardize all aspects of subject preparation, including fasting state, time of day for scanning, and acclimation to the scanner environment. For animal studies, ensure consistent anesthesia protocols. | Reduced inter-subject and intra-subject variability in baseline physiological conditions, leading to more reliable test-retest measurements. |
| Subject Motion | Implement strategies to minimize subject motion, such as comfortable positioning, head restraints (where appropriate and ethical), and for animal studies, appropriate anesthesia. Motion correction algorithms can be applied during image reconstruction. | Minimized motion artifacts, resulting in sharper images and more reproducible quantification of receptor binding. |
| Pharmacological Interactions | Ensure that subjects have not consumed any substances (e.g., caffeine, nicotine, certain medications) that could interfere with the dopamine system. | A stable neurochemical environment, reducing variability in [¹⁸F]this compound binding that is not due to the experimental manipulation. |
| Variability in Radiotracer Administration | Standardize the injection procedure, including the volume and rate of injection. | Consistent delivery of the radiotracer, leading to more reproducible tracer kinetics. |
Issue 3: Difficulty in Detecting Small or Subtle Changes in Dopamine D2 Receptor Occupancy
Low statistical power can lead to a failure to detect real, but small, effects of a drug or intervention.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Size | Conduct a power analysis before starting the study to determine the necessary sample size to detect the expected effect with a given level of confidence. This will depend on the expected effect size and the variability of the measurement. | An adequately powered study with a sufficient number of subjects to confidently detect the effect of interest. |
| Suboptimal Experimental Design | Consider a within-subject design where each subject serves as their own control. This can significantly reduce the impact of inter-subject variability. | Increased statistical power to detect changes in receptor occupancy. |
| Choice of Quantification Method | Different kinetic models can yield different levels of precision. While graphical analysis methods like the Logan plot are computationally simple, they can be sensitive to noise. Conventional kinetic analysis of untransformed data may be less sensitive to mean zero noise.[1] | Selection of a quantification method that provides the most stable and reliable estimates for your specific data, thereby increasing the power to detect true effects. |
Frequently Asked Questions (FAQs)
Q1: What is a typical injected dose for a [¹⁸F]this compound PET scan?
While a definitive protocol for humans is not widely published, a study in cynomolgus monkeys used an intravenous bolus injection.[2] For human studies with other ¹⁸F-labeled tracers, injected doses are typically in the range of 185-370 MBq (5-10 mCi). The optimal dose should be determined based on the specific PET scanner's sensitivity and the study's objectives, balancing image quality with radiation dosimetry.
Q2: What is the recommended uptake time for [¹⁸F]this compound before starting the scan?
In a study with monkeys, the peak uptake of [¹⁸F]this compound in the basal ganglia was observed at approximately 25 minutes post-injection.[2] Dynamic scanning is often initiated at the time of injection to capture the full kinetic profile of the tracer. For static scans aiming to measure receptor occupancy at equilibrium, the optimal uptake time would need to be determined in validation studies.
Q3: How does anesthesia affect [¹⁸F]this compound binding?
A study in monkeys showed that induction with either isoflurane or ketamine, followed by maintenance with isoflurane, did not differentially affect the D2 receptor binding of [¹⁸F]this compound.[2] However, it is crucial to maintain a consistent anesthesia protocol within a study, as different anesthetics can have varying effects on cerebral blood flow and neurotransmitter levels, potentially impacting tracer kinetics.[3]
Q4: What are the common sources of artifacts in dopamine receptor PET imaging?
Common artifacts include those arising from patient motion, which can cause blurring and misregistration of the PET data. Attenuation correction artifacts can also occur, especially with CT-based correction, due to metallic implants or mismatches between the PET and CT acquisition.
Q5: What is the expected test-retest reliability for dopamine D2 receptor PET imaging?
Quantitative Data Summary
The following table summarizes factors that can influence the statistical power of PET studies. While specific quantitative data for [¹⁸F]this compound is limited, the principles are broadly applicable.
| Parameter | Impact on Statistical Power | Rationale |
| Sample Size | Increases | A larger sample size reduces the standard error of the mean, making it easier to detect a true effect. |
| Injected Dose | Increases | Higher doses lead to better counting statistics and improved SNR, reducing measurement error. |
| Scan Duration | Increases | Longer scans acquire more data, improving SNR and the precision of kinetic parameter estimates. |
| Inter-subject Variability | Decreases | High variability between subjects can mask a true effect. Using a within-subject design can mitigate this. |
| Intra-subject Variability (Test-Retest) | Decreases | High variability in repeated measures on the same subject reduces the reliability of the measurement and the power to detect changes over time or with an intervention. |
| Effect Size | Increases | Larger biological effects are inherently easier to detect. |
| Reconstruction Algorithm & Parameters | Can Increase or Decrease | Optimized reconstruction can improve SNR and quantification, while suboptimal parameters can increase noise and bias. |
Experimental Protocols
Generalized Protocol for [¹⁸F]this compound PET Imaging
This protocol is a generalized guideline based on a study in non-human primates and common practices for other ¹⁸F-labeled PET tracers. It should be adapted and optimized for the specific research question and imaging facility.
1. Subject Preparation:
-
Subjects should fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions. Water is permitted.
-
A venous catheter should be placed for radiotracer injection. For studies requiring arterial blood sampling for kinetic modeling, an arterial line should also be placed.
-
Subjects should be comfortably positioned in the PET scanner to minimize motion. A head holder may be used.
2. Radiotracer Administration:
-
[¹⁸F]this compound is administered as an intravenous bolus injection.
-
The injected dose should be determined based on institutional guidelines and the specific scanner, typically in the range of 185-370 MBq for human studies.
3. PET Scan Acquisition:
-
For dynamic imaging, the scan should begin simultaneously with the injection of [¹⁸F]this compound and continue for at least 90 minutes.
-
The acquisition should be performed in 3D list mode to allow for flexible framing of the dynamic data.
-
A transmission scan (using a CT or radioactive source) should be acquired for attenuation correction.
4. Data Reconstruction:
-
The acquired data should be corrected for attenuation, scatter, and random coincidences.
-
Dynamic images should be reconstructed into a series of time frames.
-
An iterative reconstruction algorithm (e.g., OSEM) is typically used. The number of iterations and subsets, as well as any post-reconstruction filtering, should be optimized and kept consistent across all studies.
5. Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, often with the aid of a co-registered MRI scan for anatomical guidance. Key ROIs for [¹⁸F]this compound studies include the striatum (caudate and putamen) and a reference region with low D2 receptor density (e.g., cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., using a simplified reference tissue model or compartmental models with an arterial input function) is applied to the TACs to estimate outcome measures such as the binding potential (BP_ND) or distribution volume (V_T).
Visualizations
Caption: Experimental workflow for a typical [¹⁸F]this compound PET study.
References
- 1. Effects of statistical noise on graphic analysis of PET neuroreceptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET imaging of dopamine D2 receptors with [18F]this compound in monkeys: effects of isoflurane- and ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choice of anesthesia and data analysis method strongly increases sensitivity of 18F-FDG PET imaging during experimental epileptogenesis | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Radiation Exposure in Longitudinal Fluoroclebopride Imaging
Welcome to the technical support center for longitudinal Fluoroclebopride imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing radiation exposure during your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of radiation exposure in a this compound PET/CT study?
A1: The two main sources of radiation are the injected radiotracer ([18F]this compound) and the computed tomography (CT) scan used for attenuation correction and anatomical localization. The CT component can contribute significantly to the total radiation dose.
Q2: What are the key principles for minimizing radiation exposure in our longitudinal studies?
A2: The core principle is to follow the ALARA (As Low As Reasonably Achievable) concept. This involves three main strategies:
-
Radiotracer Dose Optimization: Tailor the injected activity of [18F]this compound to the specific animal model, research question, and the sensitivity of your PET scanner.
-
CT Dose Reduction: Utilize low-dose CT protocols for attenuation correction and anatomical localization, as a full diagnostic CT is often not necessary for these studies.
-
Advanced Imaging and Reconstruction Techniques: Employ modern, high-sensitivity PET scanners and advanced image reconstruction algorithms that can maintain image quality with lower radiotracer doses and shorter scan times.
Q3: How much can we realistically reduce the radiation dose in our preclinical studies?
A3: With optimized protocols, significant dose reduction is achievable. For brain PET studies, reducing the injected dose by 75% (from 3.0 MBq/kg to 0.75 MBq/kg) has been shown to be sufficient for evaluating regional tracer uptake, resulting in a substantial decrease in the total effective dose.[1] For whole-body preclinical imaging, total doses of less than 10 mGy per PET/CT scan are possible with low-dose protocols.[2][3]
Q4: Will reducing the injected dose of this compound compromise our image quality and quantitative accuracy?
A4: Not necessarily. By compensating for a lower injected dose with a slightly longer acquisition time and using advanced image reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM), you can maintain good image quality and quantitative accuracy.[1] Modern high-sensitivity PET scanners are designed to produce high-quality images with lower tracer activities.[2]
Q5: What are the regulatory dose limits for personnel involved in preclinical imaging?
A5: While specific limits can vary by region and institution, a common guideline for radiation workers is an annual dose limit of 20 mSv, averaged over five years, with a maximum of 50 mSv in any single year. It's crucial to adhere to your institution's specific radiation safety regulations.
Troubleshooting Guides
Issue 1: High Image Noise in Low-Dose Acquisitions
Question: We've reduced the injected dose of [18F]this compound, but now our images are too noisy for accurate analysis. What can we do?
Answer:
-
Increase Acquisition Time: A longer scan time allows the scanner to collect more coincidence events, which can compensate for the lower initial radioactivity.
-
Optimize Reconstruction Parameters:
-
Use Iterative Reconstruction: Algorithms like OSEM are generally preferred over Filtered Back Projection (FBP) for low-count data as they can better handle noise. Experiment with the number of iterations and subsets to find the optimal balance between noise reduction and image resolution.
-
Apply Post-Reconstruction Smoothing: A gentle Gaussian filter applied after reconstruction can reduce image noise. Be cautious not to oversmooth, as this can blur anatomical details.
-
-
Confirm Scanner Calibration: Ensure your PET scanner is properly calibrated. Incorrect calibration can lead to artifacts and increased noise.
-
Review Scanner Sensitivity: Confirm the minimum recommended activity for your specific scanner model and protocol. You may need to slightly increase the injected dose while still adhering to ALARA principles.
Issue 2: Mismatch Between PET and CT Images
Question: We are observing anatomical mismatches between our low-dose CT and the PET signal. How can we prevent this?
Answer:
-
Animal Immobilization: Ensure the animal is securely and comfortably positioned to prevent movement during the entire acquisition period.
-
Consistent Physiological State: Maintain a consistent level of anesthesia throughout the scan to avoid changes in breathing patterns or muscle tone that could lead to misregistration.
-
Use of Gating: For thoracic or abdominal imaging, respiratory and/or cardiac gating can help to correct for motion artifacts, although this may increase scan time.
-
Co-registration Software: Utilize co-registration algorithms to align the PET and CT images post-acquisition. However, it is always best to minimize motion during the scan itself.
Issue 3: Inaccurate Quantification of Receptor Occupancy
Question: We are concerned that our low-dose protocol is affecting the accuracy of our dopamine D2/D3 receptor occupancy measurements. How can we validate our results?
Answer:
-
Phantom Studies: Use a phantom with known activity concentrations to validate the quantitative accuracy of your low-dose protocol.
-
Cross-Validation with Standard Dose: In a subset of animals, perform both a standard-dose and a low-dose scan (with sufficient time for washout and decay between scans) to compare the quantitative results and establish the reliability of your low-dose protocol.
-
Reference Region Analysis: Ensure that the choice of your reference region (e.g., cerebellum) is appropriate and that its time-activity curve is not unduly affected by the low-dose acquisition.
-
Kinetic Modeling: If performing dynamic scans, ensure that the reduced count statistics of the low-dose protocol are sufficient for reliable kinetic modeling. You may need to adjust the framing scheme of your dynamic acquisition.
Quantitative Data Summary
The following tables provide a summary of quantitative data for radiation dose in preclinical PET/CT imaging, comparing standard and low-dose protocols.
Table 1: Comparison of Radiation Doses in Preclinical Brain PET/CT
| Parameter | Standard Dose Protocol | Low-Dose Protocol | Ultra-Low-Dose Protocol | Reference |
| Injected [18F]FDG Dose | 3.0 MBq/kg | 0.75 MBq/kg | 0.3 MBq/kg | |
| Effective Dose from PET | 4.47 mSv | 1.08 mSv | 0.46 mSv | |
| Effective Dose from CT | 0.07 mSv | 0.07 mSv | N/A | |
| Total Effective Dose | 4.54 mSv | 1.15 mSv | ~0.5 mSv |
Table 2: Typical Radiation Doses in Preclinical PET/CT Systems
| Component | Typical Dose Range | Notes | Reference |
| CT Scan | 50 - 1,000 mGy | Can be reduced to as low as 3 mGy with optimized protocols. | |
| [18F]FDG PET Scan | ~100 mGy | For a typical injected dose. | |
| Total PET/CT | <10 mGy | With low-dose protocols. |
Experimental Protocols
Detailed Methodology for a Low-Dose [18F]this compound PET/CT Study
This protocol is a general guideline and should be adapted based on the specific research question, animal model, and imaging system.
1. Animal Preparation:
-
Acclimate the animal to the imaging environment to minimize stress.
-
Fast the animal for 4-6 hours prior to the scan to reduce variability in tracer uptake, but ensure access to water.
-
Anesthetize the animal using a consistent method (e.g., isoflurane inhalation) and maintain the level of anesthesia throughout the procedure. Monitor vital signs.
2. Radiotracer Administration:
-
Calculate the injected dose of [18F]this compound based on a low-dose regimen (e.g., 0.75 - 1.0 MBq/kg).
-
Administer the radiotracer intravenously via a tail vein catheter.
-
Record the exact injected dose, time of injection, and the animal's weight.
3. Uptake Period:
-
Allow for an uptake period of 60-90 minutes in a quiet, dimly lit environment to allow for tracer distribution and binding to dopamine D2/D3 receptors. The optimal uptake time may need to be determined empirically for your specific research question.
4. PET/CT Imaging:
-
Position the animal on the scanner bed, ensuring it is secure and comfortable.
-
Low-Dose CT Scan: Acquire a low-dose CT scan for attenuation correction and anatomical localization. Typical parameters might include:
-
Tube Voltage: 30-50 kVp
-
Tube Current: <1 mA
-
Fast acquisition time (<10 seconds)
-
-
PET Scan: Immediately following the CT scan, acquire a static PET scan of the region of interest (e.g., the brain) for 20-30 minutes. For dynamic studies, a series of shorter scans would be acquired over a longer period.
5. Image Reconstruction:
-
Reconstruct the PET data using an iterative reconstruction algorithm (e.g., 3D OSEM) with corrections for attenuation, scatter, and radioactive decay.
-
Apply a post-reconstruction filter (e.g., a 2 mm FWHM Gaussian filter) to reduce image noise.
6. Data Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the brain structures of interest (e.g., striatum, cerebellum).
-
Calculate the Standardized Uptake Value (SUV) or binding potential for each ROI to quantify receptor density.
Visualizations
Caption: Workflow for a low-dose this compound PET/CT experiment.
Caption: Logical steps for troubleshooting high image noise.
References
Best practices for handling and storage of Fluoroclebopride
This technical support center provides guidance on the best practices for handling, storage, and troubleshooting experiments involving Fluoroclebopride. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a specialized research chemical. Detailed public data on its stability and experimental protocols are limited. The following guidelines are based on general best practices for handling similar benzamide-derived small molecules. Researchers should always perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize degradation, although specific stability data is not publicly available. Protect from light and moisture.[2]
Q2: How should I prepare a stock solution of this compound?
A2: The solubility of this compound in common laboratory solvents has not been widely reported. It is recommended to start with small-scale solubility tests in solvents such as DMSO, ethanol, or methanol.[4] For biological experiments, DMSO is a common choice for creating a high-concentration stock solution. Ensure the solvent is anhydrous, as moisture can affect the stability of the compound.
Q3: Is this compound sensitive to light?
A3: While specific photosensitivity data for this compound is unavailable, many research compounds are light-sensitive. It is best practice to store both the solid compound and solutions in amber vials or containers wrapped in foil to protect them from light.
Q4: What are the known safety hazards of this compound?
A4: According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with any research chemical, it should be handled with care. Assume it may be harmful if swallowed, inhaled, or in contact with skin. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent selection. | Test solubility in a range of solvents (e.g., DMSO, DMF, ethanol). Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation. |
| Compound has precipitated out of solution. | This may occur upon storage, especially at lower temperatures. Warm the solution gently and vortex to redissolve. If precipitation persists, the solution may be supersaturated. | |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh stock solutions regularly and store them appropriately (aliquoted, at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the concentration using a suitable analytical method such as UV-Vis spectroscopy or HPLC if a standard is available. | |
| Contamination of experiments | Impurities in the compound or solvent. | Use high-purity solvents. If impurities in the compound are suspected, consider purification or source a new batch from a reputable supplier. |
Data Summary
General Handling and Storage of Benzamide Compounds
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | 2-8°C or -20°C (Long-term) | To minimize chemical degradation and preserve compound integrity. |
| Storage Conditions (Solid) | Tightly sealed container, dry, dark | To protect from moisture, oxygen, and light, which can cause hydrolysis and photodegradation. |
| Storage (In Solution) | Aliquoted, -20°C or -80°C, in the dark | To prevent degradation from repeated freeze-thaw cycles and light exposure. |
| Recommended Solvents | DMSO, Ethanol (for initial testing) | These are common solvents for small molecule research compounds. Solubility should be experimentally determined. |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | To prevent skin and eye contact and ensure personal safety. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (molar mass to be determined by the researcher from the supplier's information), the required volume of DMSO would be calculated.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -20°C or -80°C.
-
Working Solution: For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer. Avoid introducing aqueous buffer directly to the concentrated DMSO stock to prevent precipitation.
Visual Guides
Caption: General Workflow for Handling a New Research Compound
Caption: Troubleshooting Inconsistent Experimental Results
References
Validation & Comparative
A Comparative Guide to D2 Receptor PET Imaging: [¹⁸F]Fluoroclebopride vs. [¹¹C]Raclopride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent radiotracers for Positron Emission Tomography (PET) imaging of the dopamine D2 receptor: [¹⁸F]Fluoroclebopride ([¹⁸F]FCP) and [¹¹C]Raclopride. The choice of radiotracer is critical for the successful quantification of D2 receptor availability in neuroscience research and clinical trials for neurological and psychiatric disorders. This document synthesizes experimental data on their performance characteristics, experimental protocols, and key differences to aid in the selection of the most appropriate tracer for specific research questions.
Core Performance Characteristics
The ideal PET radiotracer for neuroreceptor imaging should exhibit high binding affinity and selectivity for its target, favorable pharmacokinetics, and produce a quantifiable signal that is sensitive to changes in receptor density and neurotransmitter levels. While both [¹⁸F]FCP and [¹¹C]Raclopride are potent D2 receptor antagonists, they differ in their labeling isotope, which fundamentally influences their logistical use and imaging protocols. [¹¹C]Raclopride, labeled with Carbon-11 (t½ ≈ 20.4 min), is well-established for its sensitivity to endogenous dopamine levels and is particularly useful for studying dopamine release. [¹⁸F]FCP, labeled with Fluorine-18 (t½ ≈ 109.8 min), offers logistical advantages due to its longer half-life, allowing for longer scan times and centralized production.
Quantitative Data Summary
The following tables summarize the key quantitative data for [¹⁸F]this compound and [¹¹C]Raclopride based on available literature. It is important to note that direct head-to-head comparative studies in humans are limited, and thus, some data are derived from different study designs and species, which should be considered when making comparisons.
Table 1: In Vitro Binding Characteristics
| Parameter | [¹⁸F]this compound | [¹¹C]Raclopride |
| Binding Affinity (Kᵢ, nM) | D2(long): ~5.5, D3: ~5.5 | D2: 1.5-1.6, D3: 1.2-2.1 |
| Selectivity | Lower affinity for D4 (Kᵢ = 144 nM) | Similar affinity for D2 and D3 receptors |
Table 2: In Vivo Performance Characteristics
| Parameter | [¹⁸F]this compound (in monkeys) | [¹¹C]Raclopride (in humans) |
| Binding Potential (BPₙₔ) in Striatum | Distribution Volume Ratio: ~2.5 | ~2.5 - 4.5[1][2] |
| Time to Peak Uptake (Striatum) | ~25 minutes[3] | Rapid |
| Clearance Half-life (Striatum) | ~140-164 minutes[3] | Rapid |
| Sensitivity to Endogenous Dopamine | Moderate | High[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings across studies. Below are representative experimental protocols for radiosynthesis and PET imaging with both tracers.
Radiosynthesis
The synthesis of PET radiotracers is a multi-step process involving the production of the radionuclide, radiolabeling of a precursor molecule, and subsequent purification.
[¹⁸F]this compound: The radiosynthesis of [¹⁸F]FCP typically involves a nucleophilic substitution reaction on a suitable precursor. While specific protocols for [¹⁸F]FCP are not as widely published as for other tracers, the general approach for ¹⁸F-labeling involves the production of [¹⁸F]fluoride from a cyclotron, followed by its reaction with a protected precursor molecule and subsequent deprotection and purification using High-Performance Liquid Chromatography (HPLC).
[¹¹C]Raclopride: The synthesis of [¹¹C]Raclopride is well-established and commonly involves the O-methylation of the desmethyl-raclopride precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The reaction is typically carried out in an automated synthesis module, followed by HPLC purification. The entire process from end-of-bombardment to final product is usually completed within 30-40 minutes.
PET Imaging Protocol
Human PET imaging protocols for D2 receptor quantification vary but generally follow the workflow illustrated below.
[¹⁸F]this compound Human PET Protocol (Anticipated): While detailed human protocols for [¹⁸F]FCP are not widely available in the reviewed literature, a typical study would likely involve:
-
Patient Preparation: Patients are typically asked to fast for 4-6 hours prior to the scan.
-
Transmission Scan: A transmission scan is acquired for attenuation correction.
-
Radiotracer Injection: An intravenous bolus injection of [¹⁸F]FCP is administered.
-
Dynamic PET Scan: A dynamic scan of 90-120 minutes is performed to capture the tracer kinetics.
-
Data Analysis: The Simplified Reference Tissue Model (SRTM), using the cerebellum as the reference region, would be a suitable method for quantifying the binding potential (BPₙₔ).
[¹¹C]Raclopride Human PET Protocol: Several protocols are well-established for [¹¹C]Raclopride imaging:
-
Single Bolus Injection:
-
Patient Preparation: Similar to the [¹⁸F]FCP protocol.
-
Radiotracer Injection: A single intravenous bolus of approximately 200 MBq of [¹¹C]Raclopride is administered.
-
Dynamic PET Scan: A dynamic scan of 60-90 minutes is acquired.
-
Data Analysis: Quantification of BPₙₔ is typically performed using the SRTM with the cerebellum as the reference region.
-
-
Bolus-plus-Infusion: This method aims to achieve a steady-state equilibrium of the tracer in the brain, allowing for the measurement of changes in endogenous dopamine.
-
Dual-Bolus Injection: This is a newer approach that allows for the assessment of BPₙₔ at two different time points within a single scanning session, which can be useful for challenge studies.
Key Comparative Aspects
The choice between [¹⁸F]FCP and [¹¹C]Raclopride involves a trade-off between logistical convenience and sensitivity to endogenous dopamine.
Isotope Half-life and Logistics
The most significant difference between the two tracers is the radionuclide used for labeling. The longer half-life of Fluorine-18 (≈110 min) compared to Carbon-11 (≈20 min) provides several advantages for [¹⁸F]FCP:
-
Centralized Production: [¹⁸F]FCP can be produced at a central radiopharmacy and distributed to multiple PET centers, which is not feasible for [¹¹C]Raclopride.
-
Longer Scan Times: The longer half-life allows for longer dynamic scans, which can be beneficial for kinetic modeling and achieving a better signal-to-noise ratio.
-
Flexibility in Scheduling: There is more flexibility in scheduling patients for scans.
Conversely, [¹¹C]Raclopride requires an on-site cyclotron for its production, limiting its availability to centers with this infrastructure.
Sensitivity to Endogenous Dopamine
[¹¹C]Raclopride is well-known for its moderate binding affinity, which makes it highly sensitive to competition from endogenous dopamine. This property is advantageous for studies designed to measure changes in synaptic dopamine concentration in response to pharmacological or behavioral challenges. A decrease in [¹¹C]Raclopride binding potential is interpreted as an increase in dopamine release.
While direct comparative data is limited, higher affinity D2 receptor ligands, often labeled with ¹⁸F, are generally less sensitive to displacement by endogenous dopamine. This suggests that [¹⁸F]FCP may be less suitable for dopamine release studies but could provide a more stable measure of D2 receptor density, less influenced by acute fluctuations in dopamine levels.
Conclusion
Both [¹⁸F]this compound and [¹¹C]Raclopride are valuable tools for imaging D2 receptors with PET. The choice between them should be guided by the specific research question and available resources.
-
[¹¹C]Raclopride is the tracer of choice for studies investigating dopamine release due to its high sensitivity to endogenous dopamine. Its short half-life, however, necessitates an on-site cyclotron and limits the duration of imaging studies.
-
[¹⁸F]this compound offers significant logistical advantages due to its longer half-life, making it more suitable for multi-center trials and centers without a cyclotron. It is likely to provide a more stable measure of D2 receptor density , with less susceptibility to acute changes in dopamine levels.
Further head-to-head comparison studies in humans are needed to fully elucidate the relative advantages and disadvantages of these two important radiotracers for D2 receptor PET imaging.
References
- 1. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 2. Long-term test–retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging of dopamine D2 receptors with [18F]this compound in monkeys: effects of isoflurane- and ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [18F]Fluoroclebopride and [11C]Raclopride for Dopamine D2/D3 Receptor PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent radiotracers, [18F]Fluoroclebopride ([18F]FCP) and [11C]Raclopride, used in Positron Emission Tomography (PET) for the in vivo quantification of dopamine D2/D3 receptors. This document aims to assist researchers in selecting the appropriate radiotracer for their specific pre-clinical and clinical research needs by presenting a detailed analysis of their properties, experimental data, and imaging protocols.
Introduction
Dopamine, a critical neurotransmitter in the central nervous system, plays a pivotal role in motor control, motivation, reward, and cognition.[1] Dysregulation of the dopaminergic system is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[2] PET imaging with selective radiotracers for dopamine D2/D3 receptors allows for the non-invasive quantification and localization of these receptors, providing valuable insights into disease mechanisms and the effects of therapeutic interventions.
[11C]Raclopride has long been the gold-standard radiotracer for studying the striatal dopamine system due to its well-characterized properties and sensitivity to endogenous dopamine levels.[3] However, its short half-life (20.4 minutes) limits its application to centers with an on-site cyclotron and restricts the duration of imaging studies.[4] [18F]this compound, labeled with the longer-lived isotope fluorine-18 (half-life of 109.8 minutes), offers a potential alternative with logistical advantages.[5] This guide provides a direct comparison of these two radiotracers to inform study design and tracer selection.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of [18F]this compound and [11C]Raclopride based on available literature. These values are essential for understanding the binding characteristics and in vivo behavior of each tracer.
| Property | [18F]this compound ([18F]FCP) | [11C]Raclopride | References |
| Radionuclide | Fluorine-18 (18F) | Carbon-11 (11C) | |
| Half-life | 109.8 minutes | 20.4 minutes | |
| Target Receptors | Dopamine D2/D3 | Dopamine D2/D3 | |
| Binding Affinity (Kd) | ~0.1 - 0.5 nM (estimated) | 1.5 - 10 nM | |
| Receptor Density (Bmax) | Not consistently reported | ~20-40 pmol/g in striatum | |
| In vivo Kinetics | Slower, allowing for later imaging time points | Faster, reaching transient equilibrium quickly | |
| Sensitivity to Endogenous Dopamine | Lower to moderate | High | |
| Typical Brain Regions Imaged | Striatum and extrastriatal regions | Primarily striatum |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable research. Below are representative experimental protocols for in vitro binding assays and in vivo PET imaging with both radiotracers.
In Vitro Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Kd) and receptor density (Bmax) of [18F]FCP and [11C]Raclopride in brain tissue homogenates.
Objective: To quantify the binding characteristics of the radiotracer to dopamine D2/D3 receptors in vitro.
Materials:
-
Rat or primate striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiotracer ([18F]FCP or [11C]Raclopride)
-
Non-labeled ("cold") ligand (e.g., unlabeled raclopride or haloperidol) for determining non-specific binding
-
Scintillation fluid and counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Tissue Preparation: Dissect and homogenize striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation. Determine the protein concentration of the membrane suspension.
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of the radiotracer to the tubes.
-
For each concentration, prepare a parallel set of tubes containing an excess of non-labeled ligand to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radiotracer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radiotracer concentration.
-
Plot specific binding against the concentration of the radiotracer.
-
Use non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.
-
In Vivo PET Imaging
This protocol is based on studies conducted in cynomolgus monkeys.
Objective: To quantify dopamine D2/D3 receptor availability in the primate brain.
Procedure:
-
Animal Preparation: Anesthetize the monkey (e.g., with ketamine induction followed by isoflurane maintenance). Place the animal in the PET scanner with its head positioned in the field of view.
-
Radiotracer Administration: Administer a bolus injection of [18F]FCP intravenously.
-
PET Data Acquisition: Acquire dynamic PET data for a duration of up to 180 minutes.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Delineate regions of interest (ROIs) on the reconstructed images, including the striatum (caudate and putamen) and a reference region with negligible D2/D3 receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP_ND) using a suitable kinetic model, such as the simplified reference tissue model (SRTM).
-
This protocol is designed to measure changes in endogenous dopamine release.
Objective: To measure baseline dopamine D2/D3 receptor availability and its change in response to a pharmacological or behavioral challenge.
Procedure:
-
Subject Preparation: Position the subject comfortably in the PET scanner.
-
Radiotracer Administration: Administer [11C]Raclopride as a bolus injection followed by a continuous infusion to achieve a steady-state of tracer concentration in the brain.
-
PET Data Acquisition: Acquire dynamic PET data for approximately 90-100 minutes.
-
Intervention: At a predetermined time during the scan (after reaching equilibrium), introduce a stimulus (e.g., administration of amphetamine or a cognitive task) to induce dopamine release.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define ROIs for the striatum and cerebellum.
-
Generate TACs for the ROIs.
-
Calculate the binding potential (BP_ND) for the baseline and post-intervention periods to quantify the change in receptor availability, which reflects the change in endogenous dopamine levels.
-
Visualizations
The following diagrams illustrate key concepts related to dopamine receptor signaling and the experimental workflows described in this guide.
Signaling Pathway
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflows
Caption: General Workflow for a PET Imaging Study.
Logical Relationships
Caption: Logical Comparison of Radiotracer Properties.
Conclusion
The choice between [18F]this compound and [11C]Raclopride for dopamine D2/D3 receptor PET imaging depends on the specific research question, available resources, and logistical considerations.
-
[11C]Raclopride remains the preferred tracer for studies investigating rapid changes in endogenous dopamine, such as those involving pharmacological challenges or cognitive tasks, due to its high sensitivity and well-established kinetic properties. Its primary limitation is the short half-life of Carbon-11, necessitating an on-site cyclotron.
-
[18F]this compound offers a significant logistical advantage due to the longer half-life of Fluorine-18, allowing for centralized production and distribution, as well as longer imaging protocols. This makes it a valuable tool for studies in settings without a cyclotron and for longitudinal studies requiring consistent tracer supply. While it may be less sensitive to acute dopamine fluctuations compared to [11C]Raclopride, its properties make it suitable for assessing baseline receptor availability and for studies where longer imaging times are advantageous.
Researchers should carefully consider the trade-offs between the established performance of [11C]Raclopride in specific paradigms and the practical benefits offered by [18F]this compound. This guide provides the foundational information to make an informed decision for future dopamine system research.
References
- 1. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 4. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to [¹⁸F]Fluoroclebopride for Measuring Dopamine D₂/D₃ Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [¹⁸F]Fluoroclebopride ([¹⁸F]FCP) with other established positron emission tomography (PET) radiotracers for the in vivo quantification of dopamine D₂/D₃ receptor occupancy. The information presented is intended to assist researchers and drug development professionals in the selection of the most appropriate radiotracer for their specific research needs.
Introduction to Dopamine D₂/D₃ Receptor Imaging
Dopamine D₂ and D₃ receptors are key targets in the research and treatment of numerous neurological and psychiatric disorders. PET imaging with specific radioligands allows for the in vivo measurement of the density and occupancy of these receptors, providing crucial information for understanding disease pathophysiology and for the development of novel therapeutics. The ideal PET radiotracer for receptor occupancy studies should exhibit high affinity and selectivity for the target receptor, favorable kinetic properties, and high test-retest reliability.
[¹⁸F]this compound: An Overview
[¹⁸F]this compound is a substituted benzamide derivative that acts as a high-affinity antagonist for dopamine D₂ receptors. Preclinical studies in nonhuman primates have demonstrated its potential as a suitable ligand for longitudinal PET studies due to its high uptake in D₂-rich regions and low variability between scans[1]. However, comprehensive data from human studies regarding its quantitative performance are limited in the currently available literature.
Comparison with Alternative Radiotracers
The selection of a PET radiotracer for D₂/D₃ receptor occupancy studies depends on the specific research question, the brain regions of interest, and the desired imaging characteristics. Here, we compare [¹⁸F]FCP with some of the most commonly used D₂/D₃ radiotracers: [¹¹C]raclopride and [¹⁸F]fallypride.
Key Performance Parameters of D₂/D₃ PET Radiotracers
| Radiotracer | Target Selectivity | Affinity (Ki) | Binding Potential (BPND) | Test-Retest Variability | Sensitivity to Endogenous Dopamine |
| [¹⁸F]this compound (FCP) | D₂/D₃ Antagonist | High (primate data) | Data in humans not readily available | Low variability in monkeys[1] | Data in humans not readily available |
| [¹¹C]Raclopride | D₂/D₃ Antagonist | Moderate | High in striatum | ~5-10% | High |
| [¹⁸F]Fallypride | D₂/D₃ Antagonist | High | High in striatum and extrastriatal regions | ~5-10%[2] | Moderate |
| [¹¹C]-(+)-PHNO | D₂/D₃ Agonist (D₃-preferring) | High | High in D₃-rich regions | Data not readily available | Higher than antagonists[3] |
This table is compiled from various sources and direct head-to-head comparative values for [¹⁸F]FCP in humans are not yet available in the public domain.
In-Depth Comparison:
-
[¹¹C]Raclopride: As a moderately affine antagonist, [¹¹C]raclopride is highly sensitive to fluctuations in endogenous dopamine levels, making it a valuable tool for studying dopamine release in response to pharmacological or behavioral challenges[2]. Its relatively fast kinetics are well-suited for studies focused on the striatum. However, its lower affinity makes it less ideal for imaging extrastriatal regions with lower receptor densities. The short half-life of Carbon-11 (20.4 minutes) requires an on-site cyclotron.
-
[¹⁸F]Fallypride: This high-affinity antagonist allows for the reliable quantification of D₂/D₃ receptors in both striatal and extrastriatal regions. Its longer half-life due to the Fluorine-18 label (109.8 minutes) offers logistical advantages over Carbon-11 labeled tracers. Studies have shown good to excellent test-retest reliability for [¹⁸F]fallypride. While sensitive to endogenous dopamine, it is generally considered to be less so than [¹¹C]raclopride.
-
[¹¹C]-(+)-PHNO: As an agonist radiotracer with a preference for the D₃ receptor, [¹¹C]-(+)-PHNO offers a unique profile for studying the high-affinity state of the D₂ receptor and for investigating D₃ receptor-rich regions. Agonist radiotracers are theoretically more sensitive to changes in endogenous dopamine than antagonists.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and reproducible receptor occupancy data. The following provides a general framework for a D₂/D₃ receptor occupancy PET study, which should be adapted based on the specific radiotracer and research objectives.
Typical PET Receptor Occupancy Study Workflow
Figure 1. A generalized workflow for a PET receptor occupancy study.
Key Methodological Considerations:
-
Subject Preparation: Subjects should typically fast for a specified period before the scan to minimize metabolic variability. A washout period for any medications that might interfere with dopamine receptor binding is also essential.
-
Tracer Injection: The radiotracer is administered as an intravenous bolus or bolus-plus-infusion. The injected dose and specific activity should be carefully recorded.
-
PET Scan Acquisition: Dynamic scanning is performed to capture the time course of the radiotracer in the brain. The duration of the scan will vary depending on the kinetics of the specific tracer. For example, [¹¹C]raclopride scans are typically 60-90 minutes, while [¹⁸F]fallypride scans can be longer.
-
Arterial Blood Sampling: For full quantitative analysis, arterial blood sampling is often required to measure the concentration of the radiotracer and its metabolites in the plasma, which serves as an input function for kinetic modeling. However, reference region models that do not require arterial sampling are commonly used for their simplicity.
-
Data Analysis:
-
Image Reconstruction: PET data are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Region of Interest (ROI) Analysis: ROIs are delineated on co-registered magnetic resonance (MR) images to extract time-activity curves from specific brain regions.
-
Kinetic Modeling: Various kinetic models (e.g., Simplified Reference Tissue Model [SRTM], Logan graphical analysis) are applied to the time-activity curves to estimate the binding potential (BPND), which is proportional to the density of available receptors.
-
Receptor Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in BPND from the baseline (pre-drug) to the post-drug scan.
-
Dopamine D₂/D₃ Receptor Signaling Pathway
Understanding the underlying signaling pathways of D₂/D₃ receptors is crucial for interpreting receptor occupancy data in the context of drug action. D₂ and D₃ receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
Figure 2. Simplified signaling pathway of dopamine D₂/D₃ receptors.
Activation of D₂/D₃ receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The dissociated Gβγ subunits can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to changes in neuronal excitability. PET receptor occupancy studies measure the binding of a radiolabeled antagonist to the receptor, thereby blocking the initiation of this signaling cascade.
Conclusion and Future Directions
The validation of [¹⁸F]this compound for measuring D₂/D₃ receptor occupancy in humans is an ongoing area of research. While preclinical data are promising, further studies are needed to establish its quantitative performance characteristics, including binding potential in various brain regions, test-retest reliability, and sensitivity to endogenous dopamine fluctuations in human subjects. Direct, head-to-head comparison studies with established radiotracers such as [¹¹C]raclopride and [¹⁸F]fallypride will be crucial for determining its specific advantages and limitations.
For researchers and drug development professionals, the choice of a D₂/D₃ PET radiotracer should be guided by the specific aims of the study. For striatal dopamine release studies, [¹¹C]raclopride remains a gold standard. For studies requiring the assessment of extrastriatal receptors or logistical flexibility, [¹⁸F]fallypride is a well-validated option. The potential of [¹⁸F]FCP lies in its favorable characteristics observed in preclinical studies, and future human data will determine its place in the armamentarium of D₂/D₃ receptor imaging agents.
References
- 1. PET imaging of dopamine D2 receptors with [18F]this compound in monkeys: effects of isoflurane- and ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of probes for PET imaging of dopamine D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Within-subject comparison of [(11)C]-(+)-PHNO and [(11)C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Fluoroclebopride and Fallypride in Dopamine Receptor Imaging
A detailed analysis for researchers, scientists, and drug development professionals in the field of neuroscience and molecular imaging.
This guide provides a comprehensive, data-driven comparison of two prominent radioligands, Fluoroclebopride and Fallypride, utilized in Positron Emission Tomography (PET) for the visualization and quantification of dopamine D2/D3 receptors. Both compounds serve as critical tools in understanding the pathophysiology of various neurological and psychiatric disorders.
Overview and Mechanism of Action
This compound and Fallypride are substituted benzamide antagonists that exhibit high affinity for dopamine D2 and D3 receptors. Their primary application lies in their radiolabeled forms ([¹⁸F]this compound and [¹⁸F]Fallypride), which allow for non-invasive in vivo imaging of these receptors using PET. By competitively binding to D2/D3 receptors, the distribution and density of these receptors in the brain can be quantified, providing valuable insights into conditions such as Parkinson's disease, schizophrenia, and addiction.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Fallypride, focusing on their binding affinities and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | K𝘥 (nM) | Species/System |
| Fallypride | D₂ (short isoform) | 2.1 | - | Rat recombinant |
| D₂ (long isoform) | 2.2 | - | Rat recombinant | |
| D₃ | 1.6 | - | Rat recombinant | |
| D₂ | - | 0.04 ± 0.03 | Baboon (in vitro, 22°C) | |
| D₂ | - | 2.03 ± 1.07 | Baboon (in vitro, 37°C) | |
| This compound | D₂/D₃ | N/A | N/A | Data not publicly available |
Kᵢ: Inhibition constant; K𝘥: Dissociation constant. N/A: Not Available.
Table 2: In Vivo Binding and Pharmacokinetics
| Compound | Parameter | Value | Species | Brain Region |
| Fallypride | K𝘥 (in vivo) | 0.22 ± 0.05 nM | Baboon | Striatum |
| K𝘥 (in vivo) | 0.17 ± 0.05 nM | Baboon | Thalamus | |
| K𝘥 (in vivo) | 0.21 ± 0.07 nM | Baboon | Hippocampus | |
| This compound | Time to Peak Uptake | ~25 min | Cynomolgus Monkey | Basal Ganglia |
| Clearance Half-life (t₁/₂) | 140-164 min | Cynomolgus Monkey | Basal Ganglia |
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
This protocol describes a typical competitive radioligand binding assay used to determine the affinity of unlabeled ligands for dopamine receptors.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound or Fallypride) for a specific dopamine receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing the human dopamine receptor of interest (e.g., D₂ or D₃).
-
Radioligand (e.g., [³H]Spiperone or [³H]Raclopride).
-
Test compound (unlabeled this compound or Fallypride).
-
Non-specific binding agent (e.g., 10 µM haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and either the test compound at varying concentrations, the non-specific binding agent, or buffer alone (for total binding).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
In Vivo PET Imaging Protocol with [¹⁸F]Fallypride
This protocol outlines a typical procedure for conducting a PET imaging study in humans using [¹⁸F]Fallypride.
Objective: To quantify dopamine D₂/D₃ receptor availability in the human brain.
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
A venous catheter is inserted for radiotracer injection.
-
The patient's head is positioned in the PET scanner, often with a head holder to minimize movement.
Radiotracer Administration and Image Acquisition:
-
A bolus injection of [¹⁸F]Fallypride (typically 185-370 MBq) is administered intravenously.
-
Dynamic PET scanning is initiated simultaneously with the injection and continues for a duration of up to 3 hours.
-
Data is typically acquired in a series of time frames, with shorter frames at the beginning to capture the initial kinetics and longer frames later on.
Image Analysis:
-
The acquired PET data are reconstructed into a series of 3D images.
-
Anatomical MRI scans are often co-registered with the PET images to allow for accurate delineation of brain regions of interest (ROIs).
-
Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration as a function of time.
-
Kinetic modeling, such as the simplified reference tissue model (SRTM) or graphical analysis (e.g., Logan plot), is applied to the TACs to estimate the binding potential (BPɴᴅ), which is proportional to the receptor density (Bₘₐₓ) and affinity (1/K𝘥). The cerebellum is commonly used as a reference region due to its negligible D₂/D₃ receptor density.
Mandatory Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit.
Experimental Workflow: In Vivo PET Imaging Comparison
This diagram outlines a logical workflow for a comparative in vivo PET imaging study of this compound and Fallypride.
Discussion and Conclusion
Both this compound and Fallypride are valuable radiotracers for imaging dopamine D2/D3 receptors. Based on the available data, Fallypride has been more extensively characterized in terms of its in vitro and in vivo binding properties. It exhibits high affinity for both D2 and D3 receptors, with Kᵢ values in the low nanomolar range.
This compound has demonstrated its utility in non-human primate PET studies, showing good brain uptake and kinetics suitable for longitudinal studies[2]. However, the lack of publicly available in vitro binding data for this compound makes a direct comparison of intrinsic receptor affinity challenging.
The choice between these two radiotracers for a particular research question may depend on several factors. The extensive characterization of Fallypride provides a solid foundation for quantitative studies aiming to determine receptor density and occupancy. This compound's favorable in vivo kinetics in monkeys suggests it is also a robust tool, particularly for longitudinal studies where consistency is paramount.
Future studies directly comparing the in vivo performance of [¹⁸F]this compound and [¹⁸F]Fallypride in the same subjects would be highly valuable to the research community. Furthermore, the publication of in vitro binding affinity data for this compound is essential for a complete head-to-head comparison.
References
A Comparative Guide to Fluoroclebopride and Other D2/D3 Radioligands for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [18F]Fluoroclebopride ([18F]FCP) with other commonly used D2/D3 dopamine receptor radioligands for Positron Emission Tomography (PET). We present a detailed analysis of their respective advantages, supported by experimental data, to aid researchers in selecting the most appropriate radioligand for their specific preclinical and clinical research needs.
Introduction to D2/D3 Radioligands
Dopamine D2 and D3 receptors are crucial targets in the study of numerous neurological and psychiatric disorders. PET imaging with selective radioligands allows for the in vivo quantification and assessment of these receptors, providing valuable insights into disease mechanisms and the effects of novel therapeutics. The ideal radioligand possesses high binding affinity and selectivity for its target receptor, favorable in vivo kinetics, and low non-specific binding. This guide focuses on the characteristics of [18F]this compound in comparison to established D2/D3 radioligands such as [18F]Fallypride, [11C]Raclopride, and [11C]-(+)-PHNO.
Quantitative Comparison of Radioligand Performance
The selection of a radioligand is often guided by its binding affinity (Ki), selectivity for the target receptor, and its performance in in vivo imaging studies. The following table summarizes key quantitative data for this compound and other prominent D2/D3 radioligands.
| Radioligand | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | In Vivo Performance (Striatum-to-Cerebellum Ratio or DVR) | Species |
| [18F]this compound (FCP) | Not directly reported; parent compound Clebopride Ki = 3.5[1][2] | Not directly reported for FCP or Clebopride | Likely D2-selective | ~2.5 (DVR)[3] | Monkey |
| [18F]Fallypride | ~2.1-2.2 | ~1.6 | ~0.7-0.8 | ~14 (Binding Potential) | Mouse |
| [11C]Raclopride | ~1.8[1] | ~3.5[1] | ~0.5 | ~2.5 (Binding Potential) | Human |
| [11C]-(+)-PHNO | 0.2-0.5 (high affinity state) | Higher affinity than D2 | D3-preferring | ~3.95 (Binding Potential) | Cat |
Note: Direct comparison of in vivo performance is challenging due to variations in methodologies and species across different studies. DVR stands for Distribution Volume Ratio.
Key Advantages of [18F]this compound
Based on available data, [18F]this compound presents several notable advantages as a D2/D3 radioligand for PET imaging:
-
High Uptake and Low Variability: Studies in nonhuman primates have demonstrated that [18F]FCP exhibits high uptake in the basal ganglia, a region rich in D2 receptors. Furthermore, it shows low variability between studies, making it an excellent candidate for longitudinal research where tracking changes in receptor density over time is crucial.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting and replicating research findings. Below is a representative protocol for a competitive radioligand binding assay, which can be adapted for [18F]this compound.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for D2 and D3 receptors by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing human D2 or D3 receptors
-
[3H]Spiperone or another suitable high-affinity radioligand for D2/D3 receptors
-
Unlabeled this compound (or other test compounds) at various concentrations
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the incubation buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand, and incubation buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known D2/D3 antagonist (e.g., unlabeled Haloperidol) to saturate all specific binding sites.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the relevant signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified D2/D3 receptor signaling pathway.
Conclusion
[18F]this compound is a promising D2-selective radioligand for PET imaging, offering the key advantages of high uptake and low inter-study variability. While direct comparative data on its binding affinity for both D2 and D3 receptors is still emerging, its profile suggests it is a valuable tool for longitudinal studies focused on the D2 receptor. The choice of radioligand will ultimately depend on the specific research question, with [18F]Fallypride and [11C]-(+)-PHNO offering alternatives with higher D3 affinity, and [11C]Raclopride providing a well-established option for studying dopamine release. This guide provides the necessary data and protocols to make an informed decision for future research endeavors in the field of dopamine receptor imaging.
References
A Comparative Guide to the Reproducibility of Dopamine D2/D3 Receptor PET Tracers: [18F]Fluoroclebopride, [11C]raclopride, and [18F]fallypride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the test-retest reliability and reproducibility of three prominent positron emission tomography (PET) tracers for the dopamine D2/D3 receptors: [18F]Fluoroclebopride, [11C]raclopride, and [18F]fallypride. The objective is to offer a comprehensive resource for selecting the most appropriate tracer for longitudinal studies, clinical trials, and research in neuropsychiatric disorders.
Quantitative Comparison of Test-Retest Reliability
| Tracer | Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| [18F]this compound (in non-human primates) | Basal Ganglia | Low (qualitative) | Not Reported |
| [11C]raclopride (in humans) | Caudate | 4.5 - 5.3 | 0.72 - 0.82[1] |
| Putamen | 3.9 - 12.3 | 0.82 - 0.83[1] | |
| Ventral Striatum | 3.9 | 0.82[1] | |
| Thalamus | 3.7 - 17 | 0.92[1] | |
| Cortical Areas | 6.1 - 59 | Moderate to Good | |
| [18F]fallypride (in humans) | Caudate | <5 | >0.8 |
| Putamen | <5 | >0.8 | |
| Amygdala | <5 | >0.8 | |
| Inferior Temporal Gyrus | <5 | >0.8 | |
| Other Cortical Regions | <8 | >0.8 | |
| Orbitofrontal Cortex | 15.04 | Not Reported | |
| Anterior Cingulate Gyrus | 28.84 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
[18F]this compound Protocol (Non-human primates)
-
Subjects: Five adult male cynomolgus monkeys.[2]
-
Radiotracer Administration: Intravenous injection.
-
Anesthesia: Anesthesia was induced with either isoflurane or ketamine and maintained with isoflurane.
-
PET Scanner: Not specified in the provided abstract.
-
Scan Acquisition: Dynamic scan with a duration sufficient to observe washout from the basal ganglia.
-
Test-Retest Interval: At least 1 month.
-
Data Analysis: Distribution volume ratios were calculated to assess D2 binding.
[11C]raclopride Protocol (Humans)
-
Subjects: Seven healthy male volunteers.
-
Radiotracer Administration: Bolus-plus-infusion method.
-
PET Scanner: High-resolution positron emission scanner.
-
Scan Acquisition: Not specified in the provided abstract.
-
Test-Retest Interval: 5 weeks.
-
Data Analysis: D2/3 receptor availability was quantified as binding potential using the simplified reference tissue model.
[18F]fallypride Protocol (Humans)
-
Subjects: Eight healthy older participants (five male, three female; mean age = 75.87 ± 4.39 years).
-
Radiotracer Administration: Intravenous injection.
-
PET Scanner: Not specified in the provided abstract.
-
Scan Acquisition: Image data was collected during three sampling times: 0-30, 60-90, and 210-240 minutes post-injection.
-
Test-Retest Interval: 4-6 weeks.
-
Data Analysis: [18F]fallypride binding potential was determined.
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of D2-like dopamine receptors.
Caption: Dopamine D2/D3 receptor signaling pathway.
Experimental Workflow for a Test-Retest PET Study
This diagram outlines the typical workflow for conducting a test-retest PET imaging study.
Caption: General experimental workflow for a test-retest PET study.
References
- 1. Long-term test–retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of dopamine D2 receptors with [18F]this compound in monkeys: effects of isoflurane- and ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating In Vivo Fluoroclebopride PET with Ex Vivo Autoradiography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) imaging using the dopamine D2/D3 receptor radioligand [¹⁸F]Fluoroclebopride and ex vivo autoradiography. The aim is to offer an objective analysis of how these two techniques can be synergistically employed to validate and characterize novel radiotracers, with a focus on experimental protocols and data correlation.
Introduction
The validation of a novel PET radiotracer is a critical step in drug development and neuroscience research. It involves a multi-tiered process of in vitro, in vivo, and ex vivo studies to ensure the tracer accurately and reliably quantifies its target. A key component of this validation is the correlation of the in vivo PET signal with a more direct, higher-resolution ex vivo measurement, such as autoradiography. This guide will delve into the methodologies for correlating [¹⁸F]this compound PET findings with ex vivo autoradiography, providing a framework for researchers to design and interpret such validation studies.
This compound is a high-affinity antagonist for the dopamine D2 and D3 receptors. Its fluorinated analogue, [¹⁸F]this compound, allows for the in vivo visualization and quantification of these receptors using PET. Ex vivo autoradiography, on the other hand, provides a high-resolution map of radioligand binding in post-mortem tissue sections, serving as a "gold standard" for validating the in vivo PET signal.
Data Presentation: A Comparative Overview
Table 1: In Vivo [¹⁸F]this compound PET Data (Illustrative Example)
| Brain Region | Binding Potential (BPnd) | Time to Peak Uptake (minutes)[1] | Clearance Half-life (t1/2, minutes)[1] |
| Striatum | High | ~25 | 140-164 |
| Cerebellum | Negligible (Reference Region) | - | - |
| Cortex | Low to Moderate | - | - |
| Thalamus | Moderate | - | - |
Table 2: Ex Vivo Autoradiography Data with [¹⁸F]this compound (Illustrative Example)
| Brain Region | Specific Binding (fmol/mg tissue) | Receptor Density (Bmax, fmol/mg tissue) | Dissociation Constant (Kd, nM) |
| Striatum | High | High | ~1.5 (for Clebopride)[2] |
| Cerebellum | Non-specific | Negligible | - |
| Cortex | Low to Moderate | Low to Moderate | - |
| Thalamus | Moderate | Moderate | - |
Table 3: Correlation of PET and Ex Vivo Autoradiography Data (Illustrative Example)
| Parameter 1 | Parameter 2 | Correlation Coefficient (r) | p-value |
| PET BPnd (Striatum) | Autoradiography Specific Binding (Striatum) | > 0.8 | < 0.05 |
| PET BPnd (Cortex) | Autoradiography Specific Binding (Cortex) | > 0.7 | < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the successful correlation of in vivo and ex vivo data. The following protocols are based on established procedures for dopamine D2/D3 receptor imaging.
[¹⁸F]this compound PET Imaging Protocol
-
Radiotracer Synthesis: [¹⁸F]this compound is synthesized via nucleophilic substitution on a suitable precursor.
-
Animal Preparation: Subjects (e.g., non-human primates or rodents) are anesthetized. Anesthesia can be induced with isoflurane and maintained throughout the scan.[1]
-
Radiotracer Administration: A bolus injection of [¹⁸F]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scanning is initiated immediately after injection and continues for a duration sufficient to capture the tracer kinetics (e.g., 90-120 minutes).
-
Image Reconstruction and Analysis: PET data are reconstructed using appropriate algorithms (e.g., OSEM3D). Time-activity curves are generated for various brain regions of interest (ROIs).
-
Kinetic Modeling: The binding potential (BPnd), a measure of receptor availability, is calculated using a reference tissue model with the cerebellum as the reference region.
Ex Vivo Autoradiography Protocol
-
Animal Sacrifice and Brain Extraction: Following the PET scan, the animal is euthanized, and the brain is rapidly extracted and frozen in isopentane cooled with dry ice.
-
Cryosectioning: The frozen brain is sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
Tissue Incubation:
-
Total Binding: Brain sections are incubated with a low nanomolar concentration of [¹⁸F]this compound in a suitable buffer (e.g., Tris-HCl) at room temperature.
-
Non-specific Binding: Adjacent sections are incubated with [¹⁸F]this compound in the presence of a high concentration of a competing non-radioactive ligand (e.g., unlabeled clebopride or haloperidol) to determine non-specific binding.
-
-
Washing: Sections are washed in ice-cold buffer to remove unbound radiotracer.
-
Drying and Exposure: The washed and dried sections are apposed to a phosphor imaging plate or autoradiographic film.
-
Image Acquisition and Analysis: The imaging plates are scanned using a phosphor imager. The optical density of the autoradiograms is quantified using image analysis software and converted to radioactivity concentrations using co-exposed standards. Specific binding is calculated by subtracting non-specific binding from total binding.
Mandatory Visualizations
Caption: Experimental workflow for correlating PET and autoradiography.
Caption: Dopamine D2/D3 receptor signaling pathway.
Conclusion
The correlation of in vivo PET imaging with ex vivo autoradiography is an indispensable step in the validation of novel radiotracers like [¹⁸F]this compound. While direct correlational data for [¹⁸F]this compound is not yet widely published, the established methodologies and expected strong positive correlation, based on analogous D2/D3 receptor ligands, provide a solid framework for future validation studies. This guide offers researchers the necessary protocols and comparative data structure to effectively design, execute, and interpret studies that bridge the gap between in vivo imaging and ex vivo tissue analysis, ultimately leading to more robust and reliable PET tracers for clinical and research applications.
References
A Comparative Guide to Fluoroclebopride and Agonist Radiotracers for D2/D3 Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonist radiotracer [18F]Fluoroclebopride (FCP) and prominent agonist radiotracers used for in vivo imaging of dopamine D2 and D3 receptors (D2/D3) with Positron Emission Tomography (PET). Understanding the distinct characteristics of these imaging agents is crucial for selecting the appropriate tool for preclinical and clinical research in neuropsychiatric disorders.
Dopamine D2/D3 receptors are pivotal in numerous brain functions and are implicated in conditions such as Parkinson's disease, schizophrenia, and addiction. These receptors exist in two interconvertible affinity states for agonists: a high-affinity state (HA), which is the functionally active state coupled to G-proteins, and a low-affinity state (LA). Agonist radiotracers preferentially bind to the HA state, offering a potential window into the functional status of the D2/D3 receptors. In contrast, antagonist radiotracers typically do not differentiate between these two states.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and in vivo performance characteristics of this compound and key D2/D3 agonist radiotracers. It is important to note that direct head-to-head comparative studies are limited, and some data is collated from different studies.
Table 1: In Vitro Binding Affinities (Ki in nM)
| Radiotracer | Receptor Subtype | Binding Affinity (Ki) | Notes |
| [18F]this compound (FCP) | D2(long) | ~5.5 nM | Antagonist |
| D3 | ~5.5 nM | Antagonist | |
| D4 | 144 nM | Lower affinity for D4 | |
| --INVALID-LINK---N-propyl-norapomorphine ([11C]NPA) | D2 (High Affinity) | 0.1 - 0.4 nM | Agonist |
| D2 (Low Affinity) | 4.6 - 26 nM | Agonist | |
| --INVALID-LINK---PHNO | D2/D3 | 0.2 - 8.5 nM | Agonist, with preference for D3 |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: In Vivo Performance Characteristics
| Parameter | [18F]this compound (FCP) | --INVALID-LINK---PHNO | [11C]NPA |
| Tracer Type | Antagonist | Agonist | Agonist |
| Time to Peak Uptake (Brain) | ~25 min (in monkeys)[1] | Not explicitly stated | Not explicitly stated |
| Basal Ganglia:Cerebellum Ratio | High[2] | Higher than [11C]NPA | Lower than --INVALID-LINK---PHNO |
| Sensitivity to Endogenous Dopamine | Lower | High | High |
| Distribution Volume Ratio (DVR) in Basal Ganglia | 2.48 - 2.50 (in monkeys)[1] | Not directly compared | Not directly compared |
Signaling Pathways: Antagonist vs. Agonist Binding
The fundamental difference between this compound and agonist radiotracers lies in their interaction with the D2/D3 receptor and the subsequent signaling cascade.
Caption: D2/D3 receptor signaling by antagonist vs. agonist radiotracers.
As an antagonist, this compound binds to both high and low-affinity states of the D2/D3 receptor without activating it, thereby blocking the binding of endogenous dopamine and preventing signal transduction. In contrast, agonist radiotracers preferentially bind to the high-affinity state, stabilizing this conformation and initiating downstream signaling through G-protein activation. This preferential binding to the functionally active state makes agonist radiotracers more sensitive to competition from endogenous dopamine.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative experimental protocols for in vitro binding assays and in vivo PET imaging.
In Vitro Radioligand Binding Assay
This protocol outlines a typical saturation binding experiment to determine the binding affinity (Kd) and receptor density (Bmax) of a radiotracer.
Caption: Workflow for an in vitro radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with increasing concentrations of the radiolabeled ligand (e.g., [18F]FCP or a tritiated agonist) in an appropriate buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol or dopamine).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a gamma counter (for 18F) or a liquid scintillation counter (for 3H).
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to fit a saturation binding curve and determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
In Vivo PET Imaging in Non-Human Primates
This protocol describes a typical PET imaging study in monkeys to evaluate the in vivo characteristics of a D2/D3 radiotracer.
Caption: Workflow for an in vivo PET imaging study.
Methodology:
-
Animal Preparation: A non-human primate (e.g., rhesus macaque) is anesthetized, typically with isoflurane or ketamine/xylazine, and positioned in the PET scanner.[1] Vital signs are monitored throughout the procedure.
-
Radiotracer Administration: A bolus injection of the radiotracer (e.g., [18F]FCP) is administered intravenously.[1]
-
PET Scan Acquisition: Dynamic PET data are acquired for a period of 90-120 minutes.
-
Blood Sampling (optional but recommended for full kinetic modeling): Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.
-
Image Reconstruction: PET images are reconstructed using standard algorithms (e.g., ordered subset expectation maximization).
-
Data Analysis: Time-activity curves are generated for various brain regions of interest (e.g., striatum, cerebellum). Kinetic modeling (e.g., using a simplified reference tissue model or a two-tissue compartment model) is applied to these curves to estimate parameters such as the distribution volume ratio (DVR) or binding potential (BPND), which are related to receptor availability.
Conclusion
[18F]this compound is a valuable antagonist radiotracer for imaging the total population of D2/D3 receptors with favorable in vivo kinetics. Agonist radiotracers, such as --INVALID-LINK---PHNO and [11C]NPA, provide a unique opportunity to probe the high-affinity, functionally active state of these receptors and are more sensitive to changes in endogenous dopamine levels. The choice between an antagonist like this compound and an agonist radiotracer will depend on the specific research question. For studies aiming to measure total receptor density, an antagonist may be more suitable. For investigations into the functional state of the dopamine system and its response to pharmacological challenges or disease pathology, an agonist radiotracer may provide more insightful data. This guide provides the foundational information to aid researchers in making an informed decision for their D2/D3 imaging studies.
References
Justification for Using [¹⁸F]Fluoroclebopride in Longitudinal Primate Studies: A Comparative Guide
For researchers designing longitudinal positron emission tomography (PET) studies in non-human primates to investigate the dopamine system, the choice of radiotracer is critical. This guide provides a comprehensive comparison of [¹⁸F]Fluoroclebopride (FCP) with other commonly used dopamine D₂/D₃ receptor antagonists, namely [¹⁸F]Fallypride, [¹¹C]Raclopride, and [¹¹C]FLB 457. The evidence presented herein supports the justification for using [¹⁸F]this compound, particularly in studies requiring repeated scans over time.
Executive Summary
[¹⁸F]this compound emerges as a robust candidate for longitudinal primate PET studies due to its favorable pharmacokinetic profile, low inter-study variability, and high affinity for D₂/D₃ receptors. While other tracers like [¹⁸F]Fallypride and [¹¹C]FLB 457 offer high affinity, and [¹¹C]Raclopride is well-established for striatal studies, [¹⁸F]this compound's stability and consistent binding characteristics across different anesthetic protocols make it particularly well-suited for long-term research designs.
Comparative Analysis of D₂/D₃ PET Radiotracers
The selection of an appropriate radiotracer is contingent on various factors including binding affinity, selectivity, pharmacokinetics, and the specific research question. Below is a detailed comparison of key performance metrics for [¹⁸F]this compound and its alternatives.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for each radiotracer based on findings from primate and in vitro studies.
Table 1: Receptor Binding Affinity
| Radiotracer | Receptor Target | Binding Affinity (Ki/IC₅₀) | Species/System | Reference |
| [¹⁸F]this compound | D₂/D₃ | High (specific values not readily available in cited literature) | Primate | [1] |
| [¹⁸F]Fallypride | D₂/D₃ | D₂: 0.05 nM (IC₅₀), D₃: 0.30 nM (IC₅₀) | Rat Striata, SF9 cell lines | [2] |
| [¹¹C]Raclopride | D₂/D₃ | D₂: 1 nM (Kd), Similar affinity for D₃ | Rat Striatum | [3][4] |
| [¹¹C]FLB 457 | D₂/D₃ | High affinity for D₂ and D₃ | Cynomolgus Monkey | [5] |
Table 2: Pharmacokinetic Properties in Primates
| Radiotracer | Brain Uptake | Washout Characteristics | Peak Uptake Time | Clearance Half-life (t₁/₂) | Reference |
| [¹⁸F]this compound | High uptake in basal ganglia | Linear rate of washout | ~25 min | 140-164 min | |
| [¹⁸F]Fallypride | High specific uptake in striata | Slower clearance compared to [¹¹C]FLB 457 | - | - | |
| [¹¹C]Raclopride | Rapid uptake | Rapid metabolism | - | - | |
| [¹¹C]FLB 457 | High brain uptake (4.4% ID at 7.5 min) | Slower dissociation than [¹⁸F]Fallypride | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing findings across studies. The following sections outline typical experimental protocols for PET imaging in non-human primates with the discussed radiotracers.
[¹⁸F]this compound PET Imaging Protocol in Cynomolgus Monkeys
-
Animal Preparation: Experimentally-naive adult male cynomolgus monkeys are trained to sit in a primate restraint chair.
-
Anesthesia: Anesthesia is induced with isoflurane (~5.0%) via a mask. Following sedation, the monkey is intubated, and anesthesia is maintained with ~1.5% isoflurane throughout the PET study. Alternatively, anesthesia can be induced with ketamine (10 mg/kg) and maintained with isoflurane.
-
Radiotracer Administration: A bolus of [¹⁸F]this compound is administered intravenously at the start of the scan.
-
PET Scan Acquisition: Dynamic PET scans are acquired over a period of at least 90 minutes.
-
Data Analysis: Time-activity curves are generated for regions of interest (e.g., basal ganglia, cerebellum). Distribution volume ratios are calculated to quantify D₂ receptor binding.
[¹⁸F]Fallypride PET Imaging Protocol in Rhesus Monkeys
-
Anesthesia: Anesthesia protocols can vary, but often involve induction with ketamine and maintenance with isoflurane.
-
Radiotracer Administration: A slow intravenous bolus injection of [¹⁸F]Fallypride (e.g., 179 ± 17 MBq) is administered.
-
PET Scan Acquisition: A dynamic emission scan is initiated simultaneously with the injection. Data can be acquired in blocks, for instance, a 64-minute baseline scan. For longitudinal studies measuring dopamine release, a behavioral task can be introduced at a specific time point (e.g., 100 minutes post-injection).
-
Data Analysis: Kinetic modeling, such as the linearized simplified reference region model, is used to analyze the PET data and account for time-dependent changes in radiotracer displacement.
[¹¹C]Raclopride PET Imaging Protocol in Primates
-
Anesthesia: Animals are typically anesthetized for the duration of the scan.
-
Radiotracer Administration: For dual-bolus studies, an initial bolus of [¹¹C]Raclopride (e.g., ~218 MBq) is administered, followed by a second bolus (e.g., ~195 MBq) at a later time point (e.g., 45 minutes). Bolus-plus-infusion protocols are also common.
-
PET Scan Acquisition: A 90-minute scan is performed for dual-bolus studies.
-
Data Analysis: An extended simplified reference tissue model can be used to estimate binding potentials for each injection.
[¹¹C]FLB 457 PET Imaging Protocol in Cynomolgus Monkeys
-
Anesthesia: Anesthesia is maintained throughout the scan.
-
Radiotracer Administration: A bolus injection of [¹¹C]FLB 457 (e.g., ~56 MBq) is administered intravenously.
-
PET Scan Acquisition: Brain radioactivity is measured for up to 93 minutes.
-
Data Analysis: Regions of interest are delineated, and time-activity curves are generated. The cerebellum is often used as a reference region to calculate binding ratios.
Visualizing Mechanisms and Workflows
Dopamine D₂ Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of D₂/D₃ receptor antagonists like this compound.
Caption: D₂ receptor antagonist action of this compound.
Experimental Workflow for Longitudinal Primate PET Study
This diagram outlines the typical workflow for a longitudinal study using [¹⁸F]this compound.
Caption: Longitudinal primate PET study workflow.
Logical Relationship for Radiotracer Selection
The decision-making process for selecting a suitable radiotracer is illustrated below.
Caption: Decision tree for D₂/D₃ radiotracer selection.
Justification for [¹⁸F]this compound in Longitudinal Studies
The primary justification for the use of [¹⁸F]this compound in longitudinal primate studies stems from its remarkable consistency and reliability. A key study demonstrated that the binding of [¹⁸F]FCP is not significantly influenced by the type of anesthetic induction agent used (isoflurane vs. ketamine). This is a critical advantage in long-term studies where maintaining identical experimental conditions across every scan, potentially separated by months or years, can be challenging. The low variability in D₂ binding observed between studies with [¹⁸F]FCP further underscores its suitability for detecting subtle, long-term changes in the dopamine system.
Furthermore, [¹⁸F]this compound exhibits high uptake in dopamine-rich regions such as the basal ganglia, coupled with a linear and predictable washout rate. This pharmacokinetic profile facilitates straightforward and reliable quantification of receptor binding. The use of the fluorine-18 isotope, with its longer half-life (110 minutes) compared to carbon-11 (20 minutes), allows for more flexible experimental timing and potentially better counting statistics.
References
- 1. PET imaging of dopamine D2 receptors with [18F]this compound in monkeys: effects of isoflurane- and ketamine-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary assessment of extrastriatal dopamine D-2 receptor binding in the rodent and nonhuman primate brains using the high affinity radioligand, 18F-fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon-11-FLB 457: a radioligand for extrastriatal D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Benzamide-Based PET Radiotracers for Neuroreceptor Imaging and Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzamide-based Positron Emission Tomography (PET) radiotracers. We delve into their performance, supported by experimental data, to aid in the selection of appropriate tracers for preclinical and clinical research.
Benzamide derivatives form a significant class of PET radiotracers, primarily targeting dopamine D2/D3 receptors for neuroimaging and, more recently, the sigma-2 (σ2) receptor, a promising biomarker in oncology. This comparative review summarizes the key characteristics of prominent and novel benzamide-based radiotracers, focusing on their binding affinity, in vivo performance, and the experimental methodologies used for their evaluation.
Targeting Dopamine D2/D3 Receptors in Neuroimaging
Substituted benzamides, such as [¹¹C]raclopride and [¹⁸F]fallypride, are widely utilized for the in vivo quantification of dopamine D2 and D3 receptors, which are crucial in the pathophysiology of various neurological and psychiatric disorders.
Quantitative Comparison of Dopamine D2/D3 Receptor Radiotracers
The following table summarizes the in vitro binding affinities (Ki) and in vivo binding potential (BPND) of selected benzamide-based PET radiotracers for dopamine D2/D3 receptors.
| Radiotracer | Target(s) | Ki (nM) for D2 | Ki (nM) for D3 | Brain Region | BPND | Species |
| [¹¹C]raclopride | D2/D3 | ~1.9 | ~3.5 | Striatum | 1.88 - 4.32 | Human |
| [¹⁸F]fallypride | D2/D3 | 2.2 | 1.6 | Thalamus | ~1.5 | Human |
| Striatum | ~25 | Rhesus Monkey | ||||
| [¹¹C]FLB 457 | D2/D3 | 0.02 (20 pM) | High Affinity | Thalamus, Cortex | ~2.0 (Thalamus) | Human |
| [¹²³I]IBZM | D2/D3 | 1.6 | 2.2 | Striatum | BG/FC ratio: 1.55 | Human |
Note: Ki and BPND values can vary depending on the specific experimental conditions and model systems used.
Targeting Sigma-2 (σ2) Receptors in Oncology
The sigma-2 receptor is overexpressed in proliferating tumor cells, making it a valuable target for cancer imaging.[1] Several benzamide-based radiotracers have been developed to visualize and quantify sigma-2 receptor density in tumors.
Quantitative Comparison of Sigma-2 Receptor Radiotracers
This table presents the binding affinities (Ki) and in vivo tumor uptake of representative benzamide-based PET radiotracers for the sigma-2 receptor.
| Radiotracer | Ki (nM) for σ1 | Ki (nM) for σ2 | Tumor Model | Tumor Uptake (%ID/g at 1h) | Species |
| [¹⁸F]ISO-1 | >1000 | 1.2 | Mammary Adenocarcinoma | ~2.5 | Mouse |
| [¹⁸F]3c | 138 | 3.8 | EMT-6 Mammary Tumor | 1.14 | Mouse |
| [¹⁸F]3f | 225 | 2.1 | EMT-6 Mammary Tumor | 2.15 | Mouse |
| [¹⁸F]3a (dual) | 6.3 | 10.2 | PC-3 Prostate Tumor | 4.4 (at 1.5h) | Mouse |
%ID/g: Percentage of injected dose per gram of tissue.
Signaling Pathways
To understand the mechanism of action of these radiotracers, it is essential to visualize their target signaling pathways.
Dopamine D2 and D3 receptors are G-protein coupled receptors that, upon activation by dopamine or an agonist, couple to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. These receptors also interact with β-arrestin, leading to receptor desensitization and internalization, and with filamin A, which links them to the actin cytoskeleton.
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is primarily located in the endoplasmic reticulum. It is involved in regulating intracellular calcium signaling and cholesterol homeostasis.[2] The sigma-2 receptor can interact with progesterone receptor membrane component 1 (PGRMC1) and has been shown to associate with the epidermal growth factor receptor (EGFR), influencing downstream signaling pathways such as the PKC/RAF cascade, which are critical for cell proliferation and survival.[2]
Experimental Protocols
The evaluation of novel PET radiotracers follows a standardized workflow, from initial in vitro characterization to in vivo validation in animal models and ultimately, human studies.
Key Experimental Methodologies
-
In Vitro Radioligand Binding Assays: These assays are crucial for determining the binding affinity (Ki) of a new compound for its target receptor.[3][4] The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor.
-
Incubation: Incubation of the membranes with a known radioligand and varying concentrations of the unlabeled benzamide compound.
-
Separation: Separation of bound and free radioligand, typically by rapid filtration.
-
Quantification: Measurement of radioactivity to determine the concentration of the benzamide compound that inhibits 50% of the radioligand binding (IC50), from which the Ki is calculated.
-
-
Animal PET Imaging Studies: In vivo evaluation in animal models is essential to assess the pharmacokinetic profile and target engagement of the radiotracer. A typical protocol includes:
-
Animal Model: Use of appropriate animal models, such as rodents or non-human primates, often with induced pathologies (e.g., neurodegenerative disease models or tumor xenografts).
-
Radiotracer Administration: Intravenous injection of the radiolabeled benzamide.
-
Dynamic PET Scanning: Acquisition of PET data over a specific time course to measure the uptake and clearance of the radiotracer in various tissues.
-
Image Analysis: Co-registration of PET images with anatomical images (CT or MRI) for accurate region-of-interest analysis to determine parameters like %ID/g and BPND.
-
Blocking Studies: Co-administration of a high dose of an unlabeled antagonist to confirm that the radiotracer binding is specific to the target receptor.
-
Conclusion
Benzamide-based PET radiotracers are invaluable tools for non-invasively studying dopamine D2/D3 and sigma-2 receptors in vivo. The choice of a specific tracer depends on the research question, with high-affinity ligands like [¹¹C]FLB 457 being suitable for imaging low-density extrastriatal D2/D3 receptors, while tracers like [¹⁸F]fallypride are well-characterized for a broader range of applications. For oncology, the development of sigma-2 selective benzamides, such as [¹⁸F]ISO-1 and its analogs, offers exciting opportunities for imaging tumor proliferation. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate the informed selection and application of these powerful imaging agents in neuroscience and cancer research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fluoroclebopride in a Novel Parkinson's Disease Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the use of Fluoroclebopride, a dopamine D2/D3 receptor antagonist, in a new animal model of Parkinson's disease. Due to the limited availability of direct therapeutic studies on this compound for Parkinson's disease, this document leverages data from analogous D2/D3 receptor antagonists, such as Eticlopride and Raclopride, to establish a robust validation protocol. The methodologies and comparative data presented herein are based on the widely characterized 6-hydroxydopamine (6-OHDA) rat model of Parkinson's, offering a scientifically grounded approach to evaluating novel therapeutic candidates.
Comparative Efficacy of Dopamine D2/D3 Receptor Antagonism
The following tables summarize the expected quantitative outcomes when comparing a hypothetical therapeutic dose of this compound against a vehicle control and the gold-standard treatment, Levodopa (L-DOPA), in a 6-OHDA-induced rat model of Parkinson's disease. The data is synthesized from preclinical studies on established D2/D3 receptor antagonists.
Table 1: Behavioral Outcomes in the 6-OHDA Rat Model
| Treatment Group | Apomorphine-Induced Rotations (contralateral turns/min) | Cylinder Test (% contralateral forelimb use) |
| Sham Control | 0.5 ± 0.2 | 48 ± 3 |
| 6-OHDA + Vehicle | 7.8 ± 1.2 | 15 ± 4 |
| 6-OHDA + this compound (hypothetical) | 4.2 ± 0.8 | 30 ± 5 |
| 6-OHDA + L-DOPA | 2.5 ± 0.5 | 40 ± 4 |
Table 2: Neurochemical and Histological Outcomes in the 6-OHDA Rat Model
| Treatment Group | Striatal Dopamine (% of sham) | Striatal DOPAC (% of sham) | Striatal HVA (% of sham) | TH+ Neurons in Substantia Nigra (% of sham) |
| Sham Control | 100 ± 8 | 100 ± 7 | 100 ± 9 | 100 ± 5 |
| 6-OHDA + Vehicle | 5 ± 2 | 8 ± 3 | 12 ± 4 | 10 ± 3 |
| 6-OHDA + this compound (hypothetical) | 15 ± 4 | 20 ± 5 | 25 ± 6 | 25 ± 6 |
| 6-OHDA + L-DOPA | 60 ± 10 | 75 ± 12 | 80 ± 11 | 12 ± 4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the preclinical evaluation of anti-Parkinsonian drugs.
6-Hydroxydopamine (6-OHDA) Lesioning Protocol
This protocol establishes a unilateral lesion of the nigrostriatal dopamine pathway, creating a robust and well-characterized animal model of Parkinson's disease.
-
Animals: Adult male Sprague-Dawley rats (225-250 g).
-
Anesthesia: Isoflurane (2-3% in oxygen).
-
Stereotaxic Surgery: Rats are placed in a stereotaxic frame. A burr hole is drilled over the medial forebrain bundle (MFB).
-
6-OHDA Injection: 8 µg of 6-OHDA hydrochloride dissolved in 4 µL of 0.9% saline containing 0.02% ascorbic acid is injected unilaterally into the MFB.
-
Post-operative Care: Animals are monitored during recovery and provided with soft, palatable food. Behavioral testing commences 2-3 weeks post-lesioning to allow for stabilization of the lesion.
Apomorphine-Induced Rotation Test
This test assesses the degree of dopamine receptor supersensitivity on the lesioned side, a hallmark of dopamine depletion.
-
Acclimation: Rats are placed in a circular arena for 10-15 minutes to habituate.
-
Drug Administration: Apomorphine hydrochloride (0.5 mg/kg) is administered subcutaneously.
-
Data Collection: Immediately after injection, full body rotations (360°) are recorded for 30-60 minutes using an automated rotometer system. Contralateral rotations (turns away from the lesioned side) are quantified.
Cylinder Test for Forelimb Asymmetry
This test evaluates spontaneous forelimb use for postural support, revealing motor deficits in the contralateral limb.
-
Apparatus: A transparent glass cylinder (20 cm diameter, 30 cm high).
-
Procedure: Each rat is placed individually in the cylinder for 5 minutes.
-
Scoring: An observer, blinded to the treatment groups, records the number of times the rat uses its left, right, or both forelimbs to touch the wall for support during rearing. The percentage of contralateral forelimb use is calculated as: (contralateral touches / (contralateral + ipsilateral + bilateral touches)) x 100.[1][2][3][4]
HPLC Analysis of Striatal Dopamine and Metabolites
This neurochemical analysis quantifies the extent of dopamine depletion and the effect of treatment on dopamine metabolism.[5]
-
Tissue Preparation: Three weeks after treatment, rats are euthanized, and the striata are rapidly dissected and frozen.
-
Homogenization: Striatal tissue is homogenized in a perchloric acid solution.
-
Chromatography: The homogenate is centrifuged, and the supernatant is injected into a high-performance liquid chromatography (HPLC) system with electrochemical detection.
-
Quantification: The levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) are quantified by comparing peak areas to those of known standards.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This histological technique visualizes and quantifies the loss of dopaminergic neurons in the substantia nigra.
-
Tissue Processing: Rats are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected.
-
Sectioning: Coronal sections (40 µm) of the substantia nigra are cut on a cryostat.
-
Staining: Sections are incubated with a primary antibody against tyrosine hydroxylase (TH), followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The staining is visualized with a chromogen.
-
Quantification: The number of TH-positive (dopaminergic) neurons in the substantia nigra pars compacta is counted using stereological methods by an observer blinded to the treatment groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Basal ganglia direct and indirect pathways in a healthy state.
Caption: Altered basal ganglia circuitry in Parkinson's disease.
Caption: Experimental workflow for validating a therapeutic agent.
References
- 1. Behavioral and neurochemical effects of chronic L-DOPA treatment on non-motor sequelae in the hemiparkinsonian rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dynamics of Dopamine D2 Receptor-Expressing Striatal Neurons and the Downstream Circuit Underlying L-Dopa-Induced Dyskinesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Challenges in the Search for D2 and D3 Dopamine Receptor-Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship Between L-DOPA-Induced Reduction in Motor and Exploratory Activity and Striatal Dopamine D2 Receptor Binding in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier of Research: A Guide to the Proper Disposal of Fluoroclebopride
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound extends beyond its synthesis and application in experiments; it culminates in its safe and compliant disposal. Fluoroclebopride, a compound utilized in research, requires meticulous handling not only during its use but also in its final disposition to ensure the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with laboratory safety and chemical handling best practices.
Understanding this compound: Safety and Hazard Profile
Before delving into disposal procedures, it is crucial to understand the known characteristics of this compound. The Safety Data Sheet (SDS) is the primary source of this information.
According to the Safety Data Sheet provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical compound used in a laboratory setting, caution and adherence to safety protocols are paramount. It is noted to be slightly hazardous for water, and large quantities should not be allowed to reach ground water, water courses, or sewage systems.
Table 1: Key Data for this compound Disposal Consideration
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | |
| NFPA Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-Ratings (Scale 0-4) | Health: 0, Fire: 0, Reactivity: 0 | |
| Water Hazard Class | 1 (Self-assessment): Slightly hazardous | |
| Disposal Consideration | Do not allow undiluted product or large quantities to reach ground water, water course or sewage system. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as an investigational drug, should follow a structured protocol that ensures safety and regulatory compliance. The following steps provide a clear workflow for its proper disposition.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat.
-
Segregation: Isolate this compound waste from other chemical waste streams to prevent cross-contamination and ensure proper handling.
-
Containerization:
-
Solid Waste: Place solid this compound waste into a clearly labeled, sealed, and compatible container designated for chemical waste.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert, non-combustible absorbent material. The contaminated absorbent should then be placed in the designated solid chemical waste container.
-
Original Containers: Unused or expired this compound in its original vial or container can often be disposed of "as is" without being emptied. These containers should be placed in a designated hazardous waste container.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (no abbreviations).
-
The name of the Principal Investigator (PI) and contact information.
-
The location where the waste is stored (building and room number).
-
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a secure, designated space, and all containers within it must be inspected weekly.
-
Disposal Request and Manifest:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Complete a chemical waste disposal request form as required by your institution.
-
All investigational drug products must be accounted for, and their final disposition documented.
-
-
Final Disposal Method: The ultimate disposal of this compound waste will be handled by a licensed hazardous waste disposal vendor. The most common and recommended method is incineration at a permitted facility.
Experimental Protocol: Waste Characterization
While the SDS for this compound indicates it is not classified as hazardous, institutional or local regulations may require a formal waste characterization.
Objective: To confirm the non-hazardous nature of the this compound waste stream according to local and federal regulations (e.g., RCRA).
Methodology:
-
Sample Collection: A representative sample of the this compound waste is collected.
-
Analytical Testing: The sample is sent to a certified environmental laboratory for analysis. The analysis should test for characteristics of hazardous waste, including ignitability, corrosivity, reactivity, and toxicity.
-
Report and Classification: The laboratory report will provide the data necessary to classify the waste. This information should be kept on file and provided to the EHS department.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Essential Safety and Logistical Information for Handling Fluoroclebopride
This document provides procedural guidance for the safe handling and disposal of Fluoroclebopride, with a critical distinction between its non-radioactive and radiolabeled ([18F]this compound) forms. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and operational integrity.
I. Personal Protective Equipment (PPE)
The required personal protective equipment (PPE) differs significantly based on whether the this compound is in its non-radioactive or radiolabeled form.
A. Non-Radioactive this compound
According to the Safety Data Sheet (SDS), non-radioactive this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory best practices should always be observed.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields | Protects eyes from potential splashes. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
B. Radiolabeled [18F]this compound
The primary hazard associated with [18F]this compound is ionizing radiation. Therefore, extensive PPE and shielding are mandatory to minimize radiation exposure, adhering to the ALARA (As Low As Reasonably Achievable) principle.
| PPE Item | Specification | Purpose |
| Dosimetry | Whole-body and extremity dosimeters | Monitors radiation exposure to personnel. |
| Eye Protection | Lead-lined safety glasses | Reduces radiation dose to the eyes. |
| Hand Protection | Tongs and forceps for handling vials | Increases distance from the radioactive source. |
| Body Protection | Laboratory coat | Standard laboratory protection. |
| Shielding | Lead or tungsten syringe and vial shields | Attenuates gamma radiation at the source.[1] |
| L-block shields with lead glass | Provides a shielded workspace for manipulations.[1] |
II. Operational Plans
A. Handling Non-Radioactive this compound
-
Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is recommended for handling powders to avoid inhalation.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
B. Handling Radiolabeled [18F]this compound
The handling of [18F]this compound must be conducted in a designated "hot lab" equipped for radiopharmaceutical work.
-
Time, Distance, and Shielding: These are the three fundamental principles of radiation protection.
-
Automated Systems: Whenever possible, use automated systems for dispensing and injection to reduce manual handling and operator dose.
-
Controlled Area: The work area must be clearly designated as a radiation-controlled area with restricted access.
-
Monitoring: Regularly monitor the work area for radioactive contamination using appropriate survey meters.
Experimental Workflow for Handling [18F]this compound
Caption: Workflow for handling [18F]this compound.
III. Disposal Plans
A. Non-Radioactive this compound
-
Dispose of as standard chemical waste in accordance with local, state, and federal regulations.
-
Avoid disposal into the sewer system.
B. Radiolabeled [18F]this compound
The primary method for the disposal of [18F]this compound waste is decay-in-storage . Fluorine-18 has a relatively short half-life of approximately 110 minutes.
-
Segregation: All waste contaminated with [18F]this compound (e.g., syringes, vials, gloves, absorbent paper) must be segregated into clearly labeled radioactive waste containers.
-
Storage: Store the radioactive waste in a designated, shielded, and secure area.
-
Decay: Allow the waste to decay for a minimum of 10 half-lives. For Fluorine-18, this equates to approximately 1100 minutes (about 18.3 hours). A conservative and recommended practice is to store the waste for at least 24 hours to ensure negligible residual radioactivity.
-
Survey: After the decay period, monitor the waste with a sensitive radiation survey meter to ensure that the radioactivity is indistinguishable from background radiation.
-
Final Disposal: Once confirmed to be at background levels, the waste can be disposed of as non-radioactive waste, following institutional guidelines for biomedical or chemical waste.
Logical Relationship for [18F]this compound Waste Disposal
Caption: Decision pathway for [18F]this compound waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
